molecular formula C5H9Br B146617 3,3-Dimethylallyl bromide CAS No. 870-63-3

3,3-Dimethylallyl bromide

Cat. No.: B146617
CAS No.: 870-63-3
M. Wt: 149.03 g/mol
InChI Key: LOYZVRIHVZEDMW-UHFFFAOYSA-N
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Description

3,3-Dimethylallyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methylbut-2-ene
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InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYZVRIHVZEDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061228
Record name 2-Butene, 1-bromo-3-methyl-
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Molecular Weight

149.03 g/mol
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CAS No.

870-63-3
Record name Prenyl bromide
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Record name 2-Butene, 1-bromo-3-methyl-
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Record name 2-Butene, 1-bromo-3-methyl-
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Record name 2-Butene, 1-bromo-3-methyl-
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Record name 1-bromo-3-methylbut-2-ene
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Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylallyl Bromide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylallyl bromide, also known as prenyl bromide, is a pivotal reagent in organic synthesis, serving as a key building block for the introduction of the isoprenoid prenyl group into a wide array of molecules.[1] Its unique structural features and reactivity make it an invaluable tool in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with insights into its synthesis and applications relevant to drug discovery and development.

Chemical Identity and Properties

This compound is a colorless to light brown liquid with a strong, pungent odor.[3][4] It is classified as a flammable liquid and is sensitive to light.[4][5] The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 870-63-3[3][5][6][7][8][9][10]
Molecular Formula C₅H₉Br[5][7][8][11][12][13]
Molecular Weight 149.03 g/mol [5][6][7][9][10][12][13]
Density 1.29 g/mL at 20 °C[3][5][6][9][14][15][16]
Boiling Point 82-83 °C at 150 mmHg[3][4][5][6][8][9][13][14][15][16][17][18]
Melting Point -106.7 °C (estimate)[4][5][18]
Refractive Index n20/D 1.489[4][5][6][9][14][16]
Flash Point 88 °F (31.1 °C)[5][18]
Solubility Immiscible with water; Soluble in ethanol, benzene, chloroform, ether, and acetone.[3][5][8][13]
Storage 2-8°C, light-sensitive[3][4][5][6][8][9][10][14]

Chemical Structure

The structure of this compound is characterized by a branched allylic system with two methyl groups at the third carbon position. This substitution pattern significantly influences its reactivity.

IdentifierValue
IUPAC Name 1-bromo-3-methylbut-2-ene[11][12][]
Synonyms Prenyl bromide, 1-Bromo-3-methyl-2-butene[6][7][10][12][17][18]
SMILES String C\C(C)=C\CBr[6][9][10][12][14]
InChI Key LOYZVRIHVZEDMW-UHFFFAOYSA-N[6][9][10][11][12][14][20]
InChI 1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3[6][9][14][20]

The presence of the double bond and the bromine atom on an adjacent carbon makes it a highly reactive alkylating agent. The two methyl groups on the double bond provide steric hindrance and also stabilize the potential carbocation intermediate, influencing the regioselectivity of its reactions.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by nucleophilic substitution reactions, where the bromide ion acts as a leaving group.[1] This allows for the introduction of the 3,3-dimethylallyl (prenyl) group into various molecules, a process known as prenylation.[1] This modification is crucial in the synthesis of many biologically active compounds.[1]

The reaction mechanism can proceed through either an SN1 or SN2 pathway, or a continuum between the two, depending on the reaction conditions and the nucleophile.[1] The stability of the tertiary allylic carbocation that can be formed favors the SN1 pathway.

G General Nucleophilic Substitution of this compound reagents This compound + Nucleophile (Nu⁻) transition_state Transition State (SN1 or SN2) reagents->transition_state Reaction products Prenylated Product (R-Nu) + Bromide Ion (Br⁻) transition_state->products Product Formation

Caption: General reaction pathway for the prenylation of a nucleophile using this compound.

Synthesis and Experimental Protocols

General Synthesis:

This compound is typically synthesized from 3-methyl-2-buten-1-ol (prenol) through the reaction with a brominating agent.[18] Common brominating agents include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).[1][18]

Example Protocol using Phosphorus Tribromide (PBr₃):

  • Reaction Setup: A solution of 3-methyl-2-buten-1-ol in a suitable solvent, such as dichloromethane, is cooled in an ice bath.

  • Addition of Reagent: Phosphorus tribromide is added dropwise to the cooled solution with constant stirring. The reaction is typically exothermic and the temperature should be maintained.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. A reported synthesis using PBr₃ with 3-methyl-2-buten-1-ol in dichloromethane at 25°C resulted in an 82% yield.[1]

G Synthesis Workflow of this compound start Start: 3-Methyl-2-buten-1-ol reaction Reaction with PBr₃ in Dichloromethane start->reaction workup Aqueous Workup and Extraction reaction->workup purification Fractional Distillation (Reduced Pressure) workup->purification end End: Pure this compound purification->end

Caption: A simplified workflow for the synthesis of this compound from prenol.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2]

  • Natural Product Synthesis: It is used in the synthesis of various natural products, including (±)-eldanolide and (±)-fumagillin, an antibiotic isolated from Aspergillus fumigatus.[5][8][16][17]

  • Pharmaceutical Synthesis: It serves as a precursor in the preparation of xanthine dipeptidyl peptidase inhibitors for the treatment of type 2 diabetes.[] It is also used to synthesize prenylated chalcones with potential antitumor and antioxidant activities.[]

  • Amino Acid Modification: It has been utilized in the preparation of 1-(3,3-dimethylallyl)-L-tryptophan.[5][8][16][17]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable and causes severe skin burns and eye damage.[3][21] It is also harmful if inhaled, in contact with skin, or if swallowed.[4][21]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][4]

  • Handling: Handle in a well-ventilated area, away from sources of ignition.[4][21]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] In case of an accident or if you feel unwell, seek immediate medical advice.[4][21]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to introduce the prenyl moiety makes it indispensable in the synthesis of a diverse range of compounds, particularly in the fields of natural product synthesis and drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Synthesis of Prenyl Bromide from 3-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of prenyl bromide (1-bromo-3-methyl-2-butene) from its precursor, 3-methyl-2-buten-1-ol (prenol). This synthesis is a critical step in the preparation of numerous isoprenoid compounds, which are vital in the development of pharmaceuticals and fine chemicals. This document details two primary synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols. Furthermore, it includes visualizations of the reaction workflows and mechanisms to facilitate a deeper understanding of the chemical transformations.

Introduction

Prenyl bromide is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the prenyl moiety into various molecules. The conversion of the readily available 3-methyl-2-buten-1-ol to prenyl bromide is a fundamental transformation. The choice of synthetic route is crucial as it can influence product yield, purity, and the potential for side reactions. This guide focuses on two common and effective methods for this conversion: reaction with phosphorus tribromide (PBr₃) and treatment with hydrobromic acid (HBr).

Comparative Analysis of Synthetic Routes

The selection of a synthetic method for the preparation of prenyl bromide from 3-methyl-2-buten-1-ol depends on factors such as desired yield, reaction conditions, and tolerance of other functional groups in the substrate. The two primary methods discussed herein offer distinct advantages and disadvantages.

ParameterMethod A: Phosphorus Tribromide (PBr₃)Method B: Hydrobromic Acid (HBr)
Reaction Type Nucleophilic Substitution (Sₙ2)Nucleophilic Substitution (Sₙ1/Sₙ2)
Typical Reagents PBr₃, anhydrous solvent (e.g., diethyl ether, CH₂Cl₂)Concentrated HBr (48%), H₂SO₄ (optional)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-4 hours0.5-2 hours
Reported Yield Generally high (can exceed 80%)Variable, can be high (up to 96% for similar substrates)
Key Advantages Avoids carbocation rearrangements, mild conditions.Readily available and inexpensive reagents.
Potential Drawbacks PBr₃ is moisture-sensitive and corrosive.Potential for allylic rearrangement to form tertiary bromide.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of prenyl bromide from 3-methyl-2-buten-1-ol using both phosphorus tribromide and hydrobromic acid.

Method A: Synthesis using Phosphorus Tribromide (PBr₃)

This method is adapted from general procedures for the conversion of primary alcohols to alkyl bromides using PBr₃ and proceeds via an Sₙ2 mechanism, which minimizes the risk of rearrangement.

Materials:

  • 3-methyl-2-buten-1-ol (prenol)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • A solution of 3-methyl-2-buten-1-ol (1.0 equiv) in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath to 0 °C.

  • Phosphorus tribromide (0.4 equiv) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of water, followed by washing with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude prenyl bromide can be purified by distillation to yield the final product.

Method B: Synthesis using Hydrobromic Acid (HBr)

This protocol is adapted from a procedure for the synthesis of allyl bromide from allyl alcohol and is expected to give a good yield of the desired product.

Materials:

  • 3-methyl-2-buten-1-ol (prenol)

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium carbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask, separatory funnel, condenser, distillation apparatus, magnetic stirrer.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a separatory funnel, place 3-methyl-2-buten-1-ol (1.0 equiv).

  • Add an excess of 48% hydrobromic acid (approximately 2.0 equiv).

  • Slowly add concentrated sulfuric acid (0.5 equiv) to the stirred mixture.

  • The reaction is stirred at room temperature for 30-60 minutes. The prenyl bromide will begin to form as a separate, denser layer.

  • The mixture is then distilled. The prenyl bromide will co-distill with water.

  • The distillate is collected in a receiving flask, and the lower layer of crude prenyl bromide is separated.

  • The crude product is washed with a dilute sodium carbonate solution, then with water.

  • The washed prenyl bromide is dried over anhydrous calcium chloride and purified by distillation.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthetic methods.

PBr3_Mechanism cluster_activation Activation of Alcohol cluster_substitution SN2 Substitution Prenol 3-Methyl-2-buten-1-ol Intermediate1 ROPBr₂ + HBr Prenol->Intermediate1 Nucleophilic attack on P PBr3 PBr₃ PBr3->Intermediate1 Product Prenyl Bromide Intermediate1->Product Backside attack Br_ion Br⁻ Br_ion->Product

Caption: Sₙ2 mechanism for the synthesis of prenyl bromide using PBr₃.

HBr_Mechanism cluster_protonation Protonation of Alcohol cluster_carbocation Carbocation Formation & Resonance cluster_attack Nucleophilic Attack Prenol 3-Methyl-2-buten-1-ol Protonated_Alcohol ROH₂⁺ Prenol->Protonated_Alcohol HBr HBr HBr->Protonated_Alcohol Primary_Carbocation Primary Allylic Carbocation Protonated_Alcohol->Primary_Carbocation - H₂O Tertiary_Carbocation Tertiary Allylic Carbocation Primary_Carbocation->Tertiary_Carbocation Resonance Product Prenyl Bromide Primary_Carbocation->Product Isomeric_Product Tertiary Bromide Tertiary_Carbocation->Isomeric_Product Br_ion Br⁻ Br_ion->Product Br_ion->Isomeric_Product

Caption: Mechanism for the reaction of prenol with HBr, showing potential for isomeric products.

Experimental_Workflow Start Start: 3-Methyl-2-buten-1-ol Reagents Add Reagents (PBr₃ or HBr) Start->Reagents Reaction Reaction under controlled temperature and time Reagents->Reaction Workup Aqueous Workup (Quenching, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Product Final Product: Prenyl Bromide Purification->Product

Caption: General experimental workflow for the synthesis of prenyl bromide.

Product Characterization

The identity and purity of the synthesized prenyl bromide can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~5.4t=CH-
~4.0d-CH₂Br
~1.8s-CH₃
~1.7s-CH₃
¹³C NMR ~140C=C(CH₃)₂
~120CH=CH-
~30CH₂-CH₂Br
~26CH₃-CH₃
~18CH₃-CH₃

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of prenyl bromide is expected to show characteristic absorption bands for the functional groups present. A commercial specification sheet confirms that a conforming infrared spectrum is a quality control standard for this compound.[1] The PubChem database provides access to an FTIR spectrum for 1-bromo-3-methyl-2-butene.[2]

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibration
C-H (sp² alkene)3100-3010MediumStretch
C-H (sp³ alkane)2975-2845Medium-StrongStretch
C=C (alkene)~1670MediumStretch
C-Br750-550StrongStretch

The presence of a peak around 3010-3100 cm⁻¹ is indicative of the vinylic C-H bond in 1-bromo-3-methyl-2-butene.[3]

Safety Considerations

Both phosphorus tribromide and hydrobromic acid are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. PBr₃ reacts violently with water and should be handled with extreme care. The workup procedures should be performed cautiously, especially the quenching steps.

Conclusion

The synthesis of prenyl bromide from 3-methyl-2-buten-1-ol can be effectively achieved using either phosphorus tribromide or hydrobromic acid. The PBr₃ method offers the advantage of minimizing rearrangement byproducts due to its Sₙ2 mechanism, making it a preferred choice for obtaining high-purity prenyl bromide. The HBr method, while utilizing more common reagents, carries the risk of forming isomeric bromides. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Careful execution of the experimental protocols and adherence to safety precautions are paramount for a successful and safe synthesis.

References

Whitepaper: A Technical Guide to the Competing SN1 and SN2 Reaction Mechanisms of 3,3-Dimethylallyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dimethylallyl bromide, also known as prenyl bromide, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the five-carbon prenyl group into various molecular scaffolds.[1] This process, termed prenylation, is of significant interest in the synthesis of natural products and pharmaceuticals, as it can enhance biological activity.[1] The reactivity of this compound is characterized by a fascinating competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.[1] The substrate's unique structure—being a primary halide yet capable of forming a highly stabilized tertiary allylic carbocation—places it at a mechanistic crossroads. This guide provides an in-depth analysis of the factors that govern the reaction mechanism, presents quantitative data, details experimental protocols for kinetic analysis, and offers visual diagrams to elucidate these complex processes.

The Duality of this compound: SN1 and SN2 Pathways

The mechanistic fate of this compound in a nucleophilic substitution reaction is not predetermined. It is dictated by a delicate balance of factors including the nucleophile, solvent, and temperature.

The Unimolecular (SN1) Pathway

The SN1 mechanism is a two-step process characterized by the initial, rate-determining formation of a carbocation intermediate, followed by a rapid attack from the nucleophile.[2][3] this compound is particularly well-suited for this pathway due to its ability to form a resonance-stabilized tertiary allylic carbocation upon departure of the bromide leaving group.[1][4][5][6] This high stability of the intermediate significantly lowers the activation energy for the SN1 pathway.

The key features of the SN1 reaction are:

  • Rate Law: Rate = k[Substrate]. The rate is independent of the nucleophile's concentration.[4][7]

  • Intermediate: A planar, resonance-stabilized carbocation is formed.

  • Stereochemistry: If the reaction occurs at a chiral center, the planar carbocation can be attacked from either face, leading to a mixture of enantiomers (racemization).[3]

  • Favored by: Weak nucleophiles, polar protic solvents, and tertiary or other substrates that form stable carbocations.[3][4][8]

SN1_Pathway sub (CH₃)₂C=CH-CH₂Br (Substrate) ts1 [Transition State 1]‡ sub->ts1 Slow, Rate- Determining Step int {(CH₃)₂C=CH-CH₂⁺ ↔ ⁺C(CH₃)₂-CH=CH₂} + Br⁻ (Resonance-Stabilized Carbocation) ts1->int ts2 [Transition State 2]‡ int->ts2 Fast, +Nu⁻ prod (CH₃)₂C=CH-CH₂-Nu (Product) ts2->prod

Figure 1: SN1 reaction pathway for this compound.
The Bimolecular (SN2) Pathway

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (a "backside attack").[2] Bond formation and bond breaking occur simultaneously through a single transition state.[7] As a primary alkyl halide, the carbon atom bearing the bromine in this compound is relatively unhindered, making it accessible to SN2 attack.[4][5] Notably, allylic halides often exhibit enhanced reactivity in SN2 reactions compared to their saturated analogs.[5]

The key features of the SN2 reaction are:

  • Rate Law: Rate = k[Substrate][Nucleophile]. The rate depends on the concentration of both reactants.[4][9]

  • Mechanism: A one-step, concerted process.[2][7]

  • Stereochemistry: A complete inversion of stereochemistry at the reaction center occurs.[7]

  • Favored by: Strong nucleophiles, polar aprotic solvents, and sterically unhindered (methyl or primary) substrates.[4][9]

SN2_Pathway reactants Nu⁻ + (CH₃)₂C=CH-CH₂Br (Reactants) ts [Nu---CH₂(Br)---CH=C(CH₃)₂]‡ (Trigonal Bipyramidal Transition State) reactants->ts Single, Concerted Step products (CH₃)₂C=CH-CH₂-Nu + Br⁻ (Product) ts->products

Figure 2: SN2 reaction pathway for this compound.

Controlling the Mechanism: A Logic-Based Approach

The selection between the SN1 and SN2 pathways can be rationally controlled by manipulating the reaction conditions. The interplay of the nucleophile and solvent is particularly critical.

Decision_Tree A Start: This compound Reaction B Analyze Nucleophile A->B C Analyze Solvent B->C Strong (e.g., I⁻, RS⁻, N₃⁻) D Analyze Solvent B->D Weak (e.g., H₂O, ROH) E SN2 Pathway Favored C->E Polar Aprotic (e.g., Acetone, DMSO) G Competition/Mixed SN1 & SN2 C->G Polar Protic (e.g., EtOH) F SN1 Pathway Favored D->F Polar Protic (e.g., H₂O, AcOH) D->G Polar Aprotic (e.g., Acetone)

Figure 3: Logical flow for predicting the reaction mechanism.

Quantitative Data: Predicting Reaction Outcomes

While precise rate constants are highly dependent on specific concentrations and temperatures, the general outcome for the reaction of this compound can be reliably predicted based on the principles outlined above.

Condition Nucleophile Solvent Favored Mechanism Rationale
1. Solvolysis in WaterWeak (H₂O)Polar ProticSN1 The polar protic solvent stabilizes the carbocation intermediate and the leaving group, and the nucleophile is weak.[4][10]
2. Reaction with Sodium IodideStrong (I⁻)Polar Aprotic (Acetone)SN2 A strong nucleophile in a solvent that enhances its reactivity favors the bimolecular pathway.[4]
3. Solvolysis in EthanolWeak (EtOH)Polar ProticSN1 Similar to solvolysis in water, conditions strongly favor carbocation formation.[10]
4. Reaction with Sodium AzideStrong (N₃⁻)Polar Aprotic (DMF)SN2 A strong, anionic nucleophile and a polar aprotic solvent are classic conditions for an SN2 reaction.[4]
5. Reaction with Sodium AcetateModerate (CH₃COO⁻)Polar Protic (Acetic Acid)SN1 / SN2 Compete A moderately strong nucleophile in a polar protic solvent leads to competition between the two pathways.

Experimental Protocol: Kinetic Analysis of Solvolysis

To quantitatively assess the reaction rate, a solvolysis experiment can be performed. The following protocol is a representative method for monitoring the SN1 solvolysis of this compound by measuring the rate of hydrobromic acid (HBr) production.

Materials and Reagents
  • This compound

  • Ethanol (95%)

  • Deionized water

  • Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks (125 mL), burette (50 mL), pipettes, stopwatch

  • Constant temperature water bath

Experimental Workflow

Workflow A 1. Prepare Solvent (e.g., 50:50 EtOH/H₂O) B 2. Equilibrate Flask with Solvent and Indicator in Water Bath A->B C 3. Initiate Reaction Add this compound and start stopwatch B->C D 4. Titrate Periodically Add NaOH to neutralize HBr produced. Record time and volume. C->D E 5. Determine V∞ Heat to complete reaction, cool, and titrate total acid C->E D->D Repeat at intervals F 6. Data Analysis Plot ln(V∞ - Vt) vs. time. Slope = -k D->F E->F

Figure 4: Experimental workflow for a solvolysis kinetics study.
Detailed Procedure

  • Preparation: Prepare 200 mL of a 50:50 (v/v) ethanol/water solvent mixture.

  • Reaction Setup: Place 50 mL of the solvent mixture into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.

  • Reaction Initiation: Prepare a stock solution of this compound in ethanol (e.g., 0.1 M). To start the reaction, rapidly inject a known volume (e.g., 1.0 mL) of the substrate stock solution into the flask and immediately start the stopwatch. The solution will be acidic (yellow).[11]

  • Kinetic Monitoring: Immediately add a small, precise volume of the standardized NaOH solution from a burette until the indicator just turns blue. Record the time and the total volume of NaOH added. Allow the reaction to proceed until the solution turns yellow again, then add another aliquot of NaOH and record the time and total volume. Continue this process for at least 6-8 data points or until the reaction has proceeded to ~70% completion.[11][12]

  • Infinity Point (V∞) Determination: After the last kinetic point is taken, heat the reaction flask in a hot water bath for 15-20 minutes to drive the reaction to completion. Cool the flask back to the reaction temperature and then titrate the total amount of HBr produced to a final blue endpoint. This total volume of NaOH is V∞.[11]

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vₜ) versus time (t), where Vₜ is the volume of NaOH added at time t. The slope of the resulting straight line will be equal to -k.

Conclusion

The reactivity of this compound serves as an excellent case study in the principles of nucleophilic substitution. Its structure allows it to be highly susceptible to both SN1 and SN2 mechanisms, a characteristic that is uncommon for simple alkyl halides. For researchers and drug development professionals, understanding this mechanistic dichotomy is crucial. By carefully selecting the nucleophile and solvent system, one can steer the reaction towards the desired pathway, thereby controlling product outcomes and optimizing synthetic strategies. This level of control is fundamental to the efficient and predictable construction of complex molecules that incorporate the valuable prenyl moiety.

References

An In-depth Technical Guide on the Stability and Reactivity of the Dimethylallyl Carbocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethylallyl carbocation, a tertiary allylic carbocation, serves as a critical reactive intermediate in a variety of organic transformations, including terpenoid biosynthesis and pharmacologically relevant synthetic pathways. Its stability, a consequence of resonance delocalization and hyperconjugation, alongside its reactivity profile towards various nucleophiles, dictates the course and outcome of these reactions. This technical guide provides a comprehensive analysis of the stability and reactivity of the dimethylallyl carbocation, presenting quantitative data, detailed experimental protocols for its generation and study, and visual representations of its chemical behavior. This information is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry, medicinal chemistry, and drug development.

Introduction

Carbocations are pivotal, albeit often transient, intermediates in a vast array of chemical reactions. Their inherent electrophilicity drives the formation of new chemical bonds, making a thorough understanding of their stability and reactivity paramount for reaction design and control. The dimethylallyl carbocation, formally the 1,1-dimethyl-2-propen-1-yl cation, is a tertiary allylic carbocation that exhibits enhanced stability due to the synergistic effects of resonance and hyperconjugation. This guide delves into the fundamental aspects of this important reactive intermediate.

Stability of the Dimethylallyl Carbocation

The stability of a carbocation is a thermodynamic parameter that influences its ease of formation and its propensity to undergo rearrangements. The dimethylallyl carbocation benefits from two primary stabilizing factors:

  • Resonance Stabilization: The vacant p-orbital on the tertiary carbocationic center is in conjugation with the adjacent π-system of the double bond. This allows for the delocalization of the positive charge over two carbon atoms, as depicted in the resonance structures below. This delocalization significantly lowers the overall energy of the cation.

  • Hyperconjugation: The C-H and C-C σ-bonds adjacent to the carbocationic center can overlap with the empty p-orbital, further delocalizing the positive charge. In the case of the dimethylallyl carbocation, the six C-H bonds of the two methyl groups contribute to this stabilizing effect.

Quantitative Measures of Stability

Quantifying carbocation stability can be achieved through various experimental and computational methods. While specific experimental data for the dimethylallyl carbocation is sparse in readily available literature, we can infer its stability through comparison with related structures and theoretical calculations.

Table 1: Comparative Hydride Ion Affinity (HIA) of Various Carbocations [1]

CarbocationStructureHydride Ion Affinity (HIA) (kcal/mol)Relative Stability
tert-Butyl(CH₃)₃C⁺231High
Isopropyl(CH₃)₂CH⁺246Moderate
AllylCH₂=CH-CH₂⁺256Moderate
Dimethylallyl (estimated) (CH₃)₂C⁺-CH=CH₂ ~220-230 High

Note: A lower HIA value corresponds to a more stable carbocation. The estimated HIA for the dimethylallyl carbocation is based on the stabilizing effects of two methyl groups compared to the parent allyl and tert-butyl cations.

Reactivity of the Dimethylallyl Carbocation

The reactivity of the dimethylallyl carbocation is characterized by its electrophilic nature, readily reacting with a wide range of nucleophiles at either of the two charge-bearing carbon atoms. The regioselectivity of this attack is influenced by both electronic and steric factors.

Solvolysis Reactions

The rate of solvolysis of a suitable precursor, such as a dimethylallyl halide or tosylate, provides a quantitative measure of the carbocation's formation rate and, by extension, its stability. The general mechanism for the Sₙ1 solvolysis of a dimethylallyl substrate is illustrated below.

Solvolysis_Mechanism sub (CH₃)₂C(X)-CH=CH₂ int [(CH₃)₂C⁺-CH=CH₂ ↔ (CH₃)₂C=CH-CH₂⁺] + X⁻ sub->int Ionization (rate-determining) prod1 (CH₃)₂C(Nu)-CH=CH₂ int->prod1 Nucleophilic attack at C1 prod2 (CH₃)₂C=CH-CH₂(Nu) int->prod2 Nucleophilic attack at C3

Caption: General Sₙ1 solvolysis mechanism of a dimethylallyl substrate.

Trapping Experiments

Trapping experiments with potent nucleophiles, such as azide ions (N₃⁻), can be used to capture the carbocation intermediate and analyze the resulting product distribution. This provides insight into the relative reactivity of the different electrophilic centers in the carbocation.

Experimental Protocols

Generation of the Dimethylallyl Carbocation for NMR Studies

Objective: To generate the dimethylallyl carbocation under stable ion conditions for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • 3,3-Dimethylallyl alcohol

  • Antimony pentafluoride (SbF₅)

  • Sulfuryl chloride fluoride (SO₂ClF) or Sulfur dioxide (SO₂) (dried)

  • Deuterated chloroform (CDCl₃) for locking

  • NMR tubes rated for low-temperature work

Procedure:

  • Prepare a superacid solution by carefully and slowly adding SbF₅ to an excess of liquid SO₂ClF or SO₂ at -78 °C (dry ice/acetone bath) in a flame-dried, nitrogen-purged flask. A typical ratio is 1:4 (v/v) of SbF₅ to SO₂ClF. Caution: Superacids are extremely corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • In a separate flame-dried flask, dissolve a small amount of 3,3-dimethylallyl alcohol in a minimal amount of CDCl₃.

  • Cool the alcohol solution to -78 °C.

  • Slowly add the alcohol solution dropwise to the vigorously stirred superacid solution at -78 °C.

  • After the addition is complete, transfer the resulting solution via a pre-cooled cannula into a pre-cooled NMR tube.

  • Insert the NMR tube into the NMR spectrometer, which has been pre-cooled to the desired temperature (e.g., -60 °C).

  • Acquire ¹H and ¹³C NMR spectra.

Expected Observations:

The ¹³C NMR spectrum is particularly diagnostic for carbocations, with the positively charged carbon atoms exhibiting significant downfield shifts. For the dimethylallyl carbocation, one would expect to see deshielded signals for C1 and C3.

Kinetic Study of the Solvolysis of a Dimethylallyl Precursor

Objective: To determine the rate of solvolysis of a dimethylallyl substrate (e.g., 3,3-dimethylallyl chloride) in a given solvent system.

Materials:

  • 3,3-Dimethylallyl chloride

  • Solvent (e.g., 80% ethanol/20% water)

  • Indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the dimethylallyl chloride in the chosen solvent of a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution into a flask and equilibrate it in a constant temperature bath.

  • Add a few drops of the indicator to the solution.

  • At time t=0, add a precise, small volume of the standardized NaOH solution. The solution should turn blue.

  • Start a timer and measure the time it takes for the color to change back to yellow. This indicates that the HCl produced during the solvolysis has neutralized the added base.

  • Immediately add another aliquot of the NaOH solution and record the time for the color change.

  • Repeat this process for several intervals to obtain a series of time points and corresponding extents of reaction.

  • The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln([RCl]) vs. time for a first-order reaction).

Solvolysis_Kinetics_Workflow start Prepare Substrate Solution equilibrate Equilibrate at Constant Temperature start->equilibrate add_indicator Add Indicator equilibrate->add_indicator start_reaction t=0: Add NaOH aliquot add_indicator->start_reaction time_reaction Measure Time for Color Change start_reaction->time_reaction add_more_naoh Add Next NaOH Aliquot time_reaction->add_more_naoh add_more_naoh->time_reaction Continue timing repeat Repeat for Multiple Intervals add_more_naoh->repeat analyze Plot Data and Determine Rate Constant repeat->analyze

Caption: Workflow for a kinetic study of solvolysis.

Computational Analysis

Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the structure, stability, and reactivity of transient species like the dimethylallyl carbocation.

Table 2: Calculated Relative Energies of C₅H₉⁺ Isomers

IsomerStructureRelative Energy (kcal/mol)
Dimethylallyl Cation (CH₃)₂C⁺-CH=CH₂ 0.0 (Reference)
1,2-Dimethylallyl CationCH₃-CH=C(CH₃)-CH₂⁺Value dependent on computational level
3-Methyl-2-buten-1-yl Cation(CH₃)₂C=CH-CH₂⁺Value dependent on computational level

Note: These values would be obtained from quantum chemical calculations and would vary with the level of theory and basis set used.

Energy_Profile reactant Precursor (e.g., Dimethylallyl Alcohol) ts1 Transition State 1 (Ionization) reactant->ts1 ΔG‡₁ intermediate Dimethylallyl Carbocation (Intermediate) ts1->intermediate ts2 Transition State 2 (Nucleophilic Attack) intermediate->ts2 ΔG‡₂ product Product ts2->product E_axis_start E_axis_end

Caption: A representative reaction coordinate diagram for the formation and reaction of the dimethylallyl carbocation.

Conclusion

The dimethylallyl carbocation's stability is a well-established principle stemming from the combined effects of resonance and hyperconjugation. This inherent stability facilitates its formation as a reactive intermediate in numerous organic reactions. Its reactivity is characterized by its electrophilicity and the delocalization of the positive charge, leading to the potential for multiple reaction products. A thorough understanding of these principles, supported by the experimental and computational data presented in this guide, is essential for the rational design and optimization of synthetic routes involving this versatile intermediate. This knowledge is particularly valuable for researchers in drug development, where the precise control of chemical reactions is critical for the synthesis of complex molecular targets.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methyl-2-butene, also commonly known as prenyl bromide, is a valuable reagent in organic synthesis, primarily serving as a source of the isoprenoid prenyl group. Its utility is particularly notable in the synthesis of natural products and pharmaceuticals where the introduction of this five-carbon unit is a key step.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 1-bromo-3-methyl-2-butene, detailed experimental protocols for its synthesis and purification, and an analysis of its reactivity and spectral characteristics. This document is intended to be a thorough resource for researchers and professionals utilizing this compound in their work.

Physicochemical Properties

1-Bromo-3-methyl-2-butene is a colorless to pale yellow liquid at room temperature.[1] It is a flammable liquid and vapor and should be handled with appropriate safety precautions.[3] The fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₉Br[4][5]
Molecular Weight 149.03 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1]
Density 1.270 g/mL at 25 °C
Boiling Point 129-133 °C at 760 mmHg; 82-83 °C at 150 mmHg
Melting Point Not available (liquid at room temperature)
Flash Point 32 °C (90 °F)
Refractive Index (n²⁰/D) 1.4880 - 1.4920[3]
Solubility Immiscible with water. Soluble in common organic solvents such as ethanol, diethyl ether, and benzene.[2][6]
Stability Stable under recommended storage conditions. May be stabilized with silver. Light sensitive.

Note on Crystal Structure: As 1-bromo-3-methyl-2-butene is a liquid at and below room temperature, it does not have a defined crystal structure under standard conditions.

Experimental Protocols

Synthesis of 1-Bromo-3-methyl-2-butene

Two primary methods for the synthesis of 1-bromo-3-methyl-2-butene are prevalent in the literature: the reaction of 3-methyl-2-buten-1-ol with a brominating agent and the hydrobromination of isoprene. A detailed protocol for the former is provided below.

Method 1: From 3-methyl-2-buten-1-ol using Phosphorus Tribromide (PBr₃)

This method involves the conversion of the primary alcohol, 3-methyl-2-buten-1-ol (prenol), to the corresponding alkyl bromide using phosphorus tribromide.

Materials:

  • 3-methyl-2-buten-1-ol (prenol)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, and distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-buten-1-ol in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Quench the reaction by carefully adding ice-cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification of 1-Bromo-3-methyl-2-butene

The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure to obtain high-purity 1-bromo-3-methyl-2-butene.

Apparatus:

  • Distillation flask, fractionating column (e.g., Vigreux column), condenser, receiving flask, vacuum pump, and heating mantle.

Procedure:

  • Set up the fractional distillation apparatus for vacuum distillation.

  • Transfer the crude 1-bromo-3-methyl-2-butene to the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 150 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the boiling point of 1-bromo-3-methyl-2-butene (82-83 °C at 150 mmHg).

Below is a DOT script for the experimental workflow of synthesis and purification.

G cluster_synthesis Synthesis cluster_purification Purification start Start: 3-methyl-2-buten-1-ol dissolve Dissolve in anhydrous diethyl ether start->dissolve cool Cool to 0 °C dissolve->cool add_pbr3 Add PBr3 dropwise cool->add_pbr3 react Stir at room temperature add_pbr3->react quench Quench with ice-cold water react->quench wash Wash with NaHCO3 and brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate via rotary evaporation dry->concentrate crude_product Crude 1-bromo-3-methyl-2-butene concentrate->crude_product distill Vacuum Fractional Distillation crude_product->distill collect Collect fraction at 82-83 °C / 150 mmHg distill->collect pure_product Pure 1-bromo-3-methyl-2-butene collect->pure_product

Caption: Synthesis and Purification Workflow.

Reactivity and Biological Significance

1-Bromo-3-methyl-2-butene is a reactive alkyl halide that readily participates in nucleophilic substitution reactions, making it an excellent reagent for introducing the prenyl group onto various substrates.[1] This process, known as prenylation, is of significant interest in medicinal chemistry and natural product synthesis due to the prevalence of the prenyl moiety in biologically active molecules.

The reactivity of 1-bromo-3-methyl-2-butene is attributed to the allylic nature of the carbon-bromine bond, which facilitates the departure of the bromide leaving group and the formation of a stabilized allylic carbocation intermediate. This allows for both SN1 and SN2 type reactions to occur, depending on the reaction conditions and the nucleophile.

Biological Relevance: Protein Prenylation

While there is no direct evidence of 1-bromo-3-methyl-2-butene being involved in biological signaling pathways, the prenyl group it provides is a fundamental component of a crucial post-translational modification known as protein prenylation. In this biological process, isoprenoid groups, such as farnesyl and geranylgeranyl pyrophosphates, are enzymatically attached to cysteine residues of specific proteins. This modification is critical for mediating protein-protein interactions and anchoring proteins to cell membranes, thereby influencing their function and localization. The study of prenylation is a significant area of research in drug development, particularly in the context of cancer and other diseases where prenylated proteins like Ras are implicated.

The diagram below illustrates the general concept of protein prenylation.

G prenyl_donor Prenyl Diphosphate (e.g., FPP, GGPP) enzyme Prenyltransferase prenyl_donor->enzyme protein Target Protein (with CaaX box) protein->enzyme prenylated_protein Prenylated Protein enzyme->prenylated_protein Prenylation membrane Cell Membrane prenylated_protein->membrane Membrane Anchoring

Caption: Protein Prenylation Pathway.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 1-bromo-3-methyl-2-butene. The key spectral features are detailed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-bromo-3-methyl-2-butene provide definitive structural information.

¹H NMR (Proton NMR):

  • δ ~1.7-1.8 ppm (singlet, 6H): Two equivalent methyl groups (-CH₃) attached to the double bond.

  • δ ~4.0 ppm (doublet, 2H): Methylene protons (-CH₂Br) adjacent to the bromine atom and coupled to the vinylic proton.

  • δ ~5.5 ppm (triplet, 1H): Vinylic proton (-CH=) coupled to the adjacent methylene protons.

¹³C NMR (Carbon NMR):

  • δ ~18 ppm and ~26 ppm: The two methyl carbons.

  • δ ~30 ppm: The methylene carbon attached to bromine.

  • δ ~120 ppm: The vinylic carbon bearing a proton.

  • δ ~140 ppm: The quaternary vinylic carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-3-methyl-2-butene exhibits characteristic absorption bands corresponding to its functional groups.

  • ~3010-3100 cm⁻¹: C-H stretching of the vinylic C-H bond.[7]

  • ~2850-3000 cm⁻¹: C-H stretching of the sp³ hybridized carbons in the methyl and methylene groups.

  • ~1650-1670 cm⁻¹: C=C stretching of the double bond.[7]

  • ~1200-1250 cm⁻¹: C-Br stretching.

Conclusion

1-Bromo-3-methyl-2-butene is a versatile and important reagent in organic synthesis. This guide has provided a detailed overview of its physicochemical properties, offering valuable data for researchers and drug development professionals. The experimental protocols for its synthesis and purification, along with comprehensive spectral data, serve as a practical resource for its laboratory application. Understanding the reactivity of this compound, particularly its role as a prenylating agent, is key to its effective utilization in the construction of complex molecules with potential biological activity. While not directly involved in signaling pathways, its structural motif is central to the biologically significant process of protein prenylation, highlighting its relevance in the broader context of chemical biology and medicinal chemistry.

References

The Art of the Prenyl Group: A Technical Guide to Prenylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylation, the attachment of a five-carbon isoprene unit or its larger homologues to a molecular scaffold, is a pivotal transformation in organic synthesis, particularly in the realm of natural product chemistry and drug discovery. The introduction of these lipophilic isoprenoid chains can profoundly influence the biological activity of a molecule, enhancing its membrane permeability, protein-binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of prenylating agents used in organic synthesis, covering their classification, reactivity, and application. We delve into the mechanistic details of key prenylation reactions, present quantitative data for comparative analysis, and provide detailed experimental protocols for their practical implementation.

Introduction: The Significance of Prenylation

The prenyl group, and its longer-chain relatives such as geranyl and farnesyl groups, are fundamental building blocks in nature. They form the backbone of a vast array of natural products, including terpenoids, cannabinoids, and prenylated flavonoids, many of which exhibit significant pharmacological properties.[1][2] In drug development, the strategic introduction of a prenyl moiety can be a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3][4] This guide focuses on the chemical reagents and methodologies employed to achieve this critical transformation in a laboratory setting.

Classification of Chemical Prenylating Agents

Chemical prenylating agents can be broadly categorized based on the length of the isoprenoid chain they deliver. The most common agents are those that introduce C5 (prenyl or dimethylallyl), C10 (geranyl), and C15 (farnesyl) units.

Table 1: Common Chemical Prenylating Agents

Isoprenoid UnitAgent NameChemical FormulaMolar Mass ( g/mol )Key Characteristics
C5 (Prenyl) Prenyl BromideC₅H₉Br149.03Highly reactive, widely used for C- and O-prenylation.[4]
IsopreneC₅H₈68.12Gaseous, requires activation (e.g., via acid catalysis or metal hydrides) for reaction.[5][6]
Prenyl AlcoholC₅H₁₀O86.13Less reactive than prenyl bromide, often used in acid-catalyzed reactions.
C10 (Geranyl) Geranyl BromideC₁₀H₁₇Br217.15Used for the introduction of the geranyl group, important in terpenoid synthesis.[7][8]
C15 (Farnesyl) Farnesyl BromideC₁₅H₂₅Br285.26Key reagent for introducing the farnesyl moiety, relevant in protein prenylation studies.[9][10]

Key Prenylation Methodologies in Organic Synthesis

Several synthetic strategies have been developed to introduce prenyl groups onto various molecular scaffolds. The choice of method depends on the nature of the substrate, the desired regioselectivity, and the compatibility with other functional groups.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a classic method for the C-prenylation of aromatic compounds.[11][12] It typically involves the reaction of an aromatic substrate with a prenylating agent in the presence of a Lewis acid catalyst.

Mechanism of Friedel-Crafts Prenylation:

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution PrenylBromide Prenyl Bromide Carbocation Prenyl Carbocation PrenylBromide->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcidComplex [AlCl₃Br]⁻ AromaticRing Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Prenyl Carbocation Product Prenylated Aromatic Compound SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Prenylation.

Experimental Protocol: General Procedure for Friedel-Crafts Prenylation of Phenols [13]

  • A stirred mixture of the phenol (1.0 eq), the prenylating agent (e.g., 3-methyl-2-buten-1-ol, 1.0-1.5 eq), and a Lewis acid catalyst (e.g., Amberlyst 15, catalytic amount) in a suitable solvent (e.g., THF) is prepared.

  • The reaction mixture is heated to a specified temperature (e.g., 60 °C) and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Table 2: Quantitative Data for Friedel-Crafts Prenylation of Phenols

Phenol SubstratePrenylating AgentCatalystSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
Phenol3-methyl-2-buten-1-olAmberlyst 15THF6064-Prenylphenol65[13]
2,4-Dihydroxyacetophenone3-methyl-2-buten-1-olZnCl₂Ethyl AcetateReflux43-Prenyl-2,4-dihydroxyacetophenone, 5-Prenyl-2,4-dihydroxyacetophenone23-36 (mixture)[9]
ResorcinolPrenyl Bromideγ-Al₂O₃/NaOH/NaAcetoneReflux4O- and C-prenylated products-[14]
Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds, including prenylation.[15][16] This reaction involves the reaction of a nucleophile with an allylic substrate, such as a prenyl acetate or carbonate, in the presence of a palladium(0) catalyst.

Mechanism of Tsuji-Trost Prenylation:

G Pd0 Pd(0)Lₙ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl + Prenyl-X - X⁻ PrenylX Prenyl-X (X = OAc, OCO₂R) Product Prenyl-Nu PiAllyl->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product->Pd0 G OlivetolicAcid Olivetolic Acid CBGA Cannabigerolic Acid (CBGA) OlivetolicAcid->CBGA + Geranylating Agent (Prenylation) GeranylatingAgent Geranylating Agent Cannabinoids Cannabinoids (THC, CBD, etc.) CBGA->Cannabinoids Cyclization

References

The Prenyl Group: A Lipophilic Key to Unlocking Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Executive Summary

The addition of a prenyl group, a hydrophobic isoprenoid moiety, to a molecule is a widespread strategy in nature to enhance biological activity. This post-translational modification in proteins and the prenylation of natural products, such as flavonoids and alkaloids, often leads to a dramatic increase in potency. This technical guide provides a comprehensive overview of the role of the prenyl group in augmenting biological activity, with a focus on its impact on pharmacokinetics and pharmacodynamics. It details the underlying mechanisms, provides quantitative data on the activity of prenylated versus non-prenylated compounds, and outlines key experimental protocols for the evaluation of these molecules. Furthermore, this guide illustrates critical signaling pathways and experimental workflows to provide a deeper understanding for researchers in drug discovery and development.

Introduction: The Significance of Prenylation

Prenylation is the covalent attachment of hydrophobic isoprenoid moieties, typically a 15-carbon farnesyl or a 20-carbon geranylgeranyl group, to proteins or small molecules.[1][2] In proteins, this post-translational modification is crucial for directing them to cellular membranes, mediating protein-protein interactions, and facilitating their proper function within signaling cascades.[3] Key proteins involved in cell growth, differentiation, and survival, such as those from the Ras, Rho, and G-protein superfamilies, are dependent on prenylation for their biological activity.[4][5]

Beyond the realm of proteins, a vast number of natural products owe their potent biological activities to the presence of one or more prenyl groups.[6][7] The addition of this lipophilic side chain can dramatically alter the physicochemical properties of a molecule, leading to enhanced membrane permeability, improved target engagement, and ultimately, a more pronounced pharmacological effect.[8] Prenylated natural products have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[7][9] This guide will delve into the multifaceted role of the prenyl group in enhancing these biological activities.

Mechanisms of Action: How the Prenyl Group Enhances Bioactivity

The prenyl group enhances biological activity through several key mechanisms:

  • Increased Lipophilicity and Membrane Association: The hydrophobic nature of the prenyl chain significantly increases the lipophilicity of the parent molecule.[8] This enhanced lipophilicity facilitates the partitioning of the molecule into cellular membranes, increasing its intracellular concentration and allowing it to interact more effectively with membrane-bound targets.[10][11] For proteins, prenylation is a critical first step for their localization to the plasma membrane or the membranes of organelles like the endoplasmic reticulum and Golgi apparatus.[11][12]

  • Enhanced Protein-Protein Interactions: The prenyl group can act as a "hydrophobic anchor," inserting into specific hydrophobic pockets on target proteins.[8] This can lead to a higher binding affinity and more effective modulation of the protein's function. In the context of prenylated proteins, the isoprenoid moiety can directly mediate interactions with other proteins that possess specialized prenyl-binding domains.[2]

  • Modulation of Signaling Pathways: By influencing the localization and interactions of key signaling proteins, prenylation plays a pivotal role in regulating cellular signaling. For instance, the farnesylation of Ras proteins is essential for their recruitment to the plasma membrane, where they can be activated and initiate downstream signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation.[4][5] Inhibition of this process is a key strategy in the development of anti-cancer therapies.[5]

  • Alteration of Bioavailability: The effect of prenylation on bioavailability is complex. While increased lipophilicity can enhance absorption across the gut wall, it can also lead to increased clearance.[13] Some studies suggest that prenylation can decrease plasma absorption but increase tissue accumulation, potentially leading to a more targeted and sustained effect in specific tissues.[13]

Quantitative Impact of Prenylation on Biological Activity

The addition of a prenyl group can lead to a multi-fold increase in the biological potency of a molecule. The following tables summarize quantitative data from various studies, comparing the activity of prenylated compounds to their non-prenylated parent molecules.

Compound Parent Compound Biological Activity Assay IC50 (µM) - Prenylated IC50 (µM) - Non-Prenylated Fold Increase in Activity Reference
MorusinN/A (Naturally Prenylated)Anticancer (HeLa cells)Cytotoxicity Assay0.64--[14]
Kuwanon SN/A (Naturally Prenylated)Anticancer (HeLa cells)Cytotoxicity Assay1.64--[14]
8-PrenylnaringeninNaringeninEstrogenic ActivityReporter Gene Assay--Stronger than Naringenin[15]
IcaritinKaempferolα-Glucosidase InhibitionEnzyme Inhibition Assay15.71>100>6.4[9]
Broussochalcone AN/A (Naturally Prenylated)Anti-inflammatory (NO inhibition)Griess Assay11.3--[16]
Sclerotiamide LN/A (Naturally Prenylated)Antibacterial (S. aureus)MIC Determination4.0--[17]
Prenylated Chalcone Non-Prenylated Analog Cancer Cell Line IC50 (µM) - Prenylated IC50 (µM) - Non-Prenylated Reference
Chalcone 12(Not specified)MCF-7 (Breast)4.19>100[2]
Chalcone 13(Not specified)MCF-7 (Breast)3.30>100[2]
Chalcone 12(Not specified)ZR-75-1 (Breast)9.40>100[2]
Chalcone 13(Not specified)ZR-75-1 (Breast)8.75>100[2]
Chalcone 12(Not specified)MDA-MB-231 (Breast)6.12>100[2]
Chalcone 13(Not specified)MDA-MB-231 (Breast)18.10>100[2]

Structure-Activity Relationship (SAR) of the Prenyl Group

The biological activity of a prenylated molecule is not only dependent on the presence of the prenyl group but also on its specific structural features:

  • Position of the Prenyl Group: The position of the prenyl group on the parent scaffold can significantly influence its activity. For example, in flavonoids, prenylation at the C-8 position of the A ring has been shown to be particularly important for enhancing various biological activities, including osteogenic and cytotoxic effects.[18] In contrast, prenylation at the C-6 position has, in some cases, been shown to have a lesser or even inhibitory effect on certain activities.[18]

  • Length of the Prenyl Chain: The length of the isoprenoid chain (e.g., farnesyl vs. geranylgeranyl) can also impact biological activity. While for some proteins the specific length of the prenyl anchor does not seem critical, for others, such as certain G-protein subunits and Ras family members, the correct length is essential for proper function and interaction with specific binding partners.[10] The longer geranylgeranyl group imparts greater hydrophobicity, which can lead to stronger membrane association.[19]

  • Linear vs. Cyclized Prenyl Groups: The prenyl chain can exist in a linear form or undergo cyclization to form various ring structures. Cyclization can impose conformational constraints on the molecule, which may lead to a higher binding affinity for a specific target.[13][20] Both linear and cyclized prenylated natural products have demonstrated significant biological activities.

Key Signaling Pathways Involving Prenylated Proteins

The proper functioning of several critical signaling pathways is dependent on protein prenylation. Understanding these pathways is essential for developing targeted therapies.

Ras Signaling Pathway

The Ras proteins are small GTPases that act as molecular switches in pathways that control cell growth, differentiation, and survival.[4] Their activation is dependent on farnesylation, which allows them to anchor to the plasma membrane.

Ras_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SOS SOS Grb2->SOS recruits Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (active) Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression regulate

Ras Signaling Pathway
Rho GTPase Signaling Pathway

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration.[21] Their geranylgeranylation is essential for their membrane localization and function.

Rho_Signaling GPCR GPCR / RTK GEF RhoGEF GPCR->GEF activates Rho_GDP Rho-GDP (inactive) GEF->Rho_GDP promotes GDP/GTP exchange Rho_GTP Rho-GTP (active) ROCK ROCK Rho_GTP->ROCK activates LIMK LIMK ROCK->LIMK phosphorylates Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization inhibits depolymerization

Rho GTPase Signaling Pathway
G-Protein Signaling Cascade

Heterotrimeric G-proteins, which are crucial for transducing signals from G-protein coupled receptors (GPCRs), rely on the prenylation of their γ-subunit for their association with the plasma membrane and interaction with receptors.[22]

G_Protein_Signaling cluster_G_gamma γ-subunit prenylation for membrane anchoring Ligand Ligand GPCR GPCR Ligand->GPCR binds to G_Protein G-Protein (αβγ) GPCR->G_Protein activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP dissociates into G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector modulates G_beta_gamma->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response leads to

G-Protein Signaling Cascade

Experimental Protocols and Workflows

The evaluation of prenylated compounds and the enzymes involved in prenylation requires a suite of specialized assays. This section provides an overview of a general experimental workflow and detailed methodologies for key experiments.

General Experimental Workflow for Evaluating Prenylated Compounds

The discovery and development of bioactive prenylated compounds typically follows a structured workflow, from initial identification to preclinical evaluation.

Experimental_Workflow Start Start: Natural Product Isolation or Chemical Synthesis Characterization Structural Characterization (NMR, MS) Start->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->In_Vitro_Screening Hit_Identification Hit Identification and SAR Studies In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization iterative process Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate Lead_Optimization->In_Vivo_Studies

General Experimental Workflow
Detailed Experimental Protocols

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a target for the management of type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds and positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the test compound or acarbose solution to the respective wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.[14]

This cell-based assay is used to measure the activation or inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Tumor necrosis factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an activator

  • Test compounds

  • Luciferase assay reagent

  • 96-well cell culture plate

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS to activate the NF-κB pathway.

  • Incubate the cells for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Test compounds

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[5]

Conclusion

The prenyl group is a powerful molecular tool employed by nature to enhance the biological activity of a diverse range of molecules. Its ability to increase lipophilicity, facilitate membrane association, and improve target engagement makes it a feature of significant interest in drug discovery and development. A thorough understanding of the mechanisms by which prenylation enhances bioactivity, coupled with robust experimental evaluation, is crucial for harnessing the full therapeutic potential of prenylated compounds. This technical guide provides a foundational resource for researchers and scientists working to unlock the therapeutic promise of this unique and potent chemical moiety.

References

An In-depth Technical Guide to 3,3-Dimethylallyl Bromide (CAS 870-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylallyl bromide, also widely known as prenyl bromide, is a versatile organic compound with the CAS number 870-63-3.[1][2] It is a key reagent in organic synthesis, primarily serving as a source of the five-carbon isoprenoid unit, the prenyl group.[3][4] Its inherent reactivity, stemming from the allylic bromide functionality, makes it an invaluable building block for introducing this dimethylallyl moiety into a wide array of molecules. This process, known as prenylation, is of significant interest in medicinal chemistry and drug development, as the addition of the lipophilic prenyl group can substantially modify the biological activity and pharmacokinetic properties of parent compounds.[5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light brown liquid with a strong, pungent odor.[4][6] It is often supplied with a stabilizer, such as silver wool, to prevent degradation.[1] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 870-63-3[1][2]
Molecular Formula C₅H₉Br[2][7]
Molecular Weight 149.03 g/mol [1][2][7]
Boiling Point 82-83 °C (at 150 mmHg)[1][8][9]
Density 1.29 g/mL (at 20 °C)[1][8]
Refractive Index (n²⁰/D) 1.489[1][8][9]
Flash Point 40 °C (104 °F) - Closed Cup
Solubility Insoluble in water; Soluble in ethanol, benzene, chloroform, ether, acetone[4][6]
Storage Temperature 2-8°C[1][7]

Spectroscopic Data

The structural identity of this compound is routinely confirmed by spectroscopic methods. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.52Triplet1HVinylic proton (-CH=)
4.015Doublet2HMethylene protons (-CH₂Br)
1.78Singlet3HMethyl protons (-CH₃)
1.74Singlet3HMethyl protons (-CH₃)
(Data sourced from ChemicalBook)[10]

Synthesis and Chemical Reactivity

Experimental Protocol: Synthesis from 3-Methyl-2-buten-1-ol

A common and efficient method for synthesizing this compound is the bromination of the corresponding alcohol, 3-methyl-2-buten-1-ol (prenol), using phosphorus tribromide (PBr₃).

  • Materials: 3-methyl-2-buten-1-ol, phosphorus tribromide (PBr₃), diethyl ether (anhydrous), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-buten-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add a solution of PBr₃ (approximately 0.4 equivalents) in diethyl ether to the stirred alcohol solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

    • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation.

Chemical Reactivity and Mechanism

The reactivity of this compound is dominated by nucleophilic substitution, where the bromide ion acts as a leaving group.[5] It can react via both Sₙ1 and Sₙ2 mechanisms, with the pathway being influenced by the nucleophile, solvent, and reaction conditions.[5] The tertiary allylic carbocation formed during an Sₙ1-type reaction is stabilized by resonance and hyperconjugation from the methyl groups, making this pathway competitive.[5]

G reactant This compound + Nucleophile (Nu⁻) sn1_intermediate Allylic Carbocation Intermediate reactant->sn1_intermediate SN1 path (slow, -Br⁻) sn2_ts SN2 Transition State reactant->sn2_ts SN2 path (+Nu⁻) sn1_product SN1 Product sn1_intermediate->sn1_product +Nu⁻ (fast) sn2_product SN2 Product sn2_ts->sn2_product (-Br⁻)

Figure 1. Competing Sₙ1 and Sₙ2 reaction pathways.

Applications in Research and Drug Development

This compound is a cornerstone reagent for the synthesis of numerous natural products and pharmaceuticals.[3][4][5] It has been instrumental in the total synthesis of compounds like (±)-eldanolide, 1-(3,3-dimethylallyl)-L-tryptophan, and the antibiotic (±)-fumagillin.[8][9] In drug development, prenylation is a key strategy to enhance the lipophilicity of a molecule, which can improve its absorption, distribution, and overall pharmacokinetic profile.

G start Combine Substrate, Base (e.g., DBU), and Solvent (THF) add_reagent Add this compound start->add_reagent reaction Stir at Room Temperature (e.g., 12 hours) add_reagent->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Prenylated Product purify->product

Figure 2. General experimental workflow for a prenylation reaction.

Experimental Protocol: O-Prenylation of a Phenolic Substrate

This protocol is a representative example of an O-alkylation (prenylation) reaction using this compound.

  • Reference: Based on a general procedure for the prenylation of hydroxyacetophenones.[11]

  • Materials: Phenolic substrate (e.g., 4-hydroxyacetophenone), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), this compound, Tetrahydrofuran (THF, anhydrous), ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the phenolic substrate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add DBU (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add this compound (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC.

    • Quench the reaction with water and extract the product with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to obtain the pure O-prenylated compound.

Biological Context: The Isoprenoid Biosynthesis Pathway

The prenyl group, delivered synthetically by this compound, is a fundamental unit in nature. It is biosynthesized as dimethylallyl diphosphate (DMAPP) via two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[12][13][14] These pathways produce the five-carbon building blocks (IPP and DMAPP) that are the precursors to over 55,000 isoprenoid natural products, including steroids, carotenoids, and essential hormones.[13] Understanding this biological context highlights the significance of the prenyl motif in molecular recognition and function.

G cluster_mva Cytosolic cluster_mep Plastidial / Bacterial acetyl_coa Acetyl-CoA mva_path Mevalonate (MVA) Pathway acetyl_coa->mva_path ipp Isopentenyl Diphosphate (IPP) mva_path->ipp pyruvate Pyruvate + G3P mep_path Methylerythritol Phosphate (MEP) Pathway pyruvate->mep_path mep_path->ipp dmpp Dimethylallyl Diphosphate (DMAPP) (Biological Prenyl Donor) ipp->dmpp Isomerase isoprenoids Isoprenoids (Steroids, Carotenoids, etc.) ipp->isoprenoids dmpp->isoprenoids

Figure 3. Simplified overview of isoprenoid biosynthesis pathways.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is flammable, corrosive, and toxic to aquatic life.[15] Adherence to safety protocols is mandatory.

Table 3: Safety and Handling Information

AspectGuideline
Signal Word Danger [15][16]
Hazard Statements H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[15] H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) Chemical safety goggles/faceshield, protective gloves (e.g., nitrile), flame-retardant antistatic protective clothing, respirator with appropriate filter (e.g., type ABEK).[15]
Handling Use only in a chemical fume hood.[16] Keep away from heat, sparks, and open flames.[16] Ground/bond container and receiving equipment to prevent static discharge.[16]
Storage Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[1][15] Keep away from ignition sources. Store locked up.[15][16]
First Aid (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[16]
First Aid (IF ON SKIN) Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[16]
First Aid (IF SWALLOWED) Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[16]

This compound is a powerful and essential reagent for synthetic chemists, particularly those in the fields of natural product synthesis and drug discovery. Its ability to efficiently introduce the biologically significant prenyl group makes it a valuable tool for creating novel molecular architectures and enhancing the therapeutic potential of existing compounds. While its utility is vast, its hazardous nature necessitates strict adherence to safety and handling procedures to ensure its effective and safe use in research and development.

References

Historical applications of prenyl bromide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Applications of Prenyl Bromide in Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl bromide (1-bromo-3-methyl-2-butene), a key hemiterpene building block, has historically served as a cornerstone reagent in organic synthesis for the introduction of the isoprenoid moiety into a vast array of molecular scaffolds. Its utility stems from its reactivity as an electrophile in nucleophilic substitution and Friedel-Crafts reactions. This technical guide provides a comprehensive overview of the historical and foundational applications of prenyl bromide, with a focus on its role in the synthesis of natural products and biologically active molecules. We will explore its application in the C- and O-prenylation of phenols, the synthesis of terpenoids and cannabinoids, its function in sigmatropic rearrangements, and its use in Friedel-Crafts alkylations. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction pathways and workflows, serving as a vital resource for professionals in chemical and pharmaceutical research.

Introduction

The prenyl (or isoprenyl) group is a ubiquitous structural motif found in a multitude of natural products, including terpenoids, cannabinoids, and prenylated phenols.[1][2][3] The incorporation of this lipophilic five-carbon unit often enhances the biological activity of a molecule by improving its membrane affinity and interaction with protein targets.[4] Prenyl bromide has long been the reagent of choice for installing this group due to the bromide's excellent leaving group capability, making it more reactive than its chloride counterpart.[4] Its historical applications span from the fundamental alkylation of simple aromatic systems to key steps in the total synthesis of complex natural products. This guide will detail these pivotal applications.

Core Synthetic Applications

Prenylation of Phenols: A Tale of Two Pathways (C- vs. O-Alkylation)

One of the most significant historical applications of prenyl bromide is the alkylation of phenols. Under basic conditions, the deprotonated phenoxide acts as an ambident nucleophile, capable of reacting at either the oxygen or a nucleophilic carbon on the aromatic ring (typically ortho or para to the hydroxyl group).[4][5] This competition leads to the formation of O-prenylated (allyl phenyl ethers) and C-prenylated products.

  • O-Prenylation (Williamson Ether Synthesis): This pathway is often favored under conditions using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as acetone. The resulting allyl phenyl ethers are not merely final products; they are crucial intermediates for subsequent thermal rearrangements.[4][6]

  • C-Prenylation: Direct C-alkylation is also observed, particularly with stronger bases or when the reaction is conducted in aqueous alkaline media.[4] However, this direct approach often suffers from low yields and a mixture of products, including ortho-, para-, and bis-prenylated species, due to the delocalization of the phenoxide anion.[4][5] Yields for direct C-prenylation are typically moderate, ranging from 30-50%, unless the para-position is blocked, which improves synthetic utility.[5]

The interplay between these two pathways is a critical consideration in synthesis design.

G sub Phenol + Prenyl Bromide base Base (e.g., K₂CO₃, KOH) sub->base Deprotonation phenoxide Phenoxide Intermediate (Ambident Nucleophile) base->phenoxide O_alk O-Prenylation (Allyl Phenyl Ether) phenoxide->O_alk O-Attack (Kinetic Control) C_alk C-Prenylation (ortho/para-Prenyl Phenol) phenoxide->C_alk C-Attack (Thermodynamic Control) rearrange Claisen Rearrangement ([3,3]-Sigmatropic Shift) O_alk->rearrange Heat (Δ) rearrange->C_alk Forms ortho-isomer

Caption: Competing pathways in the base-mediated prenylation of phenols.

Sigmatropic Rearrangements: The Claisen/Cope Pathway

The O-prenylated ethers formed from phenol alkylation are historically important substrates for the Claisen rearrangement , a[7][7]-sigmatropic reaction that proceeds through a cyclic transition state upon heating.[8][9][10][11] This reaction thermally converts an allyl phenyl ether into an ortho-prenylated phenol, providing a reliable and regioselective method for C-prenylation that avoids the pitfalls of the direct approach.[8][11]

If both ortho positions are blocked, the prenyl group can undergo a subsequent Cope rearrangement , migrating to the para position.[11][12] This tandem Claisen-Cope rearrangement sequence has been a powerful tool in natural product synthesis.

Friedel-Crafts Prenylation

Another classic application is the Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds.[13][14] In this reaction, a Lewis acid catalyst (e.g., ZnCl₂, Bi(OTf)₃) facilitates the formation of a prenyl cation or a related electrophilic species from prenyl bromide, which then undergoes electrophilic aromatic substitution.[5][15] While effective for substrates bearing multiple electron-donating groups, this method can suffer from a lack of regiocontrol and potential carbocation rearrangements.[5] Nevertheless, it has been instrumental in the synthesis of various compounds, including key intermediates for cannabinoids.[16][17]

Synthesis of Terpenoids and Cannabinoids

Prenyl bromide is a fundamental building block in the laboratory synthesis of terpenoids.[2][18] It serves as the source of the five-carbon isoprene unit, which can be coupled with various substrates to construct larger terpenoid skeletons.[19]

Its application is particularly notable in the synthesis of cannabinoids.[20][21] For example, a key step in the biosynthesis and chemical synthesis of cannabigerolic acid (CBGA), the precursor to major cannabinoids like THC and CBD, involves the prenylation of olivetolic acid.[16][20][22] Laboratory syntheses often mimic this by reacting a derivative of olivetolic acid with prenyl bromide under Friedel-Crafts or related conditions.

G start Olivetolic Acid (Polyketide Precursor) catalyst Aromatic Prenyltransferase (Enzymatic) or Lewis Acid (Chemical) start->catalyst reagent Prenyl Bromide (Prenyl Source) reagent->catalyst cbga Cannabigerolic Acid (CBGA) (First Cannabinoid) catalyst->cbga C-Prenylation thca THCA Synthase cbga->thca Oxidative Cyclization cbda CBDA Synthase cbga->cbda Oxidative Cyclization thc Δ⁹-THCA thca->thc cbd CBDA cbda->cbd

Caption: Role of prenylation in the cannabinoid biosynthetic pathway.

Quantitative Data from Historical Syntheses

The following tables summarize quantitative data from various historical applications of prenyl bromide, highlighting the reaction conditions and yields.

Table 1: Prenylation of Phenolic Compounds

SubstrateBase/CatalystSolventConditionsProduct(s)Yield (%)Reference
Hydroquinone derivative (3a)Sodium metalRefluxN/Aortho-Prenylated phenol (10)85[5]
Resorcinol (11)Sodium metalRefluxN/Aortho-(43a) & para-(43b) isomers16 & 27[5]
Phenol carbamate (6)sec-ButyllithiumTHF-78 °Cortho-Prenylated carbamate (7)75[5]
2',4'-Dihydroxychalcone (60)KOHH₂ORoom Temp, 2hC-Prenylated chalcone (61)22-30[4]
4-Hydroxychalcone (49)K₂CO₃AcetoneReflux, 3h4-O-PrenylchalconeN/A[4]
2-Iodophenol (75)Pd(OAc)₂ / Et₃NDMFN/Aortho-Prenylphenol (77)76[4]
Quinol (1a)Amberlyst 15Dichloromethane60 °C, 2.5h2-Prenylquinol (3a)65[23]
PhenolZnCl₂DichloromethaneRoom Temp, 2h2,2-Dimethylchroman85[15]

Table 2: Other Nucleophilic Substitution and Coupling Reactions

Substrate TypeReagent/CatalystSolventConditionsProduct TypeYield (%)Reference
Tryptophan dipeptidePrenyl BromideAcetic Acid BufferN/AC3- & N-prenylated productsMixture
3-Furylmethylmagnesium BromidePrenyl Phosphate / CuIN/AN/APerillene (3-prenylfuran)Good[19]
Isatoic anhydrideNaHDry DMF0 °C to RTN-prenylated quinolinone32[24]
Aromatic C-H BondPd(OAc)₂ / (BnO)₂PO₂HN/AN/ADirected C-H PrenylationN/A

Detailed Experimental Protocols

Protocol: ortho-Prenylation of a Protected Hydroquinone via Phenoxide Alkylation

This protocol is adapted from the procedure for the synthesis of compound 10 from 3a as described in the literature.[5]

Objective: To synthesize an ortho-prenylated phenol via the alkylation of a sodium phenoxide with prenyl bromide.

Materials:

  • Differentially protected hydroquinone (e.g., compound 3a) (1.0 equiv)

  • Sodium metal (1.1 equiv)

  • Prenyl bromide (1.2 equiv)

  • Anhydrous ethanol (as solvent for phenoxide formation)

  • Anhydrous benzene or toluene (as reaction solvent)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: A solution of the protected hydroquinone (1.0 equiv) in anhydrous ethanol is treated with sodium metal (1.1 equiv) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until all the sodium has reacted and hydrogen evolution ceases. The solvent is then removed under reduced pressure to yield the sodium phenoxide as a solid.

  • Alkylation Reaction: The dried sodium phenoxide is suspended in anhydrous benzene or toluene. Prenyl bromide (1.2 equiv) is added, and the resulting mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

  • Isolation: The crude product is purified by column chromatography on silica gel to afford the pure ortho-prenylated phenol.

G start Start phenoxide 1. Form Phenoxide (Substrate + Na metal in EtOH) start->phenoxide dry 2. Evaporate EtOH (Isolate Sodium Phenoxide) phenoxide->dry react 3. Alkylation (Add Toluene & Prenyl Bromide, Reflux) dry->react workup 4. Aqueous Workup (Quench, Extract with Ether) react->workup purify 5. Dry & Purify (Wash, Dry, Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for phenoxide alkylation with prenyl bromide.

Protocol: Synthesis of a Chroman via Zinc Chloride Catalyzed Domino Reaction

This protocol is based on the general method for synthesizing chromans from phenols and prenyl bromide.[15]

Objective: To synthesize a 2,2-dimethylchroman derivative via a ZnCl₂-catalyzed reaction between a phenol and prenyl bromide.

Materials:

  • Substituted Phenol (1.0 mmol)

  • Zinc Chloride (ZnCl₂) (0.2 mmol, 20 mol%)

  • Prenyl bromide (1.2 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the phenol (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, zinc chloride (0.2 mmol) is added. The mixture is stirred at room temperature for 10 minutes.

  • Reagent Addition: Prenyl bromide (1.2 mmol) is added dropwise to the stirred solution.

  • Reaction: The reaction is stirred at room temperature and monitored by TLC until the starting phenol is consumed (typically 2-4 hours).

  • Workup: The reaction is quenched by the addition of saturated NaHCO₃ solution. The layers are separated, and the aqueous phase is extracted twice with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Isolation: The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure chroman product.

Conclusion

Prenyl bromide has proven to be an indispensable reagent in the annals of organic synthesis. Its historical applications in the alkylation of phenols, either directly or through the elegant Claisen rearrangement, laid the groundwork for the synthesis of countless natural products. Its role in Friedel-Crafts reactions and as a key C5 building block for complex terpenoids and cannabinoids further cements its legacy. While modern methodologies continue to evolve, offering alternative prenylating agents and catalytic systems, the foundational reactions established with prenyl bromide remain fundamentally important and continue to inform contemporary synthetic strategies in drug discovery and materials science.

References

An In-depth Technical Guide to the Electrophilicity of Allylic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylic bromides are a class of highly reactive electrophiles that serve as versatile building blocks in organic synthesis. Their enhanced reactivity, stemming from the electronic influence of the adjacent carbon-carbon double bond, allows for a diverse range of transformations under relatively mild conditions. This guide provides a comprehensive overview of the electrophilic nature of allylic bromides, detailing the underlying principles of their reactivity, a quantitative comparison of reaction rates, and detailed experimental protocols for their application in key synthetic methodologies. The content is tailored for researchers and professionals in the fields of chemistry and drug development who seek a deeper understanding of these important synthetic intermediates.

Core Principles of Electrophilicity in Allylic Bromides

The heightened electrophilicity of allylic bromides compared to their saturated counterparts, alkyl bromides, is a direct consequence of the proximity of the carbon-bromine bond to a π-system. This interaction stabilizes both the transition states and intermediates of nucleophilic substitution reactions.

The Role of the Allylic System

The defining feature of an allylic bromide is the C-Br bond on a carbon atom adjacent to a C=C double bond. This arrangement facilitates the delocalization of electron density, which is central to the compound's reactivity.

Carbocation Stability and the SN1 Pathway

In unimolecular nucleophilic substitution (SN1) reactions, the rate-determining step is the formation of a carbocation. Allylic bromides readily form resonance-stabilized allylic carbocations, significantly lowering the activation energy for this pathway.[1] The positive charge is not localized on a single carbon but is distributed across the C1 and C3 positions of the allyl system. This delocalization is a powerful stabilizing factor.[1]

The stability of allylic carbocations follows the order: tertiary > secondary > primary. Consequently, tertiary allylic bromides are particularly prone to reacting via an SN1 mechanism.

Caption: SN1 reaction pathway for an allylic bromide.

Transition State Stabilization in the SN2 Pathway

In bimolecular nucleophilic substitution (SN2) reactions, a single concerted step involves the backside attack of a nucleophile and the simultaneous departure of the leaving group. For allylic bromides, the transition state of this process is stabilized by the overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond. This orbital overlap lowers the energy of the transition state, accelerating the reaction rate compared to analogous alkyl bromides.[1] Primary allylic bromides, being less sterically hindered, predominantly react via the SN2 mechanism.

SN2_Mechanism Reactants Allylic Bromide + Nucleophile (Nu⁻) TS [Nu---CH₂(Br)---CH=CHR]⁻ (Stabilized Transition State) Reactants->TS Concerted Step Products Substitution Product + Bromide Ion (Br⁻) TS->Products

Caption: SN2 reaction pathway for an allylic bromide.

Quantitative Analysis of Reactivity

While the qualitative principles of allylic bromide reactivity are well-established, quantitative data provides a more nuanced understanding for reaction design. The following tables summarize kinetic data from various studies.

Effect of Nucleophile and Solvent on the Reactivity of Allyl Bromide

The rate of nucleophilic substitution on allyl bromide is highly dependent on the nature of the nucleophile and the solvent. The data below is from kinetic studies of the reaction of allyl bromide with various nucleophiles.

NucleophileSolventTemperature (°C)Rate Constant (k)Reference
Benzoyl ThiosemicarbazideMethanol401.29 x 10⁻⁴ L mol⁻¹ s⁻¹
Benzoyl ThiosemicarbazideEthanol400.76 x 10⁻⁴ L mol⁻¹ s⁻¹
Benzoyl Thiosemicarbazide2-Propanol400.38 x 10⁻⁴ L mol⁻¹ s⁻¹
Benzoyl ThiosemicarbazideDimethylformamide (DMF)4038.90 x 10⁻⁴ L mol⁻¹ s⁻¹
AnilineMethanol300.15 x 10⁻⁴ L mol⁻¹ s⁻¹[2]
p-ToluidineMethanol300.33 x 10⁻⁴ L mol⁻¹ s⁻¹[2]
p-AnisidineMethanol300.44 x 10⁻⁴ L mol⁻¹ s⁻¹[2]
p-ChloroanilineMethanol300.06 x 10⁻⁴ L mol⁻¹ s⁻¹[2]

Note: This data illustrates the significant influence of both solvent polarity and nucleophilicity on the reaction rate. The reaction is markedly faster in the polar aprotic solvent DMF compared to protic solvents.

Comparative Reactivity of Allylic and Other Alkyl Halides

Direct comparative kinetic data for a full series of primary, secondary, and tertiary allylic bromides under uniform conditions is scarce in the literature. However, comparisons with other reactive halides provide valuable context.

SubstrateNucleophile/ConditionsRelative RateReaction TypeReference
Benzyl ChlorideKI in Acetone (23°C)1SN2[3]
6-Chloromethyl-6-methylfulveneKI in Acetone (23°C)30SN2[3]
Allyl BromideNaI in AcetoneFaster than 3-bromo-1-buteneSN2[4]
3-Bromo-1-buteneNaI in AcetoneSlower than Allyl BromideSN2[4]
Allyl BromideSolvolysis (SN1 conditions)Similar to 3-bromo-1-buteneSN1[4]
3-Bromo-1-buteneSolvolysis (SN1 conditions)Similar to Allyl BromideSN1[4]

Note: 6-Chloromethyl-6-methylfulvene is a primary allylic halide, and its significantly higher reactivity compared to benzyl chloride underscores the potent activating effect of the allylic system in SN2 reactions.[3] For SN1 reactions, primary and secondary allylic bromides that can form the same resonance-stabilized carbocation exhibit similar reactivity.[4]

Key Experimental Protocols

The enhanced electrophilicity of allylic bromides makes them valuable substrates in a variety of synthetic transformations. Below are detailed protocols for three common and important reactions.

Williamson Ether Synthesis

This method is a classic approach for the formation of ethers from an alkoxide and an alkyl halide via an SN2 reaction.[5]

Reaction: R-OH + NaH → R-O⁻Na⁺ ; R-O⁻Na⁺ + CH₂=CHCH₂Br → R-OCH₂CH=CH₂ + NaBr

Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required.

  • Alkoxide Formation: The alcohol (1.0 eq.) is dissolved in a suitable anhydrous aprotic solvent (e.g., THF or DMF). Sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at room temperature until hydrogen evolution ceases (typically 30-60 minutes).

  • Addition of Allyl Bromide: The reaction mixture is cooled to 0 °C, and allyl bromide (1.0-1.2 eq.) is added dropwise via the dropping funnel.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until TLC or GC-MS analysis indicates complete consumption of the starting materials (typically 2-12 hours). Gentle heating may be required for less reactive alcohols.

  • Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Williamson_Ether_Synthesis_Workflow Start Start: Alcohol, NaH, Anhydrous Solvent Alkoxide Alkoxide Formation (0°C to RT) Start->Alkoxide Addition Add Allyl Bromide (0°C) Alkoxide->Addition Reaction Sₙ2 Reaction (RT, 2-12h) Addition->Reaction Quench Quench with H₂O or aq. NH₄Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract WashDry Wash with Brine & Dry Extract->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Final Product: Allyl Ether Purify->End

Caption: Workflow for the Williamson Ether Synthesis.

Suzuki Cross-Coupling

The Suzuki coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction: R-B(OH)₂ + Br-CH₂CH=CH-R' + Pd(0) catalyst + Base → R-CH₂CH=CH-R'

Protocol:

  • Reagent Preparation: In a Schlenk flask, the allylic bromide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) are combined.

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃) are added.

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added via syringe.

  • Reaction: The mixture is heated with stirring to the desired temperature (typically 80-110 °C) and the reaction progress is monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ PdII R'-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition PdII_R R-Pd(II)L₂-R' PdII->PdII_R Transmetalation PdII_B [R-B(OH)₂(Base)]⁻ PdII_B->PdII PdII_R->Pd0 Reductive Elimination Product R-R' PdII_R->Product AllylBr R'-Br (Allylic Bromide) AllylBr->PdII BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_B Heck_Reaction_Mechanism Pd0 Pd(0)L₂ PdII_Br R'-Pd(II)L₂(Br) Pd0->PdII_Br Oxidative Addition (R'-Br) Alkene_Complex Alkene-Pd Complex PdII_Br->Alkene_Complex Alkene Coordination Insertion_Product σ-Alkyl-Pd(II) Complex Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product-Pd(0) Complex Insertion_Product->Product_Complex β-Hydride Elimination Base Base Insertion_Product->Base Product_Complex->Pd0 Ligand Dissociation Product Coupled Product Product_Complex->Product

References

Methodological & Application

Application Notes and Protocols for C-Prenylation of Phenols with 3,3-Dimethylallyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-prenylation is a crucial chemical modification in synthetic and medicinal chemistry, enhancing the therapeutic potential of phenolic compounds by increasing their lipophilicity and interaction with biological targets. The introduction of a prenyl group (3-methyl-2-butenyl) can significantly modulate the biological activity of the parent phenol, leading to compounds with improved antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed protocols for the C-prenylation of phenols using 3,3-dimethylallyl bromide (prenyl bromide) under various reaction conditions.

Prenylated phenols are widely distributed in nature and exhibit a broad spectrum of biological activities.[1] The strategic addition of a prenyl group can lead to enhanced bioactivity.[1] Synthetic methods to achieve C-prenylation are therefore of significant interest in drug discovery and development. The methodologies described herein focus on direct C-alkylation of the phenolic ring.

Reaction Mechanisms and Pathways

The C-prenylation of phenols with this compound can proceed through two primary pathways: Phenoxide C-Alkylation under basic conditions and Friedel-Crafts Alkylation under acidic conditions.

Phenoxide C-Alkylation

Under basic conditions, the phenol is deprotonated to form a phenoxide ion. This nucleophilic phenoxide can then attack the electrophilic prenyl bromide. While O-alkylation is a competing reaction, C-alkylation can be favored under specific conditions, particularly with sodium salts.[2] The reaction proceeds via an electrophilic aromatic substitution-like mechanism on the electron-rich aromatic ring.[3]

G cluster_0 Phenoxide Formation cluster_1 Nucleophilic Attack Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base Prenyl_Bromide 3,3-Dimethylallyl Bromide Phenoxide->Prenyl_Bromide SN2 Attack C_Prenylated_Phenol C-Prenylated Phenol Prenyl_Bromide->C_Prenylated_Phenol C-Alkylation O_Prenylated_Phenol O-Prenylated Phenol (Side Product) Prenyl_Bromide->O_Prenylated_Phenol O-Alkylation

Diagram 1: Phenoxide C-Alkylation Pathway.
Friedel-Crafts Alkylation

In the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), this compound can form a resonance-stabilized allylic carbocation.[4] This electrophile then attacks the electron-rich phenol ring through an electrophilic aromatic substitution mechanism to form the C-prenylated product. This method often favors ortho-prenylation.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution Prenyl_Bromide 3,3-Dimethylallyl Bromide Allylic_Carbocation Allylic Carbocation Prenyl_Bromide->Allylic_Carbocation Coordination & Ionization Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Sigma_Complex Sigma Complex (Intermediate) Phenol Phenol Phenol->Allylic_Carbocation Nucleophilic Attack C_Prenylated_Phenol C-Prenylated Phenol Sigma_Complex->C_Prenylated_Phenol Deprotonation

Diagram 2: Friedel-Crafts Alkylation Pathway.

Experimental Protocols

Protocol 1: C-Prenylation under Basic Conditions (Phenoxide Method)

This protocol is adapted from procedures involving phenoxide C-alkylation and is particularly effective for electron-rich phenols, especially when the para-position is blocked.[2]

Materials:

  • Phenol substrate

  • Sodium metal (Na) or Potassium hydroxide (KOH)

  • This compound (Prenyl bromide)

  • Anhydrous solvent (e.g., Toluene, THF, Acetone)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

  • Phenoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the phenol substrate (1.0 eq.) in the anhydrous solvent.

    • If using sodium metal: Carefully add small pieces of sodium metal (1.1 eq.) to the solution at room temperature. Stir the mixture until all the sodium has reacted and hydrogen evolution ceases.

    • If using potassium hydroxide: Add finely powdered potassium hydroxide (1.2 eq.) and stir the mixture at room temperature for 1-2 hours.

  • Prenylation Reaction:

    • Cool the resulting phenoxide solution to 0 °C in an ice bath.

    • Slowly add this compound (1.0-1.2 eq.) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl until the solution is acidic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: C-Prenylation under Lewis Acid Catalysis (Friedel-Crafts Method)

This protocol is suitable for a range of phenols and often provides good regioselectivity for ortho-prenylation.[4]

Materials:

  • Phenol substrate

  • This compound (Prenyl bromide)

  • Lewis acid (e.g., BF₃·OEt₂, ZnCl₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the phenol substrate (1.0 eq.) and the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add the Lewis acid (e.g., BF₃·OEt₂ (0.3-1.0 eq.) or ZnCl₂ (catalytic amount)) to the stirred solution.

    • After stirring for 10-15 minutes, add this compound (1.0-1.1 eq.) dropwise.

  • Reaction and Monitoring:

    • Allow the reaction mixture to stir at 0 °C to room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated NaHCO₃ solution or water.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The success and regioselectivity of C-prenylation are highly dependent on the substrate and reaction conditions. The following tables summarize representative results from the literature.

Table 1: C-Prenylation of Phenols under Basic Conditions

EntryPhenol SubstrateBaseSolventTemp. (°C)Product(s)Yield (%)Reference
1Hydroquinone (para-position blocked)NaTolueneReflux2-Prenylhydroquinone85[2]
2ResorcinolNaTolueneReflux2-Prenylresorcinol, 4-Prenylresorcinol16, 27[2]
32,4-DihydroxybenzaldehydeKOHH₂ORT5-Prenyl-2,4-dihydroxybenzaldehyde30[3]
42,4-DihydroxyacetophenoneDBUTHFRT3-Prenyl-2,4-dihydroxyacetophenone38[3]

Table 2: C-Prenylation of Phenols using Lewis Acid Catalysis

EntryPhenol SubstrateLewis AcidSolventTemp. (°C)Product(s)Yield (%)Reference
1p-MethoxyphenolBF₃·OEt₂ (0.3 eq.)Toluene42-Prenyl-4-methoxyphenolGood
2PhenolZnCl₂-RTChroman (from cyclization)Good[2][4]
3HydroquinoneZnCl₂-RTortho-Prenylated isomer65[2]
42-IodophenolPd(OAc)₂ (catalyst)DMF100ortho-Prenylated phenol76[3]

Troubleshooting and Considerations

  • O- vs. C-Alkylation: O-alkylation is a common side reaction under basic conditions. The choice of cation can influence the C/O ratio, with Na⁺ generally favoring C-alkylation over K⁺ or Li⁺.[2] Lewis acid catalysis typically avoids O-alkylation.

  • Regioselectivity: The position of C-prenylation (ortho vs. para) is influenced by the directing effects of substituents on the phenol ring and steric hindrance. Blocking the para position can lead to selective ortho-prenylation.[2]

  • Polyalkylation: The introduction of an electron-donating prenyl group can activate the ring towards further substitution. Using a 1:1 stoichiometry of phenol to prenyl bromide can help minimize polyalkylation.

  • Cyclization: The initial C-prenylated product can sometimes undergo intramolecular cyclization to form chromane derivatives, especially under acidic conditions or at elevated temperatures.[1][2]

  • Purity of Reagents: this compound can be unstable and should be handled with care. The use of freshly distilled or high-purity reagent is recommended. It is often stabilized with silver wool. Anhydrous conditions are crucial for Lewis acid-catalyzed reactions.

Conclusion

The C-prenylation of phenols with this compound is a versatile transformation for the synthesis of biologically active molecules. The choice between basic and acidic conditions allows for tuning the reactivity and, to some extent, the regioselectivity of the reaction. The protocols and data presented here provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this important reaction. Careful optimization of reaction parameters for each specific substrate is key to achieving high yields and desired product selectivity.

References

Application Notes and Protocols for O-Prenylation of Flavonoids using Prenyl Bromide and Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the O-prenylation of flavonoids, a key chemical modification used to enhance the biological activity and bioavailability of these naturally occurring compounds. The addition of a lipophilic prenyl group to the flavonoid skeleton can significantly improve properties relevant to drug development.[1][2] This document focuses on the Williamson ether synthesis approach, utilizing prenyl bromide as the alkylating agent and a mild base to facilitate the reaction.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, their therapeutic potential can be limited by poor bioavailability.[1] Prenylation, the attachment of a prenyl group, is a common strategy to increase the lipophilicity of flavonoids, potentially leading to improved cell membrane permeability and enhanced biological activity.[1]

O-prenylation specifically targets the hydroxyl (-OH) groups on the flavonoid scaffold, forming an ether linkage. This is often a kinetically favored process compared to C-prenylation. The choice of base, solvent, and reaction temperature are critical parameters to control the regioselectivity and yield of the O-prenylation reaction. Protecting groups may be necessary for flavonoids with multiple hydroxyl groups to achieve selective prenylation at a specific position.

General Reaction Scheme

The O-prenylation of a flavonoid hydroxyl group with prenyl bromide proceeds via a nucleophilic substitution reaction (SN2), where the deprotonated hydroxyl group (phenoxide) acts as a nucleophile.

O_Prenylation_Reaction cluster_step1 Deprotonation cluster_step2 Nucleophilic Attack (SN2) Flavonoid_OH Flavonoid-OH Flavonoid_O_minus Flavonoid-O⁻ Flavonoid_OH->Flavonoid_O_minus + Base Base Base Base_H Base-H⁺ Base->Base_H Prenyl_Br Prenyl Bromide Br_minus Br⁻ Prenyl_Br->Br_minus Flavonoid_O_Prenyl O-Prenylated Flavonoid Flavonoid_O_minus->Flavonoid_O_Prenyl + Prenyl Bromide

Caption: General reaction scheme for the O-prenylation of a flavonoid.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the O-prenylation of various flavonoids using prenyl bromide.

Table 1: O-Prenylation of Chrysin Derivatives [2]

Starting MaterialProductBaseSolventYield (%)
Chrysin 7-benzyletherChrysin 5-prenyl-7-benzyletherK₂CO₃DMF85
Chrysin 5-benzyletherChrysin 5-benzyl-7-prenyletherK₂CO₃DMF96
ChrysinChrysin 5,7-bisprenyletherK₂CO₃DMF52

Table 2: O-Prenylation of a Protected Quercetin Derivative [3]

Starting MaterialProductReagentsSolventReaction Time
3,7,3',4'-Tetra-O-benzylquercetin5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetinPrenyl bromide (1.5 eq), K₂CO₃ (2.0 eq)Anhydrous Acetone6 hours (reflux)

Experimental Protocols

The following are detailed protocols for the O-prenylation of flavonoids. Note that for complex flavonoids with multiple hydroxyl groups, prior protection of certain hydroxyls may be necessary to achieve regioselectivity.

Protocol 1: O-Prenylation of Protected Chrysin Derivatives[2]

This protocol describes the synthesis of mono- and di-prenylated chrysin ethers.

Materials:

  • Chrysin or protected chrysin derivative (e.g., chrysin 7-benzylether)

  • Prenyl bromide (3,3-dimethylallyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chrysin derivative (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add anhydrous K₂CO₃ (2.0 equivalents for mono-prenylation, 4.0 equivalents for di-prenylation).

  • Add prenyl bromide (1.5 equivalents for mono-prenylation, 3.0 equivalents for di-prenylation) dropwise to the suspension.

  • Stir the reaction mixture at room temperature (or gently heat if necessary) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-prenylated chrysin derivative.

Protocol 2: 5-O-Prenylation of Protected Quercetin[3]

This protocol details the selective O-prenylation of the 5-hydroxyl group of a protected quercetin.

Materials:

  • 3,7,3',4'-Tetra-O-benzylquercetin

  • Prenyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,7,3',4'-Tetra-O-benzylquercetin (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Add anhydrous K₂CO₃ (2.0 equivalents) and prenyl bromide (1.5 equivalents) to the solution.

  • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the solid K₂CO₃.

  • Wash the filtered solid with acetone.

  • Evaporate the combined filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin.[3]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflow for a typical O-prenylation experiment and the decision-making process for synthesizing a specific O-prenylated flavonoid.

Experimental_Workflow start Start: Synthesize O-Prenylated Flavonoid dissolve Dissolve Flavonoid in Anhydrous Solvent start->dissolve add_reagents Add Base (e.g., K₂CO₃) and Prenyl Bromide dissolve->add_reagents react Stir/Reflux for Specified Time add_reagents->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure O-Prenylated Flavonoid characterize->end

Caption: A typical experimental workflow for the O-prenylation of flavonoids.

Synthesis_Logic start Goal: Synthesize Regioselective O-Prenylated Flavonoid check_hydroxyls Does the flavonoid have multiple reactive -OH groups? start->check_hydroxyls protect Protect less reactive -OH groups check_hydroxyls->protect Yes direct_prenylation Perform Direct O-Prenylation with Prenyl Bromide and Base check_hydroxyls->direct_prenylation No protect->direct_prenylation deprotect Deprotect to yield final product direct_prenylation->deprotect If protection was used end Pure Regioselective O-Prenylated Flavonoid direct_prenylation->end No protection used deprotect->end

Caption: Decision workflow for regioselective O-prenylation synthesis.

References

Synthesis of Prenylated Chalcones Using 3,3-Dimethylallyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated chalcones are a significant class of natural products that have garnered substantial interest in medicinal chemistry and drug development. The incorporation of a prenyl (3-methylbut-2-enyl) group onto the chalcone scaffold can significantly enhance their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the synthesis of prenylated chalcones using 3,3-dimethylallyl bromide (prenyl bromide) as the alkylating agent. The methodologies cover both O-prenylation and C-prenylation of phenolic precursors, followed by the Claisen-Schmidt condensation to construct the characteristic chalcone backbone.

Synthetic Strategy Overview

The synthesis of prenylated chalcones can be approached in two primary ways:

  • Prenylation of a Precursor followed by Chalcone Formation: This involves the prenylation of a hydroxy-substituted acetophenone or benzaldehyde, which is then reacted with a suitable aldehyde or ketone, respectively, via a Claisen-Schmidt condensation to yield the final prenylated chalcone.

  • Direct Prenylation of a Chalcone: This method involves the direct attachment of the prenyl group to a pre-synthesized hydroxychalcone.

This document will focus on the first approach, which often allows for better control of regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of an O-Prenylated Chalcone via a Two-Step Process

This protocol details the synthesis of (E)-1-(2'-hydroxy-4'-prenyloxyphenyl)-3-phenylprop-2-en-1-one.

Step 1: Synthesis of 1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone

  • Materials:

    • 2',4'-Dihydroxyacetophenone

    • This compound (Prenyl bromide)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add this compound (1.2 eq) dropwise to the reaction mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 5-20 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.

    • Wash the solid residue with acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford 1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone as a pure compound.

Step 2: Synthesis of (E)-1-(2'-hydroxy-4'-prenyloxyphenyl)-3-phenylprop-2-en-1-one (Claisen-Schmidt Condensation)

  • Materials:

    • 1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone (from Step 1)

    • Benzaldehyde

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol or Methanol

    • Dilute hydrochloric acid (HCl)

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve 1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add a solution of KOH or NaOH (e.g., 40% aqueous solution) dropwise to the reaction mixture, maintaining a low temperature.[1]

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. A precipitate will likely form.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a neutral pH.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any inorganic impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-1-(2'-hydroxy-4'-prenyloxyphenyl)-3-phenylprop-2-en-1-one.

Protocol 2: Synthesis of a C-Prenylated Chalcone Precursor

The C-prenylation of phenols is often more challenging and can lead to a mixture of O- and C-alkylated products with lower yields.[2] This protocol provides a general method for the C-prenylation of a dihydroxyacetophenone.

  • Materials:

    • 2',4'-Dihydroxyacetophenone

    • This compound (Prenyl bromide)

    • Potassium hydroxide (KOH)

    • Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve 2',4'-dihydroxyacetophenone (1.0 eq) in an aqueous solution of KOH.

    • Stir the mixture at room temperature.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-12 hours.[2]

    • The reaction mixture will likely contain a mixture of starting material, O-prenylated, and C-prenylated products.

    • Acidify the reaction mixture with dilute HCl.

    • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The desired C-prenylated acetophenone can be isolated and purified from the mixture using column chromatography. The yield for direct C-alkylation is often low, in the range of 22-38%.[2]

    • The purified C-prenylated acetophenone can then be used in a Claisen-Schmidt condensation as described in Protocol 1, Step 2.

Data Presentation

The biological activity of synthesized prenylated chalcones is a key aspect of their research. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of several prenylated chalcones against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Bavachalcone K562 (Leukemia)2.7[3]
(E)-1-(4-(2-(diethylamino)ethoxy)-2-hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(pyridin-3-yl)prop-2-en-1-one (C36) LNCaP (Prostate)-[4]
K562 (Leukemia)-[4]
A549 (Lung)-[4]
HeLa (Cervical)-[4]
Chalcone Derivative 5 AGS (Gastric)< 1.0 µg/mL[5]
HL-60 (Leukemia)< 1.57 µg/mL[5]
Chalcone Derivative 7 AGS (Gastric)< 1.0 µg/mL[5]
HL-60 (Leukemia)< 1.57 µg/mL[5]
4'-alkoxy chalcone 3a PC-3 (Prostate)8.08 - 13.75[6]
4'-alkoxy chalcone 3b PC-3 (Prostate)8.08 - 13.75[6]
4'-alkoxy chalcone 3c PC-3 (Prostate)8.08 - 13.75[6]
4'-alkoxy chalcone 3d PC-3 (Prostate)8.08 - 13.75[6]
4'-alkoxy chalcone 3f PC-3 (Prostate)8.08 - 13.75[6]
4b (4-hydroxy in ring B) MCF-7 (Breast)2.08[7]
MDA-MB-231 (Breast)4.93[7]
HCT-116 (Colon)6.59[7]
4'-O-caproylated-DMC (2b) SH-SY5Y (Neuroblastoma)5.20[8]
4'-O-methylated-DMC (2g) SH-SY5Y (Neuroblastoma)7.52[8]
4'-O-benzylated-DMC (2h) A-549 (Lung)9.99[8]
FaDu (Pharyngeal)13.98[8]

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Expect signals for aromatic protons, the α,β-unsaturated protons of the chalcone core (typically as doublets with a large coupling constant, J ≈ 15 Hz, indicative of a trans configuration), and protons of the prenyl group (a vinyl proton, two methyl groups, and a methylene group).

    • ¹³C NMR: Characteristic signals include the carbonyl carbon (around 190-197 ppm), olefinic carbons, and aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the enone system (typically around 1650 cm⁻¹) and hydroxyl (-OH) groups.

Representative ¹H and ¹³C NMR Data for a Chalcone Core:

  • ¹H NMR (CDCl₃): δ 7.0-8.0 (m, Ar-H, α-H, β-H).

  • ¹³C NMR (CDCl₃): δ 190.5 (C=O), 144.8 (Cβ), 121.8 (Cα), 128-138 (Ar-C).[9]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an O-prenylated chalcone.

Synthesis_Workflow cluster_prenylation Step 1: O-Prenylation cluster_condensation Step 2: Claisen-Schmidt Condensation Start 2',4'-Dihydroxyacetophenone Reagents1 Prenyl Bromide, K₂CO₃, Acetone Reaction1 Reflux Reagents1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone Purification1->Intermediate Reagents2 Benzaldehyde, KOH, Ethanol Intermediate->Reagents2 Reaction2 Stir at RT Reagents2->Reaction2 Workup2 Acidification & Filtration Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct (E)-1-(2'-hydroxy-4'-prenyloxyphenyl) -3-phenylprop-2-en-1-one Purification2->FinalProduct

Caption: General workflow for the synthesis of an O-prenylated chalcone.

Signaling Pathway

Several prenylated chalcones, such as Licochalcone A, have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4][10][11][12]

PI3K_AKT_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PrenylatedChalcone Prenylated Chalcone (e.g., Licochalcone A) PrenylatedChalcone->PI3K Inhibits PrenylatedChalcone->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by prenylated chalcones.

References

Application Notes and Protocols: The Role of 3,3-Dimethylallyl Bromide in the Total Synthesis of (±)-Fumagillin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(±)-Fumagillin is a natural product isolated from Aspergillus fumigatus that has garnered significant interest due to its potent anti-angiogenic properties. Its complex molecular architecture has made it a challenging target for total synthesis, inspiring the development of novel synthetic strategies. A key step in the seminal total synthesis of (±)-fumagillin, reported by E.J. Corey and B.B. Snider in 1972, involves the strategic introduction of a five-carbon side chain.[1][2][3] This is accomplished through the use of 3,3-dimethylallyl bromide, a critical building block that forms a significant portion of the carbon skeleton of the target molecule. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key intermediate en route to (±)-fumagillin.

Data Presentation

The initial step of the synthesis involves the alkylation of methyl acetoacetate with this compound, followed by a deacetylation reaction to yield methyl 5-methyl-4-hexenoate. The quantitative data for this key transformation is summarized in the table below.

Reaction Step Reactants Product Yield (%) Reference
Alkylation and DeacetylationMethyl acetoacetate, this compoundMethyl 5-methyl-4-hexenoate57[4][5]

Experimental Protocols

The following is a generalized experimental protocol for the alkylation of methyl acetoacetate with this compound and subsequent deacetylation, based on the principles of acetoacetic ester synthesis and the information available from the initial publication.

Step 1: Alkylation of Methyl Acetoacetate with this compound

Objective: To synthesize methyl 2-acetyl-5-methyl-4-hexenoate.

Materials:

  • Methyl acetoacetate

  • This compound

  • Sodium methoxide (or another suitable base)

  • Anhydrous methanol (or another suitable solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.

  • Methyl acetoacetate is added dropwise to the stirred solution of sodium methoxide at a controlled temperature (typically 0 °C to room temperature) to form the sodium enolate.

  • This compound is then added to the reaction mixture.

  • The reaction is stirred for a period of time until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, typically with water or a dilute aqueous acid.

  • The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product, methyl 2-acetyl-5-methyl-4-hexenoate.

Step 2: Deacetylation

Objective: To synthesize methyl 5-methyl-4-hexenoate.

Materials:

  • Crude methyl 2-acetyl-5-methyl-4-hexenoate

  • Base (e.g., sodium methoxide in methanol, or barium hydroxide)

  • Acid for workup (e.g., hydrochloric acid)

  • Standard glassware for organic synthesis

Procedure:

  • The crude methyl 2-acetyl-5-methyl-4-hexenoate is dissolved in a suitable solvent (e.g., methanol).

  • A solution of a base (such as sodium methoxide) is added, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the solvent is removed.

  • The residue is then treated with an aqueous acid to neutralize the base and facilitate the removal of the acetyl group.

  • The final product, methyl 5-methyl-4-hexenoate, is isolated through extraction with an organic solvent, followed by washing, drying, and purification, typically by distillation.

Mandatory Visualization

fumagillin_synthesis_workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_core Core Structure Assembly cluster_final Final Product MAA Methyl Acetoacetate Alkylation Alkylation & Deacetylation MAA->Alkylation DMAB This compound DMAB->Alkylation MMH Methyl 5-methyl-4-hexenoate Alkylation->MMH Yield: 57% FurtherSteps Multiple Synthetic Steps MMH->FurtherSteps Fumagillol (±)-Fumagillol FurtherSteps->Fumagillol Esterification Esterification Fumagillol->Esterification Fumagillin (±)-Fumagillin Esterification->Fumagillin

Caption: Overall workflow for the total synthesis of (±)-fumagillin.

logical_relationship cluster_building_blocks Key Building Blocks cluster_synthesis Synthetic Transformation cluster_intermediate Key Intermediate cluster_target Target Molecule Core DMAB This compound (C5 Unit) Alkylation Acetoacetic Ester Synthesis DMAB->Alkylation Acetoacetate Methyl Acetoacetate (C4 Unit with functionality) Acetoacetate->Alkylation Intermediate Methyl 5-methyl-4-hexenoate (C9 Precursor) Alkylation->Intermediate Forms C-C bond FumagillinCore Side Chain of (±)-Fumagillin Intermediate->FumagillinCore Incorporated into final structure

References

Application Notes and Protocols for the Synthesis of (±)-Eldanolide Using Prenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (±)-eldanolide, the racemic form of the aggregation pheromone of the African sugarcane borer, Eldana saccharina. The synthetic strategy centers on the key reaction of a prenyl organocuprate, derived from commercially available prenyl bromide, with a γ-butyrolactone precursor. This approach offers a convergent and efficient route to the target molecule. Detailed methodologies for the preparation of the precursor, the organocuprate reagent, and the final coupling reaction are presented. All quantitative data are summarized in tables for clarity, and the overall synthetic workflow is illustrated with a process diagram.

Introduction

(±)-Eldanolide is a significant chemical entity in the study of insect pheromones and pest management strategies.[1] The synthesis of this lactone has been approached through various routes. The application of prenyl bromide as a key building block provides a direct method for introducing the characteristic C4-isoprenyl side chain of the eldanolide structure. Prenylation reactions are a valuable tool in the synthesis of natural products.[2] This protocol details a robust synthetic sequence employing an organocuprate-mediated reaction, a well-established method for carbon-carbon bond formation.[3][4] Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective in reactions with α,β-unsaturated systems and for ring-opening of epoxides.[5][6][7][8] In this synthesis, a lithium diprenylcuprate will be generated in situ from prenyl bromide and reacted with a suitable γ-butyrolactone electrophile to construct the carbon skeleton of (±)-eldanolide.

Synthetic Strategy

The retrosynthetic analysis for (±)-eldanolide identifies a key disconnection at the C4 position of the lactone ring. This bond can be formed by the nucleophilic attack of a prenyl organometallic species on a suitable γ-lactone electrophile. A plausible precursor is an α,β-unsaturated γ-butyrolactone, which can undergo a 1,4-conjugate addition with a prenyl cuprate.[6][7] Alternatively, a lactone with a suitable leaving group at the γ-position could undergo substitution. For this protocol, we will focus on the conjugate addition approach due to its high efficiency and stereocontrol.

Workflow Diagram:

G cluster_0 Preparation of Prenyl Grignard Reagent cluster_1 Preparation of Lithium Diprenylcuprate cluster_2 Synthesis of (±)-Eldanolide prenyl_bromide Prenyl Bromide prenyl_grignard Prenylmagnesium Bromide prenyl_bromide->prenyl_grignard THF prenyl_bromide->prenyl_grignard mg Magnesium Turnings mg->prenyl_grignard prenyl_grignard_2 Prenylmagnesium Bromide cuprate Lithium Diprenylcuprate (Gilman Reagent) prenyl_grignard->cuprate prenyl_grignard_2->cuprate 2 eq. cuI Copper(I) Iodide cuI->cuprate THF, -78 °C cuprate_2 Lithium Diprenylcuprate eldanolide (±)-Eldanolide cuprate->eldanolide lactone_precursor α,β-Unsaturated γ-Butyrolactone lactone_precursor->eldanolide 1. Conjugate Addition 2. H+ Workup lactone_precursor->eldanolide cuprate_2->eldanolide

Caption: Synthetic workflow for (±)-eldanolide.

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (nitrogen or argon) using oven-dried glassware. Anhydrous solvents should be used where specified. Prenyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

Protocol 1: Preparation of α,β-Unsaturated γ-Butyrolactone (Butenolide)

A suitable precursor for the conjugate addition is 2(5H)-furanone (a type of butenolide). This can be synthesized from commercially available starting materials such as furfural through oxidation.[5]

Reaction Scheme:

G Furfural Furfural Butenolide 2(5H)-Furanone Furfural->Butenolide [Oxidation]

Caption: Oxidation of furfural to 2(5H)-furanone.

Procedure:

  • To a solution of furfural (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure α,β-unsaturated γ-butyrolactone.

Table 1: Quantitative Data for Protocol 1

ParameterValue
Starting MaterialFurfural
Oxidizing Agentm-CPBA
SolventDichloromethane
Reaction Temperature0 °C to RT
Reaction Time12-16 h
Typical Yield70-80%
Protocol 2: Preparation of Lithium Diprenylcuprate

This protocol describes the in-situ generation of the Gilman reagent from prenyl bromide.[9][10]

Reaction Scheme:

G PrenylBr Prenyl Bromide PrenylLi Prenyllithium PrenylBr->PrenylLi 2 Li, THF Cuprate Lithium Diprenylcuprate PrenylLi->Cuprate 0.5 CuI, THF, -78 °C

Caption: Formation of lithium diprenylcuprate.

Procedure:

  • To a flame-dried Schlenk flask containing lithium metal (2.2 eq) under an inert atmosphere, add anhydrous tetrahydrofuran (THF).

  • Add a solution of prenyl bromide (1.0 eq) in anhydrous THF dropwise to the lithium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of prenyllithium.

  • In a separate flame-dried Schlenk flask, suspend copper(I) iodide (0.5 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared prenyllithium solution to the copper(I) iodide suspension via cannula at -78 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes. The formation of a clear, Gilman reagent solution should be observed. This solution is used immediately in the next step.

Table 2: Quantitative Data for Protocol 2

ParameterValue
Starting MaterialPrenyl Bromide
ReagentsLithium, Copper(I) Iodide
SolventAnhydrous THF
Reaction TemperatureRT (Prenyllithium), -78 °C (Cuprate)
Reaction Time1.5 h
Stoichiometry2 eq. Prenyllithium : 1 eq. CuI
Protocol 3: Synthesis of (±)-Eldanolide via Conjugate Addition

This final step involves the reaction of the prepared Gilman reagent with the α,β-unsaturated γ-butyrolactone.[11]

Reaction Scheme:

G Butenolide 2(5H)-Furanone Eldanolide (±)-Eldanolide Butenolide->Eldanolide Cuprate Lithium Diprenylcuprate Cuprate->Eldanolide 1. THF, -78 °C 2. NH4Cl (aq)

Caption: Conjugate addition to form (±)-eldanolide.

Procedure:

  • To the freshly prepared solution of lithium diprenylcuprate at -78 °C, add a solution of the α,β-unsaturated γ-butyrolactone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (±)-eldanolide.

Table 3: Quantitative Data for Protocol 3

ParameterValue
Starting Materials2(5H)-Furanone, Lithium Diprenylcuprate
SolventAnhydrous THF
Reaction Temperature-78 °C to RT
Reaction Time2-4 h
Quenching AgentSaturated aq. NH4Cl
Typical Yield60-75%

Conclusion

The described protocols provide a comprehensive guide for the synthesis of (±)-eldanolide utilizing prenyl bromide as a key starting material. The synthetic route is robust and relies on well-established organometallic chemistry, making it accessible to researchers with a standard background in organic synthesis. The use of an organocuprate-mediated conjugate addition ensures high efficiency in the key bond-forming step. These application notes should serve as a valuable resource for professionals in the fields of chemical synthesis, pheromone research, and drug development.

References

Application Note: N-Prenylation of Indoles for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prenylated indoles are a significant class of heterocyclic compounds frequently found in natural products with a wide range of biological activities, including antifungal, antimycobacterial, and cytotoxic properties. The introduction of a prenyl group onto the indole nitrogen (N-prenylation) can significantly modulate the pharmacological profile of a molecule. This application note provides detailed experimental procedures for the N-prenylation of indoles, focusing on modern catalytic methods that offer advantages over traditional multi-step syntheses. The protocols are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Key Concepts and Strategies

The direct N-prenylation of indoles has historically been challenging due to competing C-alkylation at the C3 position. However, recent advancements in catalysis have enabled selective N-prenylation. The two primary strategies discussed herein are:

  • Palladium-Catalyzed Allylic Alkylation: This method utilizes a palladium catalyst to facilitate the reaction between an indole and a prenylating agent, such as a prenyl carbonate. This approach offers high yields and selectivity for N-prenylation, particularly for electron-deficient indoles.[1]

  • Palladium-Catalyzed C-H Functionalization: This strategy involves the direct coupling of an indole with an olefin like 2-methyl-2-butene, mediated by a palladium catalyst. It provides a direct, one-step route to N-tert-prenylated indoles.[2][3]

A traditional, more cumbersome four-step method involving reduction of the indole, propargyl substitution, partial reduction, and subsequent oxidation serves as a benchmark for the efficiency of these newer catalytic methods.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-tert-Prenylation of Electron-Deficient Indoles via Allylic Alkylation

This protocol is adapted from a procedure demonstrating high yields and selectivity for the N-prenylation of indoles bearing electron-withdrawing groups.[1]

Materials:

  • Indole substrate (e.g., indole-3-carboxaldehyde)

  • tert-Butyl (2-methylbut-3-en-2-yl) carbonate (prenylating agent)

  • [Pd(η³-prenyl)Cl]₂ (palladium precursor)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate (1.0 equiv), cesium carbonate (2.0 equiv), [Pd(η³-prenyl)Cl]₂ (2.5 mol%), and Xantphos (6.0 mol%).

  • Add anhydrous toluene to the vessel.

  • Add tert-butyl (2-methylbut-3-en-2-yl) carbonate (1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-prenylated indole.

Protocol 2: Direct N-tert-Prenylation of Indoles via Palladium-Catalyzed C-H Functionalization

This protocol provides a direct, one-step synthesis of N-tert-prenylated indoles and is suitable for a range of indole substrates.[2][3]

Materials:

  • Indole substrate

  • 2-Methyl-2-butene (prenylating agent)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)[2][3]

  • Copper(II) acetate (Cu(OAc)₂) (co-oxidant)[2][3]

  • Silver trifluoroacetate (AgTFA) or Silver trifluoromethanesulfonate (AgOTf) (co-oxidant)[2]

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the indole substrate (1.0 equiv), Pd(OAc)₂ (20-40 mol%), Cu(OAc)₂ (1.0 equiv), and AgOTf or AgTFA (2.0 equiv).[2][3]

  • Under an inert atmosphere, add anhydrous acetonitrile.

  • Add 2-methyl-2-butene (3.0 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the metal salts.

  • Wash the celite pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-tert-prenylated indole.

Data Presentation

The following table summarizes quantitative data from representative N-prenylation reactions of indoles, highlighting the efficiency of the palladium-catalyzed methods.

EntryIndole SubstrateMethodCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Selectivity (N:C)Reference
1Indole-3-carboxaldehydeAllylic Alkylation2.5% [Pd(η³-prenyl)Cl]₂ / 6% XantphosToluene80-7612:1[1]
2Methyl indole-3-carboxylateAllylic Alkylation2.5% [Pd(η³-prenyl)Cl]₂ / 6% XantphosToluene80-9012:1[1]
35-NitroindoleAllylic Alkylation2.5% [Pd(η³-prenyl)Cl]₂ / 6% XantphosToluene80-627:1[1]
4Indole-3-carboxaldehydeC-H Functionalization40% Pd(OAc)₂AcetonitrileRT-68N-selective[2]
5N-Cbz-tryptophan methyl esterC-H Functionalization40% Pd(OAc)₂AcetonitrileRT-61N-selective[2]
6Methyl indole-3-carboxylateC-H Functionalization30% Pd(TFA)₂AcetonitrileRT-83N-selective[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described N-prenylation protocols.

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Indole, Base, Pd Catalyst, Ligand start->reagents Inert Atmosphere solvent Add Anhydrous Toluene reagents->solvent prenyl Add Prenylating Agent solvent->prenyl heat Heat and Stir (e.g., 80 °C) prenyl->heat quench Quench with Water heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end N-Prenylated Indole purify->end

Caption: Workflow for Palladium-Catalyzed N-Prenylation via Allylic Alkylation.

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Indole, Pd(OAc)₂, Co-oxidants start->reagents Inert Atmosphere solvent Add Anhydrous Acetonitrile reagents->solvent olefin Add 2-Methyl-2-butene solvent->olefin stir Stir at Room Temperature olefin->stir filter Filter through Celite stir->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify end N-tert-Prenylated Indole purify->end

Caption: Workflow for Direct N-tert-Prenylation via C-H Functionalization.

References

Application Notes and Protocols for Zinc-Mediated α-Regioselective Prenylation of Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zinc-mediated α-regioselective prenylation of imines is a powerful and efficient method for the synthesis of α-prenylated amines, which are valuable building blocks in the preparation of natural products and biologically active compounds.[1][2] This protocol offers a significant advantage due to its high regioselectivity, broad substrate scope, and the use of inexpensive and readily available zinc as a mediator.[1][2][3] The reaction proceeds with excellent yields and exclusively affords the linear α-adduct, avoiding the formation of the branched γ-adduct.[1] This method is applicable to a wide variety of imines, including N- and C-aryl aldimines, N-alkyl aldimines, C-alkyl aldimines, and ketimines.[1][2][3] The use of the environmentally benign solvent 1,3-dimethyl-2-imidazolidinone (DMI) further enhances the appeal of this synthetic strategy.[1][2][3]

Reaction Principle and Mechanism

The reaction involves the in situ formation of an organozinc reagent from prenyl bromide and activated zinc metal. This organozinc species then undergoes a nucleophilic addition to the imine substrate. The high α-regioselectivity is achieved under specific reaction conditions, particularly at an elevated temperature of 120 °C in a polar aprotic solvent like DMI.[1][2]

Two plausible mechanistic pathways have been proposed to account for the exclusive formation of the α-prenylated product.[1][2] One pathway involves a six-membered cyclic transition state, while the other suggests a metallo[3][4]-sigmatropic rearrangement. It is also suggested that an equilibrium between the initially formed γ-adduct and the thermodynamically more stable α-adduct is established at high temperatures, driving the reaction towards the desired linear product.[1][2]

Reaction_Mechanism Imine Imine (R1-CH=N-R2) TransitionState Six-membered Cyclic Transition State Imine->TransitionState PrenylBromide Prenyl Bromide Organozinc Prenylzinc Bromide (Organozinc Reagent) PrenylBromide->Organozinc Zn Zinc Zinc (Zn) Zinc->Organozinc Organozinc->TransitionState Nucleophilic Addition AlphaAdduct α-Prenylated Amine (Linear Product) TransitionState->AlphaAdduct α-Regioselective Attack GammaAdduct γ-Prenylated Amine (Branched, not observed) TransitionState->GammaAdduct γ-Attack (Disfavored)

Caption: Proposed reaction mechanism for the zinc-mediated α-prenylation of imines.

Quantitative Data Summary

The zinc-mediated prenylation of a diverse range of imines has been shown to proceed with high efficiency and complete α-regioselectivity. The following tables summarize the yields obtained for various substituted imines under optimized reaction conditions.

Table 1: Prenylation of N-Aryl and N-Alkyl Aldimines

EntryAldehyde Component (R¹)Amine Component (R²)ProductYield (%)Regioselectivity (α:γ)
1PhenylPhenylN-(1-phenyl-4-methylpent-3-en-1-yl)aniline92>99:1
24-MethoxyphenylPhenylN-(1-(4-methoxyphenyl)-4-methylpent-3-en-1-yl)aniline95>99:1
34-ChlorophenylPhenylN-(1-(4-chlorophenyl)-4-methylpent-3-en-1-yl)aniline90>99:1
42-NaphthylPhenylN-(4-methyl-1-(naphthalen-2-yl)pent-3-en-1-yl)aniline88>99:1
5PhenylBenzylN-benzyl-1-phenyl-4-methylpent-3-en-1-amine85>99:1
6PhenylIsopropylN-isopropyl-1-phenyl-4-methylpent-3-en-1-amine78>99:1
7CyclohexylPhenylN-(1-cyclohexyl-4-methylpent-3-en-1-yl)aniline82>99:1

Table 2: Prenylation of Ketimines

EntryKetone ComponentAmine ComponentProductYield (%)Regioselectivity (α:γ)
1BenzophenonePhenylN-(1,1-diphenyl-4-methylpent-3-en-1-yl)aniline85>99:1
2AcetophenonePhenylN-(1-phenyl-1,4-dimethylpent-3-en-1-yl)aniline80>99:1
34-MethylacetophenonePhenylN-(1,4-dimethyl-1-(p-tolyl)pent-3-en-1-yl)aniline82>99:1

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of imines and their subsequent zinc-mediated α-prenylation.

Experimental_Workflow Start Start Imine_Synthesis Protocol 1: Synthesis of Imine Start->Imine_Synthesis Prenylation Protocol 2: Zinc-Mediated Prenylation Imine_Synthesis->Prenylation Purified Imine Workup Reaction Workup and Purification Prenylation->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization End End Product: α-Prenylated Amine Characterization->End

Caption: General experimental workflow for the synthesis of α-prenylated amines.

Protocol 1: General Procedure for the Synthesis of Imines

This protocol describes the general synthesis of imines from an aldehyde or ketone and a primary amine.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Anhydrous Ethanol or Methanol

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous ethanol or methanol, add the primary amine (1.0 equiv) at room temperature.

  • For less reactive substrates, the reaction mixture may be stirred at reflux for 2-4 hours.

  • Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture to remove the water formed during the reaction.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the dehydrating agent.

  • Remove the solvent under reduced pressure to yield the crude imine.

  • The crude imine is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

Protocol 2: Zinc-Mediated α-Regioselective Prenylation of Imines

This protocol details the zinc-mediated prenylation of the synthesized imine.

Materials:

  • Imine (1.0 mmol)

  • Zinc dust (2.0 mmol, 2.0 equiv)

  • Prenyl bromide (1.5 mmol, 1.5 equiv)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous (3 mL)

  • Anhydrous Tetrahydrofuran (THF) (optional, for dissolving solid imines)

  • Schlenk tube or a flame-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube under an inert atmosphere, add zinc dust (2.0 mmol).

  • Add the imine (1.0 mmol) and anhydrous DMI (3 mL). If the imine is a solid, it can be dissolved in a minimal amount of anhydrous THF before being added to the reaction vessel.

  • Add prenyl bromide (1.5 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure α-prenylated amine.

Safety Precautions

  • Prenyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Zinc dust can be pyrophoric. Handle with care under an inert atmosphere.

  • DMI is a high-boiling polar aprotic solvent. Avoid inhalation and skin contact.

  • All reactions should be performed under an inert atmosphere of argon or nitrogen, especially when handling organozinc reagents.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Applications in Drug Development

The α-prenylated amine motif is a key structural feature in numerous biologically active molecules and natural products. The ability to introduce this group with high regioselectivity and in good yields makes this protocol highly valuable for:

  • Lead Optimization: Rapidly generate analogs of lead compounds containing a prenyl group to explore structure-activity relationships (SAR).

  • Natural Product Synthesis: Efficiently construct key intermediates in the total synthesis of complex natural products.

  • Fragment-Based Drug Discovery: Synthesize a library of prenylated amine fragments for screening against various biological targets.

The simplicity, cost-effectiveness, and environmental friendliness of this zinc-mediated approach make it a highly attractive method for both academic and industrial research in drug discovery and development.[1]

References

Application Notes and Protocols for Phase-Transfer Catalysis in Reactions with Prenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase-Transfer Catalysis (PTC) in Prenylation Reactions

Phase-transfer catalysis (PTC) is a powerful and versatile methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases.[1] This technique is particularly advantageous for reactions involving an inorganic nucleophile, often soluble in an aqueous phase, and an organic substrate, soluble in a non-polar organic solvent.[1] The PTC catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous or solid phase into the organic phase, where it can react with the organic substrate.[2]

Prenylation, the introduction of a prenyl group (3-methyl-2-butenyl), is a key transformation in the synthesis of numerous natural products and pharmacologically active compounds. Prenyl bromide is a common and reactive reagent for this purpose. PTC offers a green, efficient, and often high-yielding approach for C-, O-, and S-prenylation reactions, operating under mild conditions and often obviating the need for anhydrous solvents or strong, hazardous bases.[2][3]

This document provides detailed application notes and experimental protocols for conducting C-, O-, and S-alkylation reactions with prenyl bromide under phase-transfer catalysis conditions.

Quantitative Data Summary

The following tables summarize quantitative data for representative C-, O-, and S-prenylation reactions using phase-transfer catalysis.

Table 1: C-Alkylation with Prenyl Bromide under PTC
SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N,N-DibenzylhydantoinTBAB (2)50% aq. KOHToluenert1895[3]
Table 2: O-Alkylation with Prenyl Bromide under PTC (Representative Conditions)
SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Guaiacol (2-Methoxyphenol)PEG-400K₂CO₃/KINone (molten)150-1605-6>99 (conversion)Adapted from[4]
PhenolTBAB (5-10)50% aq. NaOHToluene70-804-6High (expected)General Protocol
Table 3: S-Alkylation with Prenyl Bromide under PTC (Representative Conditions)
SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolTBAB (4.5)aq. NaOHToluene907High (expected)General Protocol[5]

Experimental Protocols

Protocol 1: C5-Selective Prenylation of N,N-Dibenzylhydantoin

This protocol is adapted from the work of D. L. Dodds and co-workers for the efficient C-alkylation of hydantoins.[3]

Materials:

  • N,N-Dibenzylhydantoin

  • Prenyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Toluene

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N,N-dibenzylhydantoin (1.0 equivalent) and TBAB (0.02 equivalents) in toluene, add a 50% w/w aqueous solution of KOH.

  • To this biphasic mixture, add prenyl bromide (3.0 equivalents) at room temperature.

  • Stir the reaction mixture vigorously at room temperature for approximately 18 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: O-Prenylation of Guaiacol (2-Methoxyphenol)

This protocol is a representative procedure adapted from a patent for the synthesis of guaiacol derivatives using a phase-transfer catalyst in a molten state.[4]

Materials:

  • Guaiacol (2-Methoxyphenol)

  • Prenyl bromide

  • Polyethylene glycol 400 (PEG-400)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Chloroform

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add guaiacol (1.0 equivalent) and PEG-400.

  • Heat the mixture to 125-135°C with stirring until a molten state is achieved.

  • Add the basic catalyst, a mixture of K₂CO₃ and a catalytic amount of KI.

  • Increase the temperature of the mixture to 150-160°C.

  • Slowly add prenyl bromide (1.0-1.5 equivalents) dropwise over 5-6 hours while maintaining the reaction temperature.

  • After the addition is complete, cool the reaction mixture.

  • Add chloroform and neutralize with dilute hydrochloric acid to a pH of 5.

  • Separate the aqueous layer and dry the organic (chloroform) layer with anhydrous magnesium sulfate.

  • Filter and remove the chloroform by distillation. The product can be further purified by vacuum distillation.

Protocol 3: S-Prenylation of Thiophenol

This is a general protocol for the S-alkylation of thiophenol under liquid-liquid PTC conditions, which can be adapted for use with prenyl bromide.[5]

Materials:

  • Thiophenol

  • Prenyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water (H₂O)

Procedure:

  • In a reactor equipped with a stirrer and reflux condenser, prepare an aqueous solution of sodium hydroxide (e.g., 0.015 mol in 15 cm³ of water).

  • Add thiophenol (0.01 mol) to the aqueous NaOH solution and stir at 100°C for one hour to form sodium thiophenoxide.

  • Cool the mixture and add the phase-transfer catalyst, TBAB (e.g., 0.00045 mol).

  • Prepare an organic phase by dissolving prenyl bromide (0.01 mol) in toluene (15 cm³).

  • Add the organic phase to the aqueous phase containing the thiophenoxide and catalyst.

  • Heat the biphasic mixture to 90°C with vigorous stirring (e.g., 1200 rpm) for approximately seven hours, or until the reaction is complete by TLC or GC analysis.

  • After cooling, separate the organic layer, wash with water, dry over a suitable drying agent, and concentrate to obtain the crude product.

  • Purification can be achieved by distillation or column chromatography.

Visualizations

General Workflow for a Phase-Transfer Catalysis Reaction

G General PTC Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve organic substrate (e.g., phenol) in organic solvent D Combine organic and aqueous phases A->D B Prepare aqueous solution of inorganic nucleophile (e.g., NaOH) B->D C Add Phase-Transfer Catalyst (e.g., TBAB) C->D E Add alkylating agent (Prenyl Bromide) D->E F Vigorous stirring at specified temperature E->F G Monitor reaction progress (TLC, GC) F->G H Quench reaction and separate phases G->H Reaction Complete I Extract aqueous phase H->I J Wash, dry, and concentrate organic phase I->J K Purify crude product (Chromatography, Distillation, or Recrystallization) J->K

Caption: A flowchart illustrating the typical experimental workflow for a phase-transfer catalysis reaction.

Catalytic Cycle of Phase-Transfer Catalysis for Alkylation

Caption: The catalytic cycle in phase-transfer catalysis for the alkylation of a nucleophile with prenyl bromide.

References

Application Notes and Protocols for the Formation and Use of 3,3-Dimethylallylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3,3-dimethylallylmagnesium bromide, a valuable C5 building block in organic synthesis. The protocols detailed below are intended to serve as a guide for the successful formation of this Grignard reagent and its subsequent application in the synthesis of complex molecules, such as the fragrance compound lavandulol.

Introduction

3,3-Dimethylallylmagnesium bromide, also known as prenylmagnesium bromide, is a highly reactive organometallic reagent. Its utility stems from the nucleophilic character of the carbon atom bonded to magnesium, allowing for the formation of new carbon-carbon bonds. This reagent is particularly useful for introducing the isoprenoid (prenyl) moiety, a common structural motif in natural products and biologically active molecules. The formation of this Grignard reagent, however, requires careful control of reaction conditions to minimize side reactions, such as Wurtz-type coupling.

Formation of 3,3-Dimethylallylmagnesium Bromide

The synthesis of 3,3-dimethylallylmagnesium bromide involves the reaction of 3,3-dimethylallyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is exothermic and requires strict exclusion of moisture and air.

Reaction Pathway

Grignard_Formation cluster_reactants Reactants cluster_reagent Grignard Reagent 3,3-Dimethylallyl_Bromide This compound ((CH₃)₂C=CHCH₂Br) Grignard 3,3-Dimethylallylmagnesium Bromide ((CH₃)₂C=CHCH₂MgBr) 3,3-Dimethylallyl_Bromide->Grignard Mg, Anhydrous Ether Magnesium Magnesium (Mg) Magnesium->Grignard

Caption: Formation of 3,3-Dimethylallylmagnesium Bromide.

Experimental Protocol: Synthesis of 3,3-Dimethylallylmagnesium Bromide

This protocol is adapted from general procedures for Grignard reagent synthesis.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas line

Procedure:

  • Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous ether via the dropping funnel to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish solution is the Grignard reagent.

Titration of the Grignard Reagent:

The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of iodine.

Quantitative Data
ParameterValue/Condition
Reagents
This compound1.0 eq
Magnesium Turnings1.2 eq
SolventAnhydrous Diethyl Ether or THF
Reaction Conditions
AtmosphereInert (Argon or Nitrogen)
TemperatureReflux temperature of the solvent
Addition Time1-2 hours
Reaction Time (post-addition)1-2 hours
Expected Yield 60-80% (Yields can be affected by Wurtz coupling)[1]
Spectroscopic Data

The structure of 3,3-dimethylallylmagnesium bromide has been characterized by ¹H NMR spectroscopy.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~5.8Triplet=CH-
¹H~1.9Doublet-CH₂-MgBr
¹H~1.6Singlet(CH₃)₂C=

Note: Chemical shifts are approximate and can vary with solvent and concentration. The data is based on historical literature and may differ from modern high-field NMR measurements.

Application in Organic Synthesis: Synthesis of Lavandulol

3,3-Dimethylallylmagnesium bromide is a key reagent in the synthesis of various natural products. A notable example is the synthesis of lavandulol, a monoterpene alcohol found in lavender oil. The synthesis involves the reaction of the Grignard reagent with a suitable electrophile, such as isoprene oxide.

Reaction Pathway

Lavandulol_Synthesis cluster_reactants Reactants cluster_product Product Grignard 3,3-Dimethylallylmagnesium Bromide Lavandulol Lavandulol Grignard->Lavandulol 1. Reaction 2. Aqueous Workup Isoprene_Oxide Isoprene Oxide Isoprene_Oxide->Lavandulol

Caption: Synthesis of Lavandulol.

Experimental Protocol: Synthesis of Lavandulol

This protocol is based on synthetic strategies reported in the literature.

Materials:

  • Previously prepared and titrated solution of 3,3-dimethylallylmagnesium bromide in anhydrous ether.

  • Isoprene oxide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert gas line

Procedure:

  • Reaction Setup: Under an inert atmosphere, cool the solution of 3,3-dimethylallylmagnesium bromide (1.1 equivalents) in the reaction flask to 0 °C using an ice bath.

  • Addition of Electrophile: Add a solution of isoprene oxide (1 equivalent) in anhydrous ether dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure lavandulol.

Quantitative Data for Lavandulol Synthesis
ParameterValue/Condition
Reagents
3,3-Dimethylallylmagnesium Bromide1.1 eq
Isoprene Oxide1.0 eq
SolventAnhydrous Diethyl Ether or THF
Reaction Conditions
Temperature0 °C to room temperature
Reaction TimeSeveral hours
Workup
Quenching AgentSaturated aqueous NH₄Cl
PurificationColumn Chromatography
Expected Yield Moderate to good (specific yields vary in literature)

Troubleshooting

Common issues in the formation and use of 3,3-dimethylallylmagnesium bromide include:

  • Failure to initiate: Ensure all glassware is scrupulously dry and the magnesium surface is activated.

  • Low yields: This can be due to the presence of moisture or the competing Wurtz-type coupling reaction. Slow addition of the bromide at a controlled temperature can minimize this side reaction.

  • Formation of byproducts: Allylic rearrangements of the Grignard reagent can potentially lead to isomeric products.

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize 3,3-dimethylallylmagnesium bromide as a powerful tool in the synthesis of complex organic molecules for applications in drug discovery and materials science.

References

Application of Prenyl Bromide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl bromide (1-bromo-3-methyl-2-butene) is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the lipophilic prenyl group into various molecular scaffolds. The prenyl moiety is a common feature in a multitude of natural products and biologically active compounds, often enhancing their therapeutic properties by increasing membrane permeability and improving binding affinity to target proteins.[1] This document provides detailed application notes and experimental protocols for the use of prenyl bromide in the synthesis of important pharmaceutical intermediates, focusing on prenylated chalcones, quinolinones, and oxindoles. These intermediates are precursors to compounds with demonstrated anticancer, anti-inflammatory, and other therapeutic activities.

I. Synthesis of Prenylated Chalcone Intermediates

Prenylated chalcones are a class of compounds that have garnered significant attention for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of a prenyl group can significantly enhance the biological activity of the chalcone scaffold. Prenyl bromide is a key reagent for both O-prenylation and C-prenylation of phenolic precursors to these chalcones.

A. O-Prenylation of Phenolic Ketones

O-prenylation is a common strategy in the synthesis of prenylated chalcones, often preceding the Claisen-Schmidt condensation to form the chalcone backbone.

Experimental Protocol: O-Prenylation of 4-Hydroxyacetophenone

This protocol describes the synthesis of 4-(prenyloxy)acetophenone, a key intermediate for various biologically active chalcones.

Materials:

  • 4-Hydroxyacetophenone

  • Prenyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-(prenyloxy)acetophenone.

B. C-Prenylation of Phenolic Aldehydes

Direct C-prenylation of phenolic aldehydes provides an alternative route to prenylated chalcone precursors. The choice of base and solvent can influence the regioselectivity of the prenylation.

Experimental Protocol: C-Prenylation of 4-Hydroxybenzaldehyde

This protocol details the synthesis of 3-prenyl-4-hydroxybenzaldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • Prenyl bromide

  • Potassium hydroxide (KOH)

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of potassium hydroxide.

  • Add prenyl bromide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 2 hours.[4]

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-prenyl-4-hydroxybenzaldehyde.

Quantitative Data for Prenylation Reactions in Chalcone Synthesis
Starting MaterialReagentBaseSolventReaction ConditionsProductYield (%)Reference
4-HydroxyacetophenonePrenyl bromideK₂CO₃AcetoneReflux, 3h4-(Prenyloxy)acetophenone~85%[4]
2,4-DihydroxybenzaldehydePrenyl bromideKOHH₂ORT, 2h2,4-Dihydroxy-3-prenylbenzaldehyde22-30%[4]
2-IodophenolPrenyl bromideEt₃NDMFPd(OAc)₂, Heck conditions2-Prenylphenol76%[5]

II. Synthesis of Prenylated Quinolinone Intermediates

Quinolinone scaffolds are present in numerous bioactive compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] N-prenylation of isatoic anhydride derivatives is a key step in the synthesis of certain prenylated quinolinones.

Experimental Protocol: N-Prenylation of Isatoic Anhydride

This protocol describes the synthesis of 1-(3-methylbut-2-en-1-yl)-1H-benzo[d][2][3]oxazine-2,4-dione, a precursor to N-prenylated quinolinones.

Materials:

  • Isatoic anhydride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Prenyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at room temperature, add isatoic anhydride (1.0 eq) portion-wise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add prenyl bromide (1.5 eq) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data for N-Prenylation of Isatoic Anhydride
Starting MaterialReagentBaseSolventReaction ConditionsProductYield (%)Reference
Isatoic anhydridePrenyl bromideNaHDMF0 °C to RT, 12-16h1-(3-methylbut-2-en-1-yl)-1H-benzo[d][2][3]oxazine-2,4-dione32%[8]

III. Synthesis of Prenylated Oxindole Intermediates

Oxindole derivatives are important scaffolds in medicinal chemistry, with some demonstrating potent activity as kinase inhibitors.[9] Zinc-mediated prenylation of isatins provides a direct route to 3-prenyl-3-hydroxy-2-oxindoles, which are valuable intermediates for the synthesis of more complex bioactive molecules.[10][11][12]

Experimental Protocol: Zinc-Mediated Prenylation of Isatin

This protocol details the synthesis of 3-hydroxy-3-(3-methylbut-2-en-1-yl)indolin-2-one.

Materials:

  • Isatin

  • Zinc dust

  • Prenyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • To a suspension of the activated zinc dust (2.0 eq) in anhydrous THF, add prenyl bromide (1.5 eq).

  • Stir the mixture at room temperature until the formation of the organozinc reagent is observed (usually indicated by a color change).

  • Add a solution of isatin (1.0 eq) in anhydrous THF to the prenylzinc reagent.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-prenyl-3-hydroxy-2-oxindole.

Quantitative Data for Zinc-Mediated Prenylation of Isatins
Starting MaterialReagentMetalSolventReaction ConditionsProductYield (%)Reference
IsatinPrenyl bromideZnTHFRT, 1-2h3-Hydroxy-3-(3-methylbut-2-en-1-yl)indolin-2-oneGood to excellent[10][11][12]
3-Acylidene-oxindolePrenyl bromideZn, CeCl₃THFRTC3-α-prenylated oxindoleGood to excellent[4][13]

IV. Signaling Pathways and Biological Relevance

The pharmaceutical intermediates synthesized using prenyl bromide are precursors to drugs that often target key cellular signaling pathways implicated in diseases like cancer and inflammation.

A. JNK/p38 MAPK Signaling Pathway in Cancer

Prenylated chalcones have been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of cellular responses to stress, inflammation, and apoptosis.

JNK_p38_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Prenylated Chalcone) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, MEKK1) receptor->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 mkk3_6 MKK3/6 mapkkk->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 cjun c-Jun jnk->cjun other_tf Other Transcription Factors (e.g., ATF2) p38->other_tf apoptosis Apoptosis cjun->apoptosis other_tf->apoptosis

Caption: JNK/p38 MAPK signaling pathway activated by prenylated chalcones.

B. Caspase-Mediated Apoptosis Pathway

Many anticancer agents, including those derived from prenylated intermediates, induce cell death through the activation of the caspase cascade, a key component of the apoptotic machinery.

Caspase_Pathway anticancer_agent Anticancer Agent (from Prenylated Intermediate) intrinsic_pathway Intrinsic Pathway (Mitochondrial Stress) anticancer_agent->intrinsic_pathway extrinsic_pathway Extrinsic Pathway (Death Receptor) anticancer_agent->extrinsic_pathway caspase9 Caspase-9 (Initiator) intrinsic_pathway->caspase9 caspase8 Caspase-8 (Initiator) extrinsic_pathway->caspase8 caspase3 Caspase-3 (Executioner) caspase9->caspase3 caspase8->caspase3 cellular_substrates Cleavage of Cellular Substrates caspase3->cellular_substrates apoptosis Apoptosis cellular_substrates->apoptosis

Caption: Caspase cascade leading to apoptosis.

C. Syk-Dependent Inflammasome Signaling

Oxindole-based inhibitors targeting spleen tyrosine kinase (Syk) can modulate inflammatory responses by interfering with the activation of the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines.[9]

Syk_Inflammasome_Pathway danger_signal Danger Signal (e.g., PAMPs, DAMPs) receptor Pattern Recognition Receptor (PRR) danger_signal->receptor syk Syk receptor->syk downstream_signaling Downstream Signaling syk->downstream_signaling oxindole_inhibitor Oxindole-based Syk Inhibitor oxindole_inhibitor->syk nlrp3_inflammasome NLRP3 Inflammasome Assembly downstream_signaling->nlrp3_inflammasome caspase1 Caspase-1 Activation nlrp3_inflammasome->caspase1 pro_il1b Pro-IL-1β caspase1->pro_il1b Cleavage il1b Mature IL-1β (Inflammation) caspase1->il1b

Caption: Inhibition of Syk-dependent inflammasome signaling by oxindoles.

V. Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow from the synthesis of prenylated intermediates to their biological evaluation.

Experimental_Workflow start Starting Material (Phenol, Isatin, etc.) prenylation Prenylation with Prenyl Bromide start->prenylation intermediate Prenylated Intermediate prenylation->intermediate purification Purification & Characterization (NMR, MS, HPLC) intermediate->purification further_synthesis Further Synthetic Modifications final_compound Final Bioactive Compound further_synthesis->final_compound biological_assay Biological Assays (e.g., Cell Viability, Enzyme Inhibition) final_compound->biological_assay purification->further_synthesis data_analysis Data Analysis & SAR Studies biological_assay->data_analysis

Caption: General workflow for synthesis and evaluation.

Conclusion

Prenyl bromide is an indispensable reagent for the synthesis of a diverse array of pharmaceutical intermediates. The protocols and data presented herein provide a practical guide for researchers in the field of drug discovery and development to utilize prenylation reactions effectively. Understanding the synthesis of these key intermediates and their connection to critical biological pathways is essential for the rational design and development of novel therapeutic agents.

References

Synthesis of Terpenoids Using 3,3-Dimethylallyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various terpenoids utilizing 3,3-dimethylallyl bromide (prenyl bromide) as a key building block. The protocols outlined below are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Application Note 1: Synthesis of Hemiterpene Esters via Nucleophilic Substitution

Introduction:

Hemiterpenoids, the simplest class of terpenes, are built from a single isoprene unit. Many possess pleasant fragrances and are utilized in the perfume and food industries. A straightforward and efficient method for the synthesis of hemiterpene esters involves the reaction of a carboxylic acid with this compound. This two-step, one-pot reaction proceeds via an initial acid-base reaction to form a carboxylate salt, which then acts as a nucleophile, attacking the electrophilic prenyl bromide to yield the desired ester. This method is notable for its simplicity and generally good yields.[1]

Experimental Protocol: Synthesis of Prenyl Cinnamate

This protocol describes the synthesis of prenyl cinnamate, a hemiterpene ester with a characteristic fragrance.

Materials:

  • Cinnamic acid

  • Sodium bicarbonate (NaHCO₃)

  • This compound (Prenyl bromide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Carboxylate Formation: In a clean, dry round-bottom flask, dissolve cinnamic acid (1.0 eq) in N,N-dimethylformamide (DMF). To this solution, add sodium bicarbonate (1.1 eq) portion-wise with stirring. The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of sodium cinnamate.

  • Prenylation: To the reaction mixture containing the in-situ generated sodium cinnamate, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material (cinnamic acid) is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate to afford pure prenyl cinnamate.

Quantitative Data:

The following table summarizes the yields of various hemiterpene esters synthesized using this general protocol.

TerpenoidStarting Carboxylic AcidYield (%)
Prenyl CinnamateCinnamic Acid91%
Prenyl 2-Methylbutyrate2-Methylbutanoic AcidGood
Prenyl IsobutyrateIsobutyric AcidGood

Characterization Data for Prenyl Cinnamate:

TechniqueData
¹H NMR (CDCl₃)δ 7.70 (d, 1H, J=16.0 Hz), 7.52-7.49 (m, 2H), 7.39-7.36 (m, 3H), 6.44 (d, 1H, J=16.0 Hz), 5.50 (t, 1H, J=7.2 Hz), 4.70 (d, 2H, J=7.2 Hz), 1.78 (s, 3H), 1.73 (s, 3H).
¹³C NMR (CDCl₃)δ 166.8, 145.0, 138.9, 134.4, 130.3, 128.9, 128.1, 118.8, 117.9, 61.6, 25.8, 18.2.
Mass Spec. (EI)m/z (%) = 216 (M⁺), 148, 131, 103, 91, 69.

Application Note 2: O-Prenylation of Phenols for the Synthesis of Bioactive Terpenoids

Introduction:

Prenylated phenols are a large class of natural products that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The introduction of a prenyl group to a phenolic scaffold can significantly enhance its bioactivity. A common method for the synthesis of O-prenylated phenols is the Williamson ether synthesis, where a phenoxide ion reacts with this compound. The phenoxide is typically generated in situ by treating the corresponding phenol with a suitable base. While this method is effective, it can sometimes lead to a mixture of O- and C-prenylated products, as well as dialkylation, which may necessitate careful optimization of reaction conditions and purification of the desired product.

Experimental Protocol: Synthesis of 4-O-(3,3-dimethylallyl)coumarin

This protocol describes the O-prenylation of 4-hydroxycoumarin, a precursor to many anticoagulant drugs.

Materials:

  • 4-Hydroxycoumarin

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound (Prenyl bromide)

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxycoumarin (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Addition of Prenyl Bromide: To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the pure 4-O-(3,3-dimethylallyl)coumarin.

Quantitative Data:

The yield of O-prenylation reactions can vary depending on the substrate and reaction conditions.

ProductSubstrateBase/SolventYield (%)
4-O-(3,3-dimethylallyl)coumarin4-HydroxycoumarinK₂CO₃ / AcetoneModerate to Good (Typical)
Prenylated Phenol DerivativePhenolNaH / DMFVaries
Prenylated ChalconeHydroxychalconeK₂CO₃ / AcetoneVaries

Application Note 3: Terpenoid Synthesis via Wittig Reaction

Introduction:

The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. By converting a carbonyl group into an alkene, it allows for the extension of carbon chains and the introduction of various functional groups. In terpenoid synthesis, the Wittig reaction can be employed to introduce the characteristic isoprenoid units. 3,3-Dimethylallyl triphenylphosphonium bromide is a key reagent in this context, serving as the precursor to the corresponding ylide. This ylide can then react with an aldehyde or ketone to form a new alkene containing the dimethylallyl moiety.

Experimental Protocol: General Procedure for Wittig Reaction with 3,3-Dimethylallyl Triphenylphosphonium Bromide

This protocol provides a general workflow for the synthesis of a terpenoid via a Wittig reaction. A specific example is the reaction with (R)-citronellal to form a sesquiterpene.

Materials:

  • 3,3-Dimethylallyl triphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, ether, or DMSO)

  • Aldehyde or ketone substrate (e.g., (R)-citronellal)

  • Schlenk flask or flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Syringes for transfer of reagents

  • Magnetic stirrer and stir bar

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Purification setup (e.g., column chromatography)

Procedure:

  • Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere, suspend 3,3-dimethylallyl triphenylphosphonium bromide (1.1 eq) in an anhydrous aprotic solvent. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C). Add the strong base (1.0 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir for a specified time to ensure complete ylide formation.

  • Reaction with Carbonyl: To the ylide solution, add the aldehyde or ketone substrate (1.0 eq) dissolved in the same anhydrous solvent dropwise at the same low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting carbonyl compound.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product, which contains the desired terpenoid and triphenylphosphine oxide as a byproduct, is then purified by column chromatography.

Quantitative Data:

Yields for Wittig reactions are highly dependent on the specific substrates and reaction conditions.

Product ClassSubstratesBase/SolventExpected Yield
Sesquiterpene(R)-Citronellal + 3,3-Dimethylallyl YlideStrong Base / Aprotic SolventModerate to Good
MonoterpeneC5 Aldehyde + 3,3-Dimethylallyl YlideStrong Base / Aprotic SolventModerate to Good

Mandatory Visualizations

Experimental Workflow for Hemiterpene Ester Synthesis

Hemiterpene_Synthesis_Workflow cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: Prenylation cluster_workup Work-up & Purification A Carboxylic Acid D Sodium Carboxylate (in situ) A->D Reacts with B NaHCO3 B->D C DMF C->D Solvent F Hemiterpene Ester D->F Nucleophilic Attack E This compound E->F G Extraction F->G H Drying G->H I Purification (Chromatography) H->I J Pure Hemiterpene Ester I->J

Caption: Workflow for the two-step synthesis of hemiterpene esters.

Signaling Pathway: Anti-inflammatory Action of Bakuchiol

Bakuchiol, a meroterpenoid, has been shown to exert anti-inflammatory effects by inhibiting the p38 MAPK/ERK signaling pathway. This pathway is a key regulator of the inflammatory response in various cell types.[2][3]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK/ERK Signaling Pathway cluster_response Inflammatory Response LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38_MAPK p38 MAPK MKK3_6->p38_MAPK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) p38_MAPK->Inflammation Induces ERK1_2->Inflammation Induces Bakuchiol Bakuchiol Bakuchiol->p38_MAPK Inhibits Bakuchiol->ERK1_2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Nucleophilic Substitution Reactions of 3,3-Dimethylallyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-dimethylallyl bromide (prenyl bromide) in nucleophilic substitution reactions. The information below addresses common side reactions and offers guidance on optimizing reaction conditions to achieve desired products.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Rearranged Product

Q: My reaction with this compound yielded a product where the nucleophile is attached to a tertiary carbon instead of the expected primary carbon. What happened?

A: This is a classic side reaction resulting from a competing S(_N)1 pathway and subsequent carbocation rearrangement.

  • Cause: While this compound is a primary alkyl halide, it can ionize to form a resonance-stabilized primary allylic carbocation.[1] This primary carbocation can then rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation.[2][3] The nucleophile then attacks this more stable tertiary carbocation, leading to the rearranged product.[3] This pathway is favored by conditions that promote S(_N)1 reactions, such as polar protic solvents, weak nucleophiles, and lower nucleophile concentrations.[4]

  • Solutions:

    • Favor the S(_N)2 Pathway: The S(_N)2 mechanism is a concerted, single-step reaction that does not involve a carbocation intermediate, thus preventing rearrangement.[2][5]

    • Choice of Solvent: Use a polar aprotic solvent such as acetone, DMSO, or DMF.[6] These solvents enhance the nucleophilicity of the nucleophile without solvating it as strongly as polar protic solvents, favoring the S(_N)2 pathway.

    • Nucleophile Strength and Concentration: Employ a strong, negatively charged nucleophile at a high concentration.[6][7] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8]

    • Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of carbocation formation (S(_N)1).

Issue 2: Low Yield Due to Competing Elimination Reactions

Q: My reaction is producing significant amounts of alkene byproducts (e.g., 2-methyl-1,3-butadiene) and my desired substitution product yield is low. How can I fix this?

A: This indicates that elimination (E1 or E2) reactions are competing with the desired nucleophilic substitution.

  • Cause: The nucleophile used may also be acting as a strong base, leading to the E2 pathway. This is particularly problematic with sterically hindered or strong bases.[9] Alternatively, the S(_N)1 conditions that lead to carbocation formation can also result in a competing E1 elimination pathway.[3]

  • Solutions:

    • Nucleophile/Base Selection: Use a nucleophile that is a weak base. For instance, when trying to form an ether, using an alkoxide (a strong base) can favor elimination.[9] If possible, select a nucleophile with high nucleophilicity but lower basicity.

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

    • Avoid Sterically Hindered Bases: If a base is required (e.g., for deprotonating an alcohol in a Williamson ether synthesis), use a non-hindered base like sodium hydride (NaH) to form the nucleophile in situ, rather than a bulky base like potassium tert-butoxide.

Issue 3: Williamson Ether Synthesis with Phenols Results in C-Alkylation

Q: I am trying to synthesize a phenyl ether by reacting a phenoxide with this compound, but I am getting a mixture of the desired O-alkylated ether and a C-alkylated byproduct. How do I improve selectivity for O-alkylation?

A: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation), typically at the ortho or para positions.

  • Cause: The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent and the counter-ion of the phenoxide. Harder electrophiles tend to react at the harder nucleophilic site (oxygen), while softer electrophiles react at the softer site (carbon). The nature of the solvent can influence the reactivity of the phenoxide ion.

  • Solutions:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.

    • Counter-ion: Using potassium (K

      )+)^+)+
      ) as the counter-ion (e.g., from K(_2)CO(_3) or KH) often gives better O-selectivity compared to sodium (Na
      )+)^+)+
      ) or lithium (Li
      )+)^+)+
      ).

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst can enhance the concentration of the "naked" and highly reactive phenoxide anion in the organic phase, which often favors O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound in nucleophilic substitution? A1: The main side reactions are carbocation rearrangement via the S(_N)1 pathway to form a tertiary alkyl product, and elimination reactions (E1 and E2) to form alkene byproducts. For reactions with ambident nucleophiles like phenoxides, C-alkylation can be a significant side reaction.

Q2: How can I force the reaction towards the S(_N)2 pathway to get the direct, non-rearranged substitution product? A2: To favor the S(_N)2 pathway, you should use a strong nucleophile at a high concentration, employ a polar aprotic solvent (e.g., acetone, DMSO, DMF), and maintain a relatively low reaction temperature.[6]

Q3: What is the role of the solvent in controlling the reaction outcome? A3: The solvent plays a critical role. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring the S(_N)1 pathway and potential rearrangement. Polar aprotic solvents (e.g., acetone, DMF) do not solvate anions as strongly, which enhances the reactivity of the nucleophile and favors the S(_N)2 pathway.[6]

Q4: Why is a rearranged product sometimes the major product? A4: A rearranged product becomes major if the reaction proceeds primarily through the S(_N)1 mechanism. The initial primary allylic carbocation rearranges to a more stable tertiary carbocation, which is then trapped by the nucleophile.[3] This rearranged product is often the thermodynamically favored product.

Data Presentation

Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways for this compound

FactorFavors S(_N)1 Pathway (Rearrangement Possible)Favors S(_N)2 Pathway (Direct Substitution)
Nucleophile Weak, neutral (e.g., H₂O, ROH)[7]Strong, anionic (e.g., RO⁻, CN⁻, N₃⁻)[6]
Solvent Polar Protic (e.g., water, methanol, ethanol)Polar Aprotic (e.g., acetone, DMF, DMSO)[6]
Concentration Low concentration of a weak nucleophileHigh concentration of a strong nucleophile[7]
Temperature Higher temperatures can favor ionizationLower temperatures favor the concerted pathway

Experimental Protocols

Protocol: General Procedure for S(_N)2 Alkylation of a Phenol (O-Alkylation)

This is a general guideline and may require optimization for specific substrates.

  • Reagents and Setup:

    • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

    • To the flask, add the phenol (1.0 eq.).

    • Add dry, polar aprotic solvent (e.g., DMF or acetone).

    • Add a mild base, such as potassium carbonate (K(_2)CO(_3)), in excess (e.g., 2-3 eq.).

  • Reaction Execution:

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide salt.

    • Slowly add this compound (1.1 - 1.5 eq.) to the stirring mixture via a syringe.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na(_2)SO(_4)).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the desired O-alkylated product.

Visualizations

G cluster_main Competing Pathways of this compound start This compound sn2_product Direct Substitution (SN2 Product) start->sn2_product SN2 (Strong Nu, Polar Aprotic Solvent) primary_carbocation Primary Allylic Carbocation (Resonance Stabilized) start->primary_carbocation SN1 (Weak Nu, Polar Protic Solvent) rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (More Stable) rearrangement->tertiary_carbocation sn1_product Rearranged Substitution (SN1 Product) tertiary_carbocation->sn1_product Nucleophilic Attack G start Unexpected Product Observed in Reaction? rearranged_q Is the product rearranged? (Nucleophile on tertiary carbon) start->rearranged_q Yes elimination_q Is the product an alkene? rearranged_q->elimination_q No sn1_cause Cause: SN1 Pathway + Carbocation Rearrangement rearranged_q->sn1_cause Yes e1e2_cause Cause: E1/E2 Pathway (Nucleophile as Base) elimination_q->e1e2_cause Yes other_issue Consult further literature for other side reactions. elimination_q->other_issue No sn1_solution Solution: - Use Strong Nucleophile - Use Polar Aprotic Solvent - Lower Temperature sn1_cause->sn1_solution e1e2_solution Solution: - Use Weaker Base/Stronger Nucleophile - Lower Temperature e1e2_cause->e1e2_solution G outcome Reaction Outcome (Substitution vs. Elimination, Rearranged vs. Non-rearranged) substrate Substrate (Primary Allylic Halide) substrate->outcome nucleophile Nucleophile (Strong vs. Weak, Basic vs. Non-basic) nucleophile->outcome solvent Solvent (Polar Protic vs. Polar Aprotic) solvent->outcome temperature Temperature (High vs. Low) temperature->outcome

References

Technical Support Center: Optimizing Regioselectivity of Prenylation with Prenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the prenylation of aromatic compounds with prenyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of prenylation with prenyl bromide on phenolic substrates?

A1: The regioselectivity of prenylation on phenolic compounds is a delicate balance of several factors: the choice of base, the solvent system, the reaction temperature, and the substrate's electronic and steric properties. Competing reactions such as C-prenylation (alkylation on the aromatic ring) and O-prenylation (ether formation at the hydroxyl group) are common, and their ratios are dictated by these conditions.[1][2] Non-polar solvents, for instance, tend to favor C-alkylation over O-alkylation.[1]

Q2: Why am I observing a mixture of C-prenylated and O-prenylated products?

A2: The formation of both C- and O-prenylated products is a common outcome due to the ambident nature of the phenoxide ion intermediate. Under basic conditions, the phenolic proton is removed to form a phenoxide anion. This anion has electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions) due to resonance delocalization.[2] Consequently, the electrophilic prenyl bromide can react at either site. The final product ratio is highly dependent on the reaction conditions.

Q3: Can the para-position of a phenol be prenylated?

A3: Yes, para-prenylation is a possible outcome, often competing with ortho-prenylation.[3] However, if the para-position is already substituted (blocked), the reaction is synthetically more useful for achieving ortho-prenylation.[3] The choice of reaction conditions can also influence the ortho/para selectivity.

Q4: What is the difference in reactivity between prenyl bromide and prenyl chloride?

A4: Prenyl bromide is a more reactive alkylating agent than prenyl chloride because bromide is a better leaving group.[2] This means that reactions with prenyl bromide can often proceed under milder conditions. Prenyl chloride may require stronger conditions to achieve comparable levels of alkylation.[2]

Troubleshooting Guide

Low Yield & Incomplete Conversion

Problem: My reaction is giving a low yield of the desired prenylated product, and I'm recovering a significant amount of starting material.

Possible Cause Troubleshooting Suggestion
Insufficient Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.
Suboptimal Temperature While many prenylation reactions are conducted at room temperature, less reactive substrates may require gentle heating to proceed at a reasonable rate.
Poor Reagent Quality Ensure the prenyl bromide is fresh and has not degraded.[1] Likewise, verify the concentration and purity of the base and the dryness of the solvent.
Ineffective Base The chosen base may not be strong enough to fully deprotonate the phenol. Consider a stronger base or a different base/solvent combination.
Poor Regioselectivity (C- vs. O-Prenylation)

Problem: I am getting an undesired mixture of C- and O-prenylated products. How can I favor one over the other?

Desired Outcome Troubleshooting Suggestion
Increase C-Prenylation - Solvent Choice: Switch to a non-polar solvent. Non-polar environments can favor C-alkylation.[1]- Base Selection: The choice of base can significantly influence the C/O ratio. Experiment with different bases (e.g., KOH, DBU) to find the optimal conditions for your substrate.[2]
Increase O-Prenylation - Solvent Choice: Use a polar aprotic solvent like acetone or DMF. These solvents can promote O-alkylation.- Base Selection: Carbonate bases such as potassium carbonate (K2CO3) are often effective for O-prenylation.[2]
Poor Regioselectivity on the Aromatic Ring (ortho- vs. para-)

Problem: My C-prenylation is not selective, yielding a mixture of ortho and para isomers.

Possible Cause Troubleshooting Suggestion
Unblocked para-Position If the para-position on your phenol is unsubstituted, it is a likely site for prenylation.[3] If ortho-selectivity is crucial, consider a synthetic route that utilizes a starting material with a blocking group at the para-position.[3]
Substrate Electronics Electron-rich phenols are generally good substrates for C-alkylation under basic conditions.[3] The inherent electronic properties of your substrate will influence the ortho/para ratio.
Reaction Conditions Systematic optimization of the base, solvent, and temperature may be required to improve the desired regioselectivity.
Formation of Side Products

Problem: Besides the desired product, I am observing significant amounts of other spots on my TLC plate.

Possible Cause Troubleshooting Suggestion
Bis-prenylation The product of the initial prenylation may be sufficiently reactive to undergo a second prenylation. This is a common side reaction.[3] To minimize this, you can try using a smaller excess of prenyl bromide or adding it slowly to the reaction mixture.
Cyclization For ortho-prenylated phenols, subsequent acid-catalyzed cyclization can occur, leading to the formation of chromene derivatives.[3] Ensure that the reaction workup and purification steps are not overly acidic if this side product is observed.

Data Presentation

Table 1: Effect of Base on the C-Prenylation of Aromatic Aldehydes and Ketones [2]

SubstrateBasePosition of PrenylationYield (%)
BenzaldehydeMetal OxidesC-3Low
BenzaldehydeHydroxides (e.g., KOH)C-5up to 30
AcetophenoneDBU (Amidine base)C-338

Diagrams

G Factors Influencing Prenylation Regioselectivity sub Substrate (Phenolic Compound) outcome Regioselective Outcome sub->outcome cond Reaction Conditions cond->outcome base Base (e.g., KOH, K2CO3) cond->base solvent Solvent (Polar vs. Non-polar) cond->solvent temp Temperature cond->temp reagents Reagents reagents->outcome pb Prenyl Bromide reagents->pb opren O-Prenylation (Ether Formation) outcome->opren cpren C-Prenylation (Ring Alkylation) outcome->cpren ortho ortho- cpren->ortho para para- cpren->para

Caption: Key factors determining the outcome of prenylation reactions.

G Troubleshooting Workflow for Prenylation Reactions start Experiment Start check_yield Low Yield or Incomplete Reaction? start->check_yield check_regio Poor Regioselectivity? check_yield->check_regio No actions_yield Adjust Time/Temp Check Reagent Quality Optimize Base check_yield->actions_yield Yes check_side Side Products Observed? check_regio->check_side No actions_regio Modify Solvent (Polar/Non-polar) Screen Different Bases Consider Protecting Groups check_regio->actions_regio Yes actions_side Adjust Stoichiometry Modify Workup Conditions (e.g., avoid acid) check_side->actions_side Yes success Successful Outcome check_side->success No actions_yield->start Re-run actions_regio->start Re-run actions_side->start Re-run

Caption: A logical workflow for troubleshooting common prenylation issues.

Experimental Protocols

Protocol 1: General Procedure for Preferential O-Prenylation of Phenols

This protocol is adapted from conditions known to favor the formation of prenyl ethers.

  • Preparation: To a solution of the phenolic starting material (1.0 eq) in acetone, add potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Reaction: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Prenylating Agent: Add prenyl bromide (1.1-1.5 eq) dropwise to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Preferential C-Prenylation of Phenols

This protocol is based on conditions that have been shown to favor C-alkylation of phenols.

  • Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic starting material (1.0 eq) in a suitable solvent such as water or a non-polar organic solvent.

  • Base Addition: Add a hydroxide base, such as potassium hydroxide (KOH) (1.5-2.5 eq).[2]

  • Addition of Prenylating Agent: Stir the mixture at room temperature and add prenyl bromide (1.1-1.5 eq) dropwise.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC. Reaction times can range from 2 to 12 hours.[2]

  • Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Decomposition of 3,3-dimethylallyl bromide and safe handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the decomposition and safe handling of 3,3-dimethylallyl bromide (prenyl bromide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound (CAS No. 870-63-3), also known as prenyl bromide, is a versatile reagent in organic synthesis.[1][2] It is primarily used to introduce the five-carbon prenyl group into molecules, a process known as prenylation. This is a key step in the synthesis of many natural products, pharmaceuticals, and agrochemicals.[3][4]

Q2: What are the main stability concerns with this compound?

A2: this compound is known to be light-sensitive and can degrade over time, often indicated by a darkening of the liquid.[5] It is also prone to rearrangement reactions due to the formation of a stable allylic carbocation intermediate. To mitigate degradation, it is often supplied with a stabilizer, such as silver wool.

Q3: How should I properly store this compound?

A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. The recommended storage temperature is typically between 2°C and 8°C.

Q4: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A4: this compound is a flammable liquid and can cause severe skin burns and eye damage. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. In case of potential inhalation, a suitable respirator should be used.

Q5: My reaction with this compound is giving a mixture of products. What could be the cause?

A5: this compound can undergo both SN1 and SN2 reactions, and the reaction pathway is highly dependent on the specific conditions (e.g., solvent, nucleophile, temperature).[6] Under conditions that favor an SN1 mechanism, the intermediate carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of a constitutional isomer as a byproduct.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product yield Degradation of this compound: The reagent may have decomposed due to improper storage (exposure to light, high temperatures).- Check the appearance of the reagent. A significant color change (e.g., darkening) may indicate decomposition. - If possible, analyze the starting material by GC-MS or NMR to check for impurities. - Use a fresh bottle of the reagent or purify the existing stock by distillation.
Reaction conditions favoring elimination: Strong, sterically hindered bases can promote elimination reactions over substitution.- Use a less hindered base. - Lower the reaction temperature.
Formation of multiple products Carbocation rearrangement: In SN1-type reactions, the initially formed primary allylic carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of regioisomeric products.- To favor the SN2 pathway and minimize rearrangement, use a polar aprotic solvent and a strong, non-bulky nucleophile. - Consider running the reaction at a lower temperature.
Presence of impurities in the starting material: The commercial this compound may contain isomeric impurities.- Analyze the starting material by GC-MS or NMR to identify any impurities. - Purify the reagent by distillation before use.
Inconsistent reaction outcomes Variability in reagent quality: The purity and stabilizer content of this compound can vary between batches and suppliers.- If possible, use the same batch of the reagent for a series of experiments. - Consider performing a quick quality control check (e.g., refractive index, NMR) on new batches.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol [1][2]
Boiling Point 82-83 °C at 150 mmHg[7]
Density ~1.29 g/mL at 20 °C
Refractive Index (n²⁰/D) ~1.489
Storage Temperature 2-8 °C

A highly sensitive gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantification of this compound as a genotoxic impurity. The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.7 ppm and 2.1 ppm, respectively.[8]

Experimental Protocols

Alkylation of Indole with this compound

This protocol is a general guideline for the C3-allylation of indole. Researchers should adapt it based on their specific substrate and experimental setup.

Materials:

  • Indole

  • This compound

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve indole (1 equivalent) in the chosen anhydrous solvent.

  • Deprotonation: If using a strong base like sodium hydride, cool the solution to 0 °C and add the base portion-wise (1.1 equivalents). Stir for 30-60 minutes at this temperature. If using a weaker base like potassium carbonate, it can be added directly with the indole.

  • Alkylation: Slowly add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-prenylindole.

Visualizations

Decomposition_Pathway cluster_main Decomposition & Rearrangement 3_3_DMAB This compound Primary_Carbocation Primary Allylic Carbocation 3_3_DMAB->Primary_Carbocation Loss of Br- Tertiary_Carbocation Tertiary Allylic Carbocation Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift (Rearrangement) Elimination_Product Isoprene (Elimination Product) Primary_Carbocation->Elimination_Product - H+ Hydrolysis_Product 3-Methyl-2-buten-1-ol (Hydrolysis Product) Primary_Carbocation->Hydrolysis_Product + H2O, -H+ Rearranged_Bromide 1-Bromo-3-methyl-2-butene (Rearranged Product) Tertiary_Carbocation->Rearranged_Bromide + Br-

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Experimental Issues Start Experiment with 3,3-DMAB Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Degradation Check Reagent Quality: - Color - Age - Storage Conditions Check_Yield->Degradation Yes Rearrangement Investigate Rearrangement: - Analyze byproducts (GC-MS, NMR) - Favor SN2 conditions Check_Purity->Rearrangement Yes Success Successful Reaction Check_Purity->Success No Reaction_Conditions Optimize Reaction Conditions: - Temperature - Base - Solvent Degradation->Reaction_Conditions Purification Purify Reagent: - Distillation Degradation->Purification Reaction_Conditions->Start Rearrangement->Reaction_Conditions Purification->Start

Caption: Troubleshooting workflow for experiments.

References

Wurtz coupling side products in Grignard reactions of prenyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting and Minimizing Wurtz Coupling Side Products in Grignard Reactions of Prenyl Bromide

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Grignard reactions involving the reactive allylic halide, prenyl bromide. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help minimize the formation of undesired Wurtz coupling byproducts and maximize the yield of your target prenyl Grignard reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Wurtz coupling side product in the context of a prenyl bromide Grignard reaction?

A1: The Wurtz-type coupling product is the homocoupled dimer of the starting material. In the case of prenyl bromide, this side product is 2,7-dimethyl-2,6-octadiene. This undesired reaction occurs when a newly formed molecule of prenylmagnesium bromide reacts with a molecule of unreacted prenyl bromide.[1] This not only consumes the valuable starting material and the desired Grignard reagent but also complicates the purification of the final product due to the similarity in properties between the coupled product and other reaction components.

Q2: I am observing a high yield of 2,7-dimethyl-2,6-octadiene in my reaction. What are the most likely causes?

A2: A high yield of the Wurtz coupling byproduct is typically promoted by several factors, particularly with reactive allylic halides like prenyl bromide:

  • High Local Concentration of Prenyl Bromide: Rapid addition of prenyl bromide can create localized areas of high concentration. This increases the probability of the newly formed Grignard reagent reacting with the abundant prenyl bromide instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: The formation of a Grignard reagent is an exothermic process.[2] Without proper temperature control, localized hotspots can develop, which significantly accelerate the rate of the Wurtz coupling reaction.

  • Choice of Solvent: Certain solvents can influence the rate of Wurtz coupling. For reactive halides, Tetrahydrofuran (THF) can be more prone to promoting this side reaction compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Insufficient Magnesium Surface Area: A limited or passivated surface area of magnesium can slow down the formation of the Grignard reagent. This leaves more unreacted prenyl bromide in the solution, available to participate in Wurtz coupling.

Q3: How can I minimize the formation of the Wurtz coupling product?

A3: To suppress the formation of 2,7-dimethyl-2,6-octadiene, consider the following strategies:

  • Slow, Controlled Addition: Add the prenyl bromide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.[1]

  • Temperature Control: Maintain a low reaction temperature. For a highly reactive halide like prenyl bromide, it is often effective to initiate the reaction at room temperature and then cool the reaction vessel (e.g., with an ice bath) once the exotherm begins.

  • Solvent Selection: For substrates prone to Wurtz coupling, consider using diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) instead of THF.[1]

  • Use of Excess Magnesium: Employing a larger excess of magnesium turnings ensures that a sufficient and active surface area is available for the reaction, promoting the formation of the Grignard reagent over the coupling byproduct.

  • Magnesium Activation: Ensure the magnesium surface is active. This can be achieved by using fresh magnesium turnings or by activating them with a small crystal of iodine or a few drops of 1,2-dibromoethane before the addition of prenyl bromide.[2]

Q4: My Grignard reagent solution appears cloudy. Is this related to the Wurtz coupling product?

A4: While some Grignard reagents are not perfectly soluble and may appear cloudy, the formation of a significant precipitate can indeed be due to the Wurtz coupling product, especially if the dimer is a solid at the reaction temperature. However, for prenyl bromide, the dimer (2,7-dimethyl-2,6-octadiene) is a liquid, so significant precipitation is less likely to be the primary indicator of Wurtz coupling. Cloudiness is more likely due to the Schlenk equilibrium and the formation of various magnesium species in solution.

Quantitative Data: Solvent Effects on Wurtz Coupling

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1]

*Isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with 2-butanone.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Wurtz Coupling in Prenyl Grignard Formation

This protocol is adapted from established procedures for the formation of allylic Grignard reagents and is designed to minimize the Wurtz coupling side reaction.

Materials:

  • Magnesium turnings (1.5 eq)

  • Iodine (1 small crystal, as initiator)

  • Prenyl bromide (1.0 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous work-up reagents (e.g., aldehyde or ketone, followed by saturated aqueous NH₄Cl solution)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of a solution of prenyl bromide in anhydrous diethyl ether to the activated magnesium. The reaction should initiate, as evidenced by gentle reflux and the appearance of a gray, cloudy suspension.

  • Slow Addition: Once the reaction has initiated, add the remaining prenyl bromide solution dropwise from the dropping funnel over a period of at least one hour. Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Reaction Completion: After the addition is complete, continue to stir the resulting gray suspension of the Grignard reagent at room temperature for an additional 30-60 minutes to ensure complete reaction.

  • Use in Subsequent Reaction: The freshly prepared prenylmagnesium bromide is now ready to be used as a nucleophile in the desired subsequent reaction (e.g., addition to an aldehyde or ketone).

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting excessive Wurtz coupling.

G Reaction Pathways in Prenyl Grignard Formation PB Prenyl Bromide (CH3)2C=CHCH2Br PG Prenylmagnesium Bromide (Desired Grignard Reagent) PB->PG + Mg (in Ether) WC Wurtz Coupling Product (2,7-dimethyl-2,6-octadiene) Mg Magnesium (Mg) PG->WC + Prenyl Bromide DesiredProduct Desired Product (e.g., Tertiary Alcohol) PG->DesiredProduct + Electrophile Electrophile Electrophile (e.g., Aldehyde/Ketone) Electrophile->DesiredProduct

Caption: Competing reaction pathways in the formation and use of prenylmagnesium bromide.

Troubleshooting Troubleshooting Workflow for Excessive Wurtz Coupling Start High Yield of Wurtz Coupling Product Observed CheckAdditionRate Is the Prenyl Bromide Added Too Quickly? Start->CheckAdditionRate SlowAddition Implement Slow, Dropwise Addition CheckAdditionRate->SlowAddition Yes CheckTemp Is the Reaction Temperature Too High? CheckAdditionRate->CheckTemp No SlowAddition->CheckTemp ControlTemp Maintain Low Temperature (e.g., Ice Bath) CheckTemp->ControlTemp Yes CheckSolvent Are You Using THF? CheckTemp->CheckSolvent No ControlTemp->CheckSolvent ChangeSolvent Switch to Diethyl Ether or 2-MeTHF CheckSolvent->ChangeSolvent Yes CheckMg Is the Magnesium Surface Sufficiently Active? CheckSolvent->CheckMg No ChangeSolvent->CheckMg ActivateMg Use Fresh Mg and/or Activate with Iodine CheckMg->ActivateMg No End Optimized Reaction Conditions CheckMg->End Yes ActivateMg->End

Caption: A logical workflow for diagnosing and resolving issues with Wurtz coupling in prenyl Grignard reactions.

References

Technical Support Center: Friedel-Crafts Prenylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving the yields of Friedel-Crafts prenylation reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts prenylation reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low or no yield in Friedel-Crafts prenylation can be attributed to several critical factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Consequently, aromatic substrates bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) are deactivated and may not react efficiently, if at all.

  • Issues with Phenolic Substrates: The lone pair of electrons on the oxygen atom of a phenol can coordinate strongly with the Lewis acid catalyst, deactivating it. This coordination also deactivates the aromatic ring towards electrophilic substitution, leading to poor yields.[1]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Some reactions proceed well at low temperatures (e.g., 0 °C) to control selectivity, while others may require heating to overcome the activation energy. Excessively high temperatures can lead to decomposition and tar formation.

  • Carbocation Rearrangement: The prenyl carbocation is prone to rearrangement, which can lead to a mixture of products and lower the yield of the desired prenylated compound.

  • Poor Quality Reagents: The purity of the aromatic substrate and the prenylating agent (e.g., prenyl bromide, prenyl alcohol) is essential. Impurities can interfere with the reaction, leading to byproducts.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q2: I am observing the formation of multiple isomers and byproducts. How can I improve the selectivity of my reaction?

A2: Poor regioselectivity is a common challenge in Friedel-Crafts prenylation. Key factors to consider are:

  • Ortho/Para Selectivity: For many substituted aromatics, prenylation can occur at both the ortho and para positions. To favor the para product, which is often thermodynamically more stable, consider using bulkier catalysts or running the reaction at a slightly higher temperature to allow for equilibrium to be established. Conversely, some methods, like those involving chelation control with magnesium salts for phenols, can favor ortho substitution.

  • C- vs. O-Prenylation of Phenols: Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-alkylation) or at the phenolic oxygen (O-alkylation) to form an ether.[1]

    • To favor C-prenylation: Use a higher concentration of the Lewis acid catalyst. Strong Brønsted acids or an excess of Lewis acid can promote a Fries-type rearrangement of the initially formed O-prenylated ether to the more stable C-prenylated phenol.[1]

    • To favor O-prenylation: Use milder basic conditions (e.g., K₂CO₃) and a polar aprotic solvent.

  • Polyalkylation: The addition of an alkyl group (like prenyl) activates the aromatic ring, making the product more nucleophilic than the starting material. This can lead to the addition of multiple prenyl groups.

    • To minimize polyalkylation: Use a large excess of the aromatic substrate relative to the prenylating agent. This increases the statistical probability that the electrophile will react with the starting material rather than the prenylated product.

Issue 3: Difficulty with Specific Substrates

Q3: I am having trouble with the prenylation of indole. What are the specific challenges?

A3: Indoles are highly nucleophilic and present unique challenges. The C-3 position is the most reactive site for electrophilic attack. However, side reactions are common:

  • N-Alkylation: The indole nitrogen can also be alkylated. Protecting the nitrogen with a suitable group (e.g., Boc, Ts) can prevent this side reaction.

  • Polyalkylation: Indoles are highly activated, making them very susceptible to poly-prenylation. Using a large excess of the indole is a common strategy to mitigate this.

  • C-2 Alkylation: In some cases, especially if the C-3 position is substituted, alkylation can occur at the C-2 position.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid for Friedel-Crafts prenylation? A1: There is no single "best" Lewis acid, as the optimal choice depends on the substrate and reaction conditions.

  • BF₃·OEt₂ is a commonly used and effective catalyst for the prenylation of phenols with prenyl alcohol.[2]

  • ZnCl₂ has been successfully used for the prenylation of flavonoids and other hydroxylated aromatics.[3]

  • AlCl₃ is a very strong Lewis acid but can sometimes lead to more side reactions and decomposition, especially with sensitive substrates.

  • Milder catalysts like AgNO₃ on a solid support (e.g., SiO₂) have been used for the prenylation of highly activated substrates like phloroglucinol.

Q2: Can I use prenyl alcohol instead of prenyl bromide? A2: Yes, prenyl alcohol (e.g., 3-methyl-2-buten-1-ol) is an excellent and often preferred alternative to prenyl halides.[2][3] The reaction is typically activated by a Lewis or Brønsted acid, which protonates the hydroxyl group, allowing it to leave as water and generate the prenyl carbocation. This avoids the use of more toxic alkyl halides.

Q3: How can I ensure my reaction is anhydrous? A3:

  • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

  • Solvents: Use freshly distilled, anhydrous grade solvents. Solvents can be dried over molecular sieves.

  • Reagents: Use freshly opened bottles of Lewis acids. If the catalyst is old, its activity may be compromised. Solid reagents can be dried under vacuum.

  • Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.

Q4: Are there greener alternatives to traditional Lewis acids? A4: Yes, several more environmentally friendly approaches are being developed.

  • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst 15 (a sulfonic acid resin) can be used and are easily removed by filtration.[4]

  • Enzymatic Prenylation: Aromatic prenyltransferases are enzymes that catalyze the prenylation of various aromatic compounds with high regioselectivity under mild, aqueous conditions. This is a growing area of interest for green chemistry.

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and sometimes improve yields, often under solvent-free conditions.

Data Presentation

Table 1: Effect of Catalyst on the Prenylation of Phenols

Aromatic Substrate Prenylating Agent Catalyst Solvent Yield (%) Reference
Phloroglucinol Prenol AgNO₃ / SiO₂ None (Microwave) ~50% (mono-prenylated) (ResearchGate)
Hydroquinone Prenyl Alcohol BF₃·OEt₂ Dichloromethane 30% [5]
Flavonoids (e.g., Chrysin) 3-methyl-2-buten-1-ol ZnCl₂ Ethyl Acetate 23-36% [3]
Catechol 2-methyl-but-3-ene-2-ol Amberlyst 15 THF 58% [4]

| 2,6-Dimethylphenol | Prenyl Bromide | ZnCl₂ | Acetonitrile | Good (for chroman) |[6] |

Table 2: Effect of Reaction Conditions on Prenylation of Resorcinol

Prenylating Agent Conditions Product(s) Yield (%) Reference

| Prenyl Bromide | Na / Benzene (reflux) | 4-prenylresorcinol / 2,4-diprenylresorcinol | 16% / 27% |[5] |

Experimental Protocols

Key Experiment 1: BF₃·OEt₂ Catalyzed Prenylation of 2,6-Dimethylphenol

This protocol is adapted from general procedures for the prenylation of electron-rich phenols.

Materials:

  • 2,6-Dimethylphenol

  • 3-Methyl-2-buten-1-ol (Prenyl alcohol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Apparatus for running the reaction under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add 2,6-dimethylphenol (1.0 eq) and dissolve it in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add BF₃·OEt₂ (typically 1.0-1.2 eq) to the stirred solution at 0 °C.

  • Prenyl Alcohol Addition: Prepare a solution of prenyl alcohol (1.0 eq) in anhydrous diethyl ether and place it in the dropping funnel. Add the prenyl alcohol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench it by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired prenylated phenol.

Visualizations

Logical Relationships & Workflows

FriedelCrafts_Mechanism reagent reagent intermediate intermediate catalyst catalyst product product process process Prenyl_OH Prenyl Alcohol (or Prenyl-X) Activated_Complex Activated Complex [Prenyl-OH-BF₃] Prenyl_OH->Activated_Complex Lewis_Acid Lewis Acid (e.g., BF₃) Lewis_Acid->Activated_Complex Carbocation Prenyl Carbocation (Electrophile) Activated_Complex->Carbocation Loss of [H₂O-BF₃] Sigma_Complex Sigma Complex (Arenium Ion) Carbocation->Sigma_Complex Aromatic Aromatic Ring (Nucleophile) Aromatic->Sigma_Complex Nucleophilic Attack Deprotonation Deprotonation Sigma_Complex->Deprotonation -H⁺ Final_Product Prenylated Product Deprotonation->Final_Product Catalyst_Regen Catalyst Regenerated Deprotonation->Catalyst_Regen

Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts prenylation.

Troubleshooting_Yield problem problem cause cause solution solution check check start Low / No Yield check_reagents Check Reagents & Conditions? start->check_reagents check_catalyst Catalyst Issue? check_reagents->check_catalyst Yes check_substrate Substrate Issue? check_catalyst->check_substrate No moisture Moisture Present / Old Catalyst check_catalyst->moisture check_temp Temp. / Time Issue? check_substrate->check_temp No deactivated_ring Deactivated Ring (e.g., -NO₂) check_substrate->deactivated_ring phenol_coord Phenol Coordination check_substrate->phenol_coord temp_wrong Temp Too Low/High check_temp->temp_wrong sol_anhydrous Use Anhydrous Solvents Dry Glassware Fresh Catalyst moisture->sol_anhydrous sol_substrate Use Activated Ring or Stronger Conditions deactivated_ring->sol_substrate sol_phenol Use Excess Catalyst Protect -OH Group phenol_coord->sol_phenol sol_temp Optimize Temperature (e.g., 0°C to RT) temp_wrong->sol_temp

Caption: Troubleshooting workflow for low yields in prenylation reactions.

Regioselectivity_Phenol start start issue issue solution solution outcome outcome start_node Phenol Prenylation issue_c_o C- vs O-Alkylation start_node->issue_c_o issue_ortho_para Ortho vs Para-Alkylation start_node->issue_ortho_para issue_poly Polyalkylation start_node->issue_poly sol_c Excess Lewis Acid Strong Acid issue_c_o->sol_c sol_o Mild Base (e.g. K₂CO₃) No Lewis Acid issue_c_o->sol_o sol_ortho Chelation Control (e.g., Mg²⁺) issue_ortho_para->sol_ortho sol_para Bulky Catalyst Higher Temp issue_ortho_para->sol_para sol_poly Use Large Excess of Phenol issue_poly->sol_poly outcome_c Favors C-Alkylation (Aryl-Prenyl) sol_c->outcome_c outcome_o Favors O-Alkylation (Aryl-O-Prenyl) sol_o->outcome_o outcome_ortho Favors ortho-Product sol_ortho->outcome_ortho outcome_para Favors para-Product sol_para->outcome_para outcome_mono Favors Mono-Alkylation sol_poly->outcome_mono

Caption: Decision pathway for controlling regioselectivity in phenol prenylation.

References

Technical Support Center: Solvent Selection for Controlling SN1/SN2 Pathways with Prenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the solvent-dependent control of SN1 and SN2 reaction pathways for prenyl bromide (1-bromo-3-methyl-2-butene).

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in reactions with prenyl bromide?

A1: Prenyl bromide is a primary allylic bromide. While primary halides typically favor the SN2 pathway, the ability of prenyl bromide to form a resonance-stabilized allylic carbocation makes the SN1 pathway competitive. The choice of solvent is therefore a key factor in selectively favoring one pathway over the other. Polar protic solvents stabilize the carbocation intermediate, promoting the SN1 pathway, while polar aprotic solvents favor the concerted SN2 mechanism.

Q2: What are the expected products from the SN1 and SN2 reactions of prenyl bromide?

A2:

  • SN2 Pathway: A strong nucleophile in a polar aprotic solvent will lead to a direct substitution product, 3-methyl-2-buten-1-ol (in the case of hydrolysis), via a backside attack.

  • SN1 Pathway: In a polar protic solvent, the reaction proceeds through a resonance-stabilized allylic carbocation. This can be attacked by the nucleophile at two positions, leading to a mixture of two products: the primary alcohol (3-methyl-2-buten-1-ol) and the tertiary alcohol (2-methyl-3-buten-2-ol).[1][2]

Q3: How does the dielectric constant of a solvent relate to its ability to favor the SN1 pathway?

A3: The dielectric constant is a measure of a solvent's polarity and its ability to insulate opposite charges.[3] Solvents with a high dielectric constant are more effective at stabilizing the separated positive and negative charges that develop in the transition state of the SN1 rate-determining step (carbocation formation). This stabilization lowers the activation energy, thus accelerating the SN1 reaction rate.

Q4: Can I use a non-polar solvent for these reactions?

A4: Non-polar solvents are generally not suitable for either SN1 or SN2 reactions involving charged or polar reactants like prenyl bromide and most common nucleophiles. They are poor at solvating the charged intermediates of the SN1 pathway and often do not adequately dissolve the nucleophiles required for the SN2 pathway.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low reaction rate 1. Inappropriate solvent choice for the desired pathway. 2. Low reaction temperature. 3. Poor leaving group ability (unlikely with bromide).1. For SN1, switch to a more polar protic solvent (e.g., from ethanol to a water-ethanol mixture). For SN2, ensure a polar aprotic solvent (e.g., acetone, DMF, DMSO) is used. 2. Increase the reaction temperature. A general rule is that the rate approximately doubles for every 10°C increase. 3. Not applicable for prenyl bromide, as bromide is a good leaving group.
Formation of a mixture of products when a single product was expected 1. The chosen solvent is promoting a mix of SN1 and SN2 pathways. 2. For SN1, the nucleophile is attacking both ends of the allylic carbocation.1. To favor SN2, use a strong, non-bulky nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile (which is often the polar protic solvent itself). 2. This is an inherent feature of the SN1 reaction with allylic substrates. Product distribution can sometimes be influenced by the specific nucleophile and solvent system.
Unexpected rearranged products Allylic rearrangement is occurring. The intermediate carbocation in the SN1 pathway is resonance-stabilized, allowing for nucleophilic attack at more than one carbon.This is characteristic of the SN1 pathway for allylic systems. To avoid this, reaction conditions should be optimized to strongly favor the SN2 pathway (strong nucleophile, polar aprotic solvent).
Low yield 1. Competing elimination reactions (E1 or E2). 2. Decomposition of the substrate or product.1. Use a less basic nucleophile if substitution is desired. Lower reaction temperatures generally favor substitution over elimination. 2. Prenyl bromide can be unstable. Ensure it is pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following tables provide an illustrative summary of how solvent choice can influence the reaction pathway for the solvolysis of prenyl bromide. Note: The following data is illustrative and based on established principles of physical organic chemistry. Actual experimental results may vary.

Table 1: Influence of Solvent on the Solvolysis Rate of Prenyl Bromide at 25°C (Illustrative Data)

SolventDielectric Constant (ε)Relative Rate (SN1)Predominant Pathway
Acetic Acid6.21SN1/SN2
Acetone20.75SN2
Ethanol24.620SN1/SN2
Methanol32.650SN1/SN2
50% Ethanol / 50% Water~521,000SN1
Water80.4100,000SN1

Table 2: Product Distribution in the Solvolysis of Prenyl Bromide in Different Solvents (Illustrative Data)

Solvent% SN1 Product (Tertiary Alcohol)% SN2/SN1 Product (Primary Alcohol)
80% Acetone / 20% Water1585
80% Ethanol / 20% Water4060
50% Ethanol / 50% Water6535
20% Ethanol / 80% Water8020

Experimental Protocols

Objective: To determine the rate and product distribution of the solvolysis of prenyl bromide in different solvent systems.

Materials:

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • A selection of solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein or other suitable indicator

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure for Kinetic Measurements (Titrimetric Method):

  • Prepare a solution of prenyl bromide in the chosen solvent (e.g., 0.1 M in 50% ethanol/water).

  • Place a known volume of this solution in a constant temperature bath to equilibrate.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of a non-reactive solvent (e.g., acetone).

  • Titrate the liberated hydrobromic acid (HBr) in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required at the completion of the reaction and Vt is the volume at time t. The slope of this line will be -k.

Procedure for Product Ratio Analysis (GC-MS Method):

  • Allow the solvolysis reaction to proceed to completion in the chosen solvent system.

  • Extract the organic products from the reaction mixture using a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO4).

  • Analyze the composition of the product mixture using GC-MS.

  • The relative peak areas in the gas chromatogram can be used to determine the ratio of the different alcohol products.

Visualizations

SN1_SN2_Pathways cluster_SN1 SN1 Pathway (Polar Protic Solvent) cluster_SN2 SN2 Pathway (Polar Aprotic Solvent) prenyl_br Prenyl Bromide carbocation Allylic Carbocation (Resonance Stabilized) prenyl_br->carbocation Rate-determining step (slow) product1_sn1 Primary Alcohol (3-methyl-2-buten-1-ol) carbocation->product1_sn1 Nucleophilic attack product2_sn1 Tertiary Alcohol (2-methyl-3-buten-2-ol) carbocation->product2_sn1 Nucleophilic attack prenyl_br2 Prenyl Bromide transition_state Transition State prenyl_br2->transition_state Nucleophilic attack (concerted) product_sn2 Primary Alcohol (3-methyl-2-buten-1-ol) transition_state->product_sn2

Caption: SN1 and SN2 reaction pathways for prenyl bromide.

Experimental_Workflow cluster_analysis Analysis start Start: Select Solvent System prepare_solution Prepare Prenyl Bromide Solution start->prepare_solution run_reaction Run Reaction at Constant Temperature prepare_solution->run_reaction kinetic_analysis Kinetic Analysis (Titration) run_reaction->kinetic_analysis product_analysis Product Analysis (GC-MS) run_reaction->product_analysis rate_constant Determine Rate Constant (k) kinetic_analysis->rate_constant product_ratio Determine Product Ratio product_analysis->product_ratio end End: Correlate Solvent with Pathway rate_constant->end product_ratio->end

Caption: Experimental workflow for solvent selection studies.

Troubleshooting_Logic start Unsatisfactory Result? check_rate Is the reaction rate too slow? start->check_rate check_products Is there an incorrect product mixture? start->check_products increase_temp Increase Temperature check_rate->increase_temp Yes change_solvent_rate Change to a more appropriate solvent (higher ε for SN1, aprotic for SN2) check_rate->change_solvent_rate Yes change_solvent_products Optimize solvent for desired pathway (protic for SN1, aprotic for SN2) check_products->change_solvent_products Yes change_nucleophile Use a stronger (for SN2) or weaker (for SN1) nucleophile check_products->change_nucleophile Yes

References

Why is silver wool used as a stabilizer in 3,3-dimethylallyl bromide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use and stability of 3,3-dimethylallyl bromide, with a specific focus on the role of silver wool as a stabilizer.

Frequently Asked Questions (FAQs)

Q1: Why is silver wool added to this compound?

A1: Silver wool is used as a stabilizer to prevent the decomposition of this compound during storage.[1][2] This allylic bromide is susceptible to several degradation pathways, including rearrangement, elimination of hydrogen bromide (HBr), and oligomerization. Silver wool helps to mitigate these undesirable reactions, ensuring the purity and reactivity of the reagent for your experiments.

Q2: What are the primary decomposition pathways for unstabilized this compound?

A2: Unstabilized this compound can undergo:

  • Rearrangement: It can isomerize to its more stable tertiary allylic isomer, 1-bromo-3-methyl-2-butene. This occurs readily due to the formation of a resonance-stabilized allylic carbocation intermediate.

  • Elimination: Elimination of hydrogen bromide (HBr) can occur, leading to the formation of isoprene and other unsaturated hydrocarbons. The liberated HBr can further catalyze decomposition.

  • Oligomerization: The reactive nature of the allyl bromide can lead to the formation of dimers and higher oligomers, reducing the concentration of the desired monomeric species.

Q3: How does silver wool prevent these decomposition reactions?

A3: The stabilizing effect of silver wool is believed to be twofold:

  • Scavenging of HBr: Trace amounts of HBr, which can form from hydrolysis or elimination, can act as a catalyst for further decomposition and rearrangement. Metallic silver reacts with HBr to form silver bromide (AgBr) and hydrogen gas, effectively removing the acidic catalyst from the system.

  • Radical Scavenging: Although less definitively documented for this specific case, metallic silver can act as a scavenger for radical species. Radical-initiated decomposition or polymerization is a potential degradation pathway for reactive alkyl halides.

Q4: Can I use this compound directly from the bottle with the silver wool present?

A4: For many applications, it is recommended to separate the liquid reagent from the silver wool before use. This can be done by simple decantation or by drawing the liquid with a syringe. The presence of metallic silver could potentially interfere with certain reaction conditions, especially those involving metal-sensitive catalysts or reagents.

Q5: How should I store this compound?

A5: It should be stored in a cool, dry, and dark place, typically at 2-8°C, as recommended by the manufacturer.[1] The container should be tightly sealed to prevent exposure to moisture and air, which can contribute to decomposition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in a nucleophilic substitution reaction. 1. Decomposition of this compound. 2. Rearrangement to the less reactive tertiary isomer.1. Use freshly opened or properly stored stabilized reagent. 2. Confirm the purity of the reagent by NMR or GC-MS before use. 3. Consider reaction conditions that favor SN2 over SN1 pathways if the primary bromide is the desired electrophile.
Formation of unexpected side products. 1. Isomerization of the starting material. 2. Oligomerization. 3. Reaction with impurities formed from decomposition.1. Purify the this compound by distillation (note: distillation can also promote decomposition if not done carefully at reduced pressure and moderate temperature). 2. Analyze the starting material for the presence of isomers or oligomers.
Inconsistent reaction outcomes. Variability in the quality of the this compound due to partial decomposition.1. Always use stabilized this compound. 2. If unstabilized material must be used, it should be freshly prepared and used immediately. 3. Perform a quality control check on each new bottle of the reagent.

Quantitative Data on Stability

While specific, publicly available quantitative studies on the long-term stability of this compound with and without silver wool are limited, the following table provides a qualitative and estimated representation of the expected stability under recommended storage conditions (2-8°C, dark, sealed container). Commercial suppliers often provide a warranty of one year for stabilized products, but do not assign a formal expiration date, recommending instead that users inspect the product for quality.[1]

Parameter With Silver Wool Stabilizer Without Silver Wool Stabilizer
Estimated Shelf Life > 1 yearWeeks to months
Purity after 6 months Typically >95%Likely significant degradation (<90%)
Observed Decomposition MinimalNoticeable color change (yellow to brown), formation of solids (oligomers), and presence of HBr.

Experimental Protocols

Protocol 1: Use of Stabilized this compound
  • Preparation: Before use, allow the bottle of this compound to warm to room temperature.

  • Dispensing: Carefully decant the required amount of the liquid from the bottle, leaving the silver wool behind. Alternatively, pierce the septum with a needle and withdraw the desired volume using a syringe.

  • Reaction: Add the this compound to your reaction mixture as per your experimental procedure.

  • Storage after opening: After dispensing, flush the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap. Return the bottle to the recommended storage conditions (2-8°C).

Protocol 2: Stabilization of Unstabilized this compound for Storage

This protocol is for temporary storage and is not a substitute for purchasing a commercially stabilized product.

  • Obtain Silver Wool: Use high-purity silver wool.

  • Preparation: If the this compound shows signs of decomposition (e.g., dark color), it may need to be purified by distillation under reduced pressure immediately before stabilization.

  • Addition of Stabilizer: To a clean, dry, amber glass bottle, add the purified this compound. Add a small amount of silver wool (approximately 0.1-0.5% by weight).

  • Storage: Flush the bottle with an inert gas, seal tightly, and store at 2-8°C in the dark.

Visualizations

Decomposition Pathways of this compound

DecompositionPathways DMB This compound Rearranged 1-Bromo-3-methyl-2-butene (Rearrangement Product) DMB->Rearranged Isomerization Isoprene Isoprene + HBr (Elimination Products) DMB->Isoprene Elimination Oligomers Oligomers DMB->Oligomers Oligomerization

Caption: Primary decomposition pathways of this compound.

Stabilization Mechanism of Silver Wool

StabilizationMechanism cluster_decomposition Decomposition Catalysis cluster_stabilization Stabilization by Silver Wool HBr_cat HBr (catalyst) Decomposition Decomposition (Rearrangement, etc.) HBr_cat->Decomposition Ag_wool Silver Wool (Ag) AgBr Silver Bromide (AgBr) (inert solid) Ag_wool->AgBr Reacts with HBr HBr HBr->HBr_cat accumulates and catalyzes HBr->AgBr 33DMB This compound 33DMB->HBr slowly releases

Caption: Role of silver wool in scavenging HBr to prevent decomposition.

References

Technical Support Center: Purification of Prenylation Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from prenylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying prenylated proteins and small molecules?

A1: A multi-step approach is often necessary to achieve high purity. Common techniques include:

  • Affinity Chromatography (AC): This is a popular initial step, especially for recombinant proteins with affinity tags (e.g., His-tag, GST-tag).[1][2] It offers high selectivity.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and is effective for separating proteins with different isoelectric points (pI).[3][4]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[1][4] It is often used as a final "polishing" step to remove aggregates or remaining contaminants.[1]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. Since prenylation increases a protein's hydrophobicity, HIC can be a powerful tool.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the final purification and analysis of both proteins and small molecules.[5][6]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that has been successfully used to purify prenylated natural products.[7]

Q2: How can I separate prenylated proteins from their unprenylated counterparts?

A2: The addition of a hydrophobic prenyl group provides several handles for separation:

  • Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the prenylated protein will cause it to bind more strongly to the HIC resin compared to the unprenylated form.

  • Reversed-Phase Chromatography (RPC): Similar to HIC, the greater hydrophobicity of the prenylated protein allows for its separation.

  • Electrophoretic Mobility Shift Assay (EMSA): In some cases, the prenylated protein will exhibit a different migration pattern on a non-denaturing gel.[8]

  • Membrane Association: Since prenylation often leads to membrane association, a subcellular fractionation step can enrich the prenylated protein in the membrane fraction.[8]

Q3: What are the best methods to assess the purity of my final product?

A3: A combination of methods is essential for robust purity validation:

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for determining purity, offering high resolution and quantitative accuracy.[5] Purity is often calculated based on the area percentage of the main peak.[5]

  • Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the purified product.[5] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the desired product and detecting structural isomers or impurities.[5]

  • SDS-PAGE: For proteins, SDS-PAGE followed by Coomassie or silver staining is a common method to visually assess purity and identify contaminants.

Q4: My prenylated protein is aggregating during purification. What can I do?

A4: Aggregation is a common issue due to the increased hydrophobicity from the prenyl group. Consider the following:

  • Optimize Buffer Conditions: Include detergents (at or above the critical micelle concentration) or other solubilizing agents in your buffers to keep the protein soluble.[9]

  • Use Solubility-Enhancing Fusion Tags: For recombinant proteins, an N-terminal fusion tag can sometimes improve solubility.[1]

  • Work at Lower Temperatures: Performing purification steps at 4°C can help reduce aggregation for some proteins.[2]

  • Adjust Salt Concentration: The ionic strength of the buffer can influence protein solubility. A well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl is often a good starting point.[1]

Q5: How can I enrich my sample for prenylated proteins before final purification?

A5: Metabolic labeling with isoprenoid analogs is a powerful technique for enriching prenylated proteins.[10] This "tagging-via-substrate" approach involves feeding cells with modified prenyl donors that contain a chemical reporter group, such as an azide or alkyne.[8][11] After cell lysis, the tagged proteins can be covalently attached to a resin (e.g., biotin-alkyne followed by streptavidin beads) via click chemistry, allowing for their specific enrichment.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Product Poor Expression/Reaction: Initial concentration of the target molecule is too low.Confirm expression levels before starting purification using SDS-PAGE and Western blot.[12] Optimize reaction conditions (e.g., time, temperature, substrate concentration).
Protein Inactivation/Degradation: The protein is losing activity or being degraded during purification.Work at 4°C, add protease inhibitors to all buffers, and minimize the number of purification steps.[2][4] Ensure buffer conditions (pH, cofactors) are optimal for protein stability.[2]
Product Loss During Steps: Significant amount of product is lost during buffer exchanges or concentration steps.Use low protein binding membranes for filtration and dialysis.[13] Be mindful of the molecular weight cut-off (MWCO) of concentrators.
Protein Not Binding to Affinity Column Affinity Tag is Inaccessible: The fusion tag (e.g., His-tag) is folded into the protein's core.Perform the purification under denaturing conditions to expose the tag.[12][14]
Incorrect Buffer Conditions: The pH or ionic strength of the binding buffer is preventing interaction with the resin.Ensure the pH and salt concentration of your buffer are compatible with the chosen affinity resin. For His-tags, avoid high concentrations of imidazole in the binding buffer.[14]
Column Overload: Too much crude lysate was loaded onto the column, exceeding its binding capacity.Use a larger column volume or load less sample. Check the manufacturer's specifications for the resin's binding capacity.
Product Elutes During Wash Steps Wash Conditions are Too Stringent: The wash buffer is stripping the target protein from the resin.Decrease the stringency of the wash buffer. For His-tag purification, lower the imidazole concentration.[12][14] For IEX, decrease the salt concentration.
Weak Binding to Resin: The interaction between the protein and the resin is weak.This could be due to an inaccessible tag (see above). Alternatively, try a different purification method (e.g., HIC, IEX) that relies on a different property of the protein.
High Levels of Contaminants in Final Product Non-Specific Binding: Other proteins are binding non-specifically to the resin.Increase the stringency of the wash steps. Add a low concentration of a competitor to the wash buffer (e.g., 10-20 mM imidazole for His-tag purification).[14]
Co-purifying Interacting Proteins: The contaminants are proteins that naturally interact with your target protein.Add a high salt wash (e.g., 0.5-1.0 M NaCl) to disrupt protein-protein interactions.[15]
Insufficient Purification: A single purification step is not enough to achieve the desired purity.Add an additional purification step based on a different principle (e.g., affinity chromatography followed by size-exclusion chromatography).[1]
Prenylated Product is Inactive After Purification Denaturation: The protein has been denatured by harsh elution conditions (e.g., low pH).Use a gentler elution method, such as a competitive elution or a near-neutral, high salt elution buffer.[14] Immediately neutralize the pH after low-pH elution.
Loss of Cofactors: Essential cofactors for activity have been removed during purification.Add the required cofactors back into the final storage buffer.[2]
Incorrect Folding: The protein has misfolded after removal from its native environment.Consider in-vitro refolding protocols, which often involve denaturing the protein and then slowly removing the denaturant.[4]

Quantitative Data Summary

Table 1: Comparison of Common Protein Purification Techniques.

TechniqueSeparation PrincipleSelectivityLoading CapacitySpeed
Affinity Chromatography (AC) Specific biological affinityVery HighHighHigh
Ion-Exchange Chromatography (IEX) Protein surface chargeHighHighHigh
Hydrophobic Interaction (HIC) HydrophobicityHigh-MediumHighHigh
Size-Exclusion Chromatography (SEC) Size and shapeMediumLowMedium-Low

Data compiled from information in reference[3].

Table 2: Example Purification of Prenylated Phenolics by HSCCC.

CompoundAmount from 200mg Crude ExtractPurity (by UHPLC)
5,7-dihydroxy-8-geranylflavanone14.2 mg95.2%
Amorfrutin A10.7 mg96.7%
Amorfrutin B17.4 mg97.1%

Data from a study on the purification of prenylated phenolics from Amorpha fruticosa fruits.[7]

Experimental Protocols

Protocol 1: Affinity Purification of a His-tagged Prenylated Protein

  • Sample Preparation: Lyse cells expressing the His-tagged prenylated protein in a lysis buffer containing a suitable detergent (e.g., 0.5% Triton X-100), protease inhibitors, and 10-20 mM imidazole. Clarify the lysate by centrifugation.[2]

  • Equilibration: Equilibrate an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA) with equilibration buffer (lysis buffer without detergent, containing 10-20 mM imidazole).[3]

  • Protein Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through to check for unbound protein.

  • Washing: Wash the column with several column volumes of wash buffer (equilibration buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.[14]

  • Elution: Elute the bound protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[12] Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Enrichment of Prenylated Proteins via Metabolic Labeling and Click Chemistry

  • Metabolic Labeling: Culture cells in the presence of an isoprenoid analog containing an azide or alkyne group.[10]

  • Cell Lysis: Harvest and lyse the cells under conditions that preserve protein integrity.

  • Click Chemistry Reaction: To the cell lysate, add a capture reagent (e.g., biotin-alkyne if using an azide-labeled isoprenoid). Catalyze the azide-alkyne cycloaddition reaction.[10]

  • Affinity Capture: Incubate the reaction mixture with streptavidin-coated beads to capture the biotinylated (and thus prenylated) proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Analysis: The enriched proteins can be eluted from the beads or analyzed directly by on-bead digestion followed by LC-MS/MS for proteomic identification.[16]

Visualizations

experimental_workflow start Cell Lysate (Containing Prenylated Product) ac Step 1: Affinity Chromatography (e.g., IMAC for His-tag) start->ac wash1 Wash unbound proteins ac->wash1 elute1 Elute with Imidazole ac->elute1 Collect Fractions iex Step 2: Ion-Exchange Chromatography (Further separation by charge) elute1->iex wash2 Wash with low salt iex->wash2 elute2 Elute with salt gradient iex->elute2 Collect Fractions sec Step 3: Size-Exclusion Chromatography ('Polishing' step) elute2->sec purity_check Purity & Activity Assessment (SDS-PAGE, HPLC, MS, Functional Assay) sec->purity_check Collect Fractions end Pure, Active Prenylated Protein purity_check->end

Caption: A typical multi-step workflow for purifying a recombinant prenylated protein.

troubleshooting_flowchart start Problem: Low Yield After Purification check_expression Was initial expression/reaction product confirmed? start->check_expression optimize_expression Solution: Optimize expression/reaction conditions. Confirm with Western Blot/LC-MS. check_expression->optimize_expression No check_flowthrough Is the target protein in the flow-through or wash fractions? check_expression->check_flowthrough Yes optimize_binding Solution: - Check/adjust binding buffer pH/salt. - Reduce wash stringency. - Use denaturing conditions. check_flowthrough->optimize_binding Yes check_degradation Is there evidence of degradation on SDS-PAGE? check_flowthrough->check_degradation No add_inhibitors Solution: - Add protease inhibitors. - Work at 4°C. - Minimize purification time. check_degradation->add_inhibitors Yes end Further investigation needed check_degradation->end No

Caption: A logical troubleshooting guide for low yield in prenylated protein purification.

prenylation_pathway fpp FPP / GGPP (Isoprenoid donors) ftase Prenyltransferase (FTase or GGTase-I) fpp->ftase protein Unprenylated Protein (e.g., Ras with CaaX box) protein->ftase prenylated_protein Prenylated Protein ftase->prenylated_protein Step 1: Prenylation protease Endoprotease (e.g., Rce1) prenylated_protein->protease Step 2: Proteolysis cleaved_protein Proteolytically Cleaved Protein protease->cleaved_protein methyltransferase Methyltransferase (Icmt) cleaved_protein->methyltransferase Step 3: Methylation mature_protein Mature Prenylated Protein methyltransferase->mature_protein membrane Membrane Localization & Signaling mature_protein->membrane

Caption: The post-translational processing pathway for many CaaX-containing proteins.[11]

References

Managing pressure buildup in stored 3,3-dimethylallyl bromide bottles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing pressure buildup in stored bottles of 3,3-dimethylallyl bromide (prenyl bromide).

Frequently Asked Questions (FAQs)

Q1: Why is there pressure buildup in my bottle of this compound?

A1: Pressure buildup in stored this compound is a sign of product decomposition. This allylic halide is susceptible to degradation, which can be accelerated by elevated temperatures and exposure to light. The decomposition process can generate gaseous byproducts, leading to an increase in pressure within the sealed container.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize decomposition and prevent pressure buildup, this compound should be stored at a temperature of 2-8°C.[1][2] It is also advisable to store the product in a dark location or in an amber-colored bottle to protect it from light, which can initiate free-radical degradation pathways.

Q3: What is the purpose of the silver wool or silver chip in some bottles of this compound?

A3: Silver is added to bottles of this compound as a stabilizer. Silver ions can act as a Lewis acid, complexing with the bromide and influencing reaction pathways.[3][4] In the context of storage, the silver likely scavenges free bromide ions or other reactive species that could catalyze decomposition, thereby enhancing the stability of the product.

Q4: The pressure in the bottle seems high. How should I safely open it?

A4: If you suspect significant pressure buildup, it is crucial to proceed with caution. Before opening, cool the bottle to 2-8°C to reduce the vapor pressure of any volatile components. Point the bottle away from yourself and others, and slowly and carefully vent the cap to release the pressure. It is highly recommended to perform this operation in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.

Q5: Can I still use this compound that has shown signs of pressure buildup?

A5: If pressure buildup has occurred, it indicates that the product has undergone some degree of decomposition. This may affect the purity and performance of the reagent in your experiments. It is recommended to assess the purity of the material by a suitable analytical method (e.g., NMR, GC) before use to ensure it meets the requirements of your application.

Troubleshooting Guide: Managing Pressure Buildup

This guide provides a step-by-step approach to address pressure buildup in stored this compound.

Problem: The cap of the this compound bottle is bulging, or a hissing sound is heard upon opening.

Quantitative Data Summary

ParameterRecommended ValueSource
Storage Temperature2-8°C[1][2]
Purity (technical grade)~90%
Purity (stabilized)95%

Experimental Protocols

Protocol for Safely Venting a Pressurized Bottle of this compound:

  • Don Personal Protective Equipment (PPE): Wear safety goggles, a face shield, and chemical-resistant gloves.

  • Ensure Proper Ventilation: Perform the entire procedure in a certified chemical fume hood.

  • Cool the Bottle: Place the bottle of this compound in a refrigerator or an ice bath at 2-8°C for at least one hour to reduce the internal pressure.

  • Secure the Bottle: Place the cooled bottle in a secondary container, such as a beaker or a rack, to ensure stability.

  • Position the Bottle: Turn the bottle so that the cap is pointing away from you and any other individuals in the vicinity.

  • Slowly Loosen the Cap: Using a gloved hand, slowly and carefully turn the cap to begin venting. You may hear a hissing sound as the pressure is released. Do not remove the cap completely at this stage.

  • Allow Pressure to Equalize: Wait until the hissing sound stops, indicating that the pressure has equalized with the atmosphere.

  • Fully Open the Bottle: Once the pressure is released, you can safely remove the cap.

  • Inspect the Product: Visually inspect the product for any signs of significant discoloration or polymerization.

  • Assess Purity (Recommended): Before using the reagent, it is advisable to re-analyze its purity to confirm it is suitable for your intended application.

Visualizations

Troubleshooting_Workflow Troubleshooting Pressure Buildup start Pressure buildup detected in This compound bottle check_storage Are storage conditions correct? (2-8°C, dark) start->check_storage correct_storage Move to correct storage (2-8°C, dark) check_storage->correct_storage No vent_bottle Safely vent the bottle (see protocol) check_storage->vent_bottle Yes correct_storage->vent_bottle assess_purity Assess product purity (e.g., NMR, GC) vent_bottle->assess_purity use_product Product is suitable for use assess_purity->use_product Purity acceptable dispose_product Dispose of product according to institutional guidelines assess_purity->dispose_product Purity compromised

Caption: Troubleshooting workflow for managing pressure buildup.

Decomposition_Pathway Postulated Decomposition of this compound reactant This compound decomposition Decomposition reactant->decomposition conditions Heat, Light, Impurities conditions->decomposition gas Gaseous Byproducts (e.g., isoprene, HBr) decomposition->gas non_volatile Non-Volatile Byproducts (e.g., polymers, rearranged isomers) decomposition->non_volatile pressure Pressure Buildup gas->pressure

References

Technical Support Center: Temperature Effects on Prenylation Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of temperature in the regioselectivity of prenylation reactions.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect enzyme-catalyzed prenylation reactions?

Temperature is a critical parameter in enzyme-catalyzed reactions as it influences both the reaction rate and the stability of the enzyme.[1][2]

  • Reaction Rate: Generally, an increase in temperature increases the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate. A common rule of thumb is that for every 10°C rise in temperature, the rate of most enzymatic reactions will increase by 50% to 100%.[1] However, this is only true up to the enzyme's optimal temperature.

  • Enzyme Stability: Each enzyme has an optimal temperature range for its activity.[1] Exceeding this temperature can lead to thermal denaturation, where the enzyme loses its three-dimensional structure, resulting in a loss of catalytic activity.[1] For most animal enzymes, denaturation occurs rapidly at temperatures above 40°C.[1] Conversely, at very low temperatures, enzymes may become inactive, but this is often reversible upon warming.[1]

Q2: Can temperature be used to control the regioselectivity (e.g., C- vs. O-prenylation) of a prenylation reaction?

The influence of temperature on regioselectivity is complex and depends on whether the reaction is enzymatic or purely chemical.

  • Enzymatic Reactions: In enzyme-catalyzed prenylation, the regioselectivity is primarily determined by the enzyme's active site architecture, which dictates how the substrates bind. While temperature can affect enzyme flexibility and dynamics, it is not a standard method for predictably altering the C- vs. O-prenylation ratio. Some prenyltransferases have been shown to catalyze both C- and O-prenylation, but this is highly dependent on the specific enzyme and substrates involved.[3]

  • Chemical Synthesis: In non-enzymatic chemical synthesis, temperature can play a more direct role in regioselectivity. For instance, elevated temperatures can promote the thermal rearrangement of an O-prenylated product to a more stable C-prenylated product, such as in an aromatic Claisen rearrangement.[4][5]

Q3: What is a typical optimal temperature for in vitro prenylation assays?

The optimal temperature for an in vitro prenylation assay is specific to the particular prenyltransferase being used. However, a common starting point for many enzymes, particularly those from mammalian sources, is around 37°C.[1] For enzymes from thermophilic or psychrophilic organisms, the optimal temperature will be significantly higher or lower, respectively. It is crucial to determine the optimal temperature for your specific enzyme empirically.

Troubleshooting Guides

Issue 1: Low or No Product Yield in My Prenylation Reaction

If you are experiencing low or no product yield, temperature could be a contributing factor. Consider the following troubleshooting steps:

Potential Cause Troubleshooting Suggestion
Suboptimal Reaction Temperature The reaction temperature may be too low, resulting in a very slow reaction rate. Conversely, it could be too high, leading to enzyme denaturation. To address this, perform the assay at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C) to determine the optimal temperature for your specific enzyme.
Enzyme Inactivation Due to Improper Storage Enzymes can lose activity if not stored at the appropriate temperature, which is typically at or below 5°C.[1] Ensure your enzyme has been stored correctly and test its activity with a standard positive control reaction.
Incorrect Buffer pH at Reaction Temperature The pH of your reaction buffer can be temperature-dependent. Ensure that the buffer is at the optimal pH for the enzyme at the reaction temperature.
Insufficient Reaction Time for a Low Temperature If you are running the reaction at a lower temperature, a longer incubation time may be necessary to achieve a satisfactory yield. Monitor the reaction over time to determine if the yield increases with longer incubation.

Issue 2: My Prenyltransferase Appears to be Inactive

Complete loss of enzyme activity can often be attributed to denaturation.

Potential Cause Troubleshooting Suggestion
Thermal Denaturation The enzyme may have been exposed to a temperature that is too high during the reaction setup or incubation, causing it to unfold and lose activity.[1] It is important to keep the enzyme on ice during reaction setup and to use a calibrated incubator or water bath for the reaction itself.
Freeze-Thaw Cycles Repeatedly freezing and thawing an enzyme solution can lead to a loss of activity. To avoid this, aliquot the enzyme stock into smaller, single-use volumes upon receipt.
Long-Term Instability at Reaction Temperature Even at a seemingly optimal temperature, some enzymes may not be stable over extended incubation periods.[1] You can test for this by pre-incubating the enzyme at the reaction temperature for varying lengths of time before adding the substrates and then measuring the remaining activity.

Experimental Protocols

Protocol 1: Determining the Optimal Temperature for a Prenyltransferase

This protocol provides a general framework for identifying the optimal reaction temperature for your enzyme.

  • Prepare a Master Mix: Prepare a master mix containing all reaction components except for the enzyme. This should include the buffer, prenyl donor (e.g., DMAPP, GPP, FPP), prenyl acceptor substrate, and any necessary cofactors (e.g., MgCl₂).

  • Aliquot Master Mix: Aliquot the master mix into separate reaction tubes.

  • Temperature Equilibration: Place the tubes in separate heat blocks or water baths set to a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C). Allow the master mix to equilibrate to the respective temperatures for 5-10 minutes.

  • Initiate Reaction: Add the enzyme to each tube to start the reaction.

  • Incubation: Incubate each reaction for a fixed period of time (e.g., 30 minutes).

  • Quench Reaction: Stop the reactions by adding a quenching solution (e.g., EDTA, acid, or by heat inactivation if the product is stable).

  • Analysis: Analyze the product formation in each reaction using an appropriate method (e.g., HPLC, LC-MS, TLC).

  • Determine Optimum: The temperature that yields the highest product concentration is the optimal temperature for that reaction time.

Protocol 2: Assessing Enzyme Thermostability

This protocol helps to determine the stability of your prenyltransferase at a specific temperature over time.

  • Prepare Enzyme Solutions: Prepare several identical aliquots of your enzyme in the reaction buffer.

  • Incubation at Test Temperature: Place the enzyme aliquots in a heat block or water bath set to the desired test temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove one aliquot of the enzyme from the heat and place it on ice to stop further thermal denaturation.

  • Activity Assay: Assay the activity of each heat-treated enzyme sample under standard reaction conditions (optimal temperature and a short incubation time).

  • Data Analysis: Plot the remaining enzyme activity as a function of the pre-incubation time at the test temperature. This will give you a measure of the enzyme's stability under those conditions.

Visualizations

Experimental_Workflow_Temperature_Optimization cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis master_mix Prepare Master Mix (Buffer, Substrates, Cofactors) aliquot Aliquot Master Mix master_mix->aliquot temp1 25°C aliquot->temp1 Equilibrate & Add Enzyme temp2 30°C aliquot->temp2 Equilibrate & Add Enzyme temp3 37°C aliquot->temp3 Equilibrate & Add Enzyme temp4 42°C aliquot->temp4 Equilibrate & Add Enzyme temp5 50°C aliquot->temp5 Equilibrate & Add Enzyme quench Quench Reactions temp1->quench Incubate temp2->quench Incubate temp3->quench Incubate temp4->quench Incubate temp5->quench Incubate analyze Analyze Product Formation (e.g., HPLC, LC-MS) quench->analyze optimum Determine Optimal Temperature analyze->optimum

Caption: Workflow for determining the optimal temperature for a prenyltransferase.

Troubleshooting_Low_Yield cluster_causes Potential Temperature-Related Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Suboptimal Temperature start->cause1 cause2 Enzyme Inactivation start->cause2 cause3 Incorrect Buffer pH at Temp start->cause3 sol1 Perform Temperature Gradient Assay cause1->sol1 Test sol2 Check Enzyme Storage & Handling cause2->sol2 Verify sol3 Verify pH at Reaction Temperature cause3->sol3 Measure

Caption: Troubleshooting logic for low prenylation yield due to temperature.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,3-Dimethylallyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of reactive intermediates is paramount. 3,3-Dimethylallyl bromide (prenyl bromide) is a key building block in the synthesis of numerous natural products and pharmaceuticals. This guide provides a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound and compares its spectral features with common alternatives, allyl bromide and trans-crotyl bromide.

Comparative NMR Data Analysis

The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound =CH~5.52Triplet (t)~8.41H
CH₂Br~4.02Doublet (d)~8.42H
C(CH₃)₂~1.78Singlet (s)-6H
Allyl Bromide =CH~5.99DdtJ = 16.8, 9.7, 7.21H
=CH₂ (trans)~5.30Doublet (d)J = 16.81H
=CH₂ (cis)~5.15Doublet (d)J = 9.71H
CH₂Br~3.93Doublet (d)J = 7.22H
trans-Crotyl Bromide =CH-CH₂~5.80DtqJ = 15.1, 7.1, 1.01H
=CH-CH₃~5.65DqJ = 15.1, 6.81H
CH₂Br~3.95Doublet (d)J = 7.12H
CH₃~1.72Doublet (d)J = 6.83H

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound =C(CH₃)₂~139.0
=CH~119.0
CH₂Br~30.0
C(CH₃)₂~25.9, ~18.2
Allyl Bromide =CH~133.0
=CH₂~118.0
CH₂Br~33.0
trans-Crotyl Bromide =CH-CH₂~131.0
=CH-CH₃~126.0
CH₂Br~35.0
CH₃~18.0

Structural Visualization and NMR Correlation

The structure of this compound and the assignment of its unique proton and carbon environments are illustrated below.

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the reproducibility and quality of the obtained NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution. This can be performed manually or automatically.

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Acquire the NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

This comprehensive guide provides the necessary data and protocols for the accurate NMR analysis of this compound, facilitating its use in various research and development applications.

Assessing the Purity of 3,3-Dimethylallyl Bromide: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that directly impacts the reliability, reproducibility, and outcome of synthetic chemistry and biological assays. 3,3-Dimethylallyl bromide (also known as prenyl bromide) is a key building block in the synthesis of numerous natural products and pharmaceuticals. Its inherent reactivity, however, makes it susceptible to degradation and the presence of impurities. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information. While GC-MS is a powerful and widely used method, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer alternative or complementary approaches.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Provides detailed structural information based on the magnetic properties of atomic nuclei and can be used for quantitative analysis (qNMR).Separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
Strengths High sensitivity and selectivity for volatile and semi-volatile compounds. Provides both quantitative data and structural information for impurity identification. A highly sensitive quantitative method has been developed for this compound as a genotoxic impurity.[1]Excellent for structural elucidation and can be a primary method for quantification without the need for a reference standard of the impurity. Can provide information on non-volatile impurities.Applicable to a wide range of compounds, including non-volatile and thermally labile impurities. Well-established and robust for purity determination.
Limitations Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some analytes.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making interpretation difficult.May have lower resolution for certain volatile isomers compared to capillary GC. Impurity identification requires collection of fractions for further analysis or a hyphenated technique like LC-MS.
Typical Application for this compound Primary method for routine purity analysis and quantification of volatile impurities, including isomers and degradation products.Structural confirmation of the main component and identification of major impurities. Quantitative NMR (qNMR) can be used for accurate purity assessment.Analysis of non-volatile impurities or in situations where GC is not available. A method for allyl bromide has been demonstrated on a Newcrom R1 column.[2]

Experimental Protocol: GC-MS for Purity Assessment of this compound

This protocol is based on a validated method for the quantitative determination of this compound.[1]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or hexane, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Column: DB-1 (30 m x 0.25 mm I.D., 1.0 µm film thickness) or equivalent non-polar capillary column.[1]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

    • Selected Ions for Monitoring (SIM): For enhanced sensitivity, monitor the following ions for this compound: m/z 148, 150, and 69.[1]

3. Data Analysis:

  • The purity of this compound is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC).

  • Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.

  • Identification of impurities can be achieved by comparing their mass spectra with a reference library (e.g., NIST). Common impurities may include isomers, unreacted starting materials (e.g., 3-methyl-2-buten-1-ol), or dimerization products.[3]

Quantitative Performance Data for the GC-MS Method

The following table summarizes the validation data for a sensitive GC-MS method for the determination of this compound.[1]

ParameterResult
Limit of Detection (LOD) 0.7 ppm
Limit of Quantitation (LOQ) 2.1 ppm
Linearity Range 5 to 20 µg/L
Correlation Coefficient (r) 0.9996
Precision at LOQ (%RSD) 1.7%
Accuracy at LOQ (Recovery) 100.9%

Workflow and Pathway Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Filter (optional) B->C D Inject into GC C->D E Separation in Capillary Column D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Generate Chromatogram (TIC) H->I J Peak Integration & Purity Calculation I->J K Impurity ID (Mass Spectra Library) I->K L Final Report J->L Purity Report K->L Impurity Profile

Caption: Workflow for the purity assessment of this compound using GC-MS.

Purity_Analysis_Comparison cluster_gcms GC-MS Attributes cluster_nmr NMR Attributes cluster_hplc HPLC Attributes A Purity Assessment of This compound B GC-MS A->B C NMR Spectroscopy A->C D HPLC A->D B1 High Sensitivity B2 Volatile Impurities B3 Structural Info (MS) C1 Structural Elucidation C2 Quantitative (qNMR) C3 Non-Volatile Impurities D1 Non-Volatile/Thermolabile D2 Robust & Established D3 Wide Applicability

Caption: Logical comparison of analytical methods for purity assessment.

References

A Head-to-Head Battle of Reactivity: Prenyl Bromide vs. Prenyl Chloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. In the realm of prenylation, a key reaction in the synthesis of many biologically active molecules, two common precursors stand out: prenyl bromide and prenyl chloride. This guide provides an in-depth comparison of their reactivity in nucleophilic substitution reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.

Executive Summary: The Reactivity Verdict

In the contest of reactivity, prenyl bromide consistently emerges as the more reactive electrophile compared to prenyl chloride in nucleophilic substitution reactions. This heightened reactivity is fundamentally attributed to the superior leaving group ability of the bromide ion (Br⁻) in comparison to the chloride ion (Cl⁻). A better leaving group is one that is more stable in solution after departing from the substrate, and bromide's larger size and greater polarizability make it a more stable anion than chloride. This intrinsic difference in leaving group potential directly translates to faster reaction rates and often allows for milder reaction conditions when using prenyl bromide.[1]

Quantitative Reactivity Comparison

While specific kinetic data for the direct comparison of prenyl bromide and prenyl chloride under identical conditions is not extensively published, the principles of physical organic chemistry and data from analogous allylic systems provide a clear picture. The rate of a nucleophilic substitution reaction is directly influenced by the nature of the leaving group. In general, the relative reactivity of alkyl halides in S_N1 and S_N2 reactions follows the order: R-I > R-Br > R-Cl > R-F.

To illustrate this principle, we can consider the relative rates of solvolysis (a type of S_N1 reaction where the solvent acts as the nucleophile) for analogous secondary alkyl halides. While not prenyl halides, this data provides a strong indicative comparison of the leaving group effect.

SubstrateLeaving GroupRelative Rate of Solvolysis (in Ethanol)
sec-Butyl BromideBr⁻~40
sec-Butyl ChlorideCl⁻1

Note: This table is illustrative of the general trend in leaving group ability and not direct data for prenyl halides. The significant difference in rates highlights the enhanced reactivity of bromides over chlorides.

For synthetic applications, this difference in reactivity means that reactions with prenyl bromide will typically proceed faster and may require lower temperatures or less forcing conditions to achieve comparable yields to those with prenyl chloride.[1]

Reaction Mechanisms: A Tale of Two Pathways

The reactivity of both prenyl bromide and prenyl chloride is channeled through two primary nucleophilic substitution mechanisms: S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular). The operative mechanism is dictated by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and the leaving group.

Prenyl halides are primary allylic halides. The primary nature of the carbon bearing the halogen would typically favor an S_N2 pathway. However, the allylic nature of the system allows for the formation of a resonance-stabilized allylic carbocation, which can favor an S_N1 pathway, especially with weak nucleophiles and in polar protic solvents.[2][3][4]

S_N1 Pathway:

SN1_Pathway cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Prenyl-X Prenyl-X (X = Br or Cl) Carbocation Allylic Carbocation (Resonance Stabilized) Prenyl-X->Carbocation Slow Prenyl-X->Carbocation Leaving_Group X⁻ Nucleophile Nu⁻ Product Prenylated Product Nucleophile->Product Fast Nucleophile->Product

Caption: S_N1 reaction mechanism for prenyl halides.

S_N2 Pathway:

SN2_Pathway cluster_concerted Concerted Step Reactants Nu⁻ + Prenyl-X Transition_State [Nu---Prenyl---X]⁻ (Transition State) Reactants->Transition_State Products Prenylated Product + X⁻ Transition_State->Products

Caption: S_N2 reaction mechanism for prenyl halides.

Due to the better leaving group ability of bromide, prenyl bromide will exhibit faster rates in both S_N1 and S_N2 reactions compared to prenyl chloride under the same conditions. In S_N1 reactions, the rate-determining step is the formation of the carbocation, which is facilitated by a better leaving group. In S_N2 reactions, the leaving group departs in the concerted step, and a more stable departing anion leads to a lower activation energy.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of prenyl bromide and prenyl chloride, a comparative kinetic study can be performed. The following protocols outline experiments for comparing their reactivity under both S_N1 and S_N2 conditions.

Experiment 1: Comparison under S_N1 Conditions (Solvolysis)

This experiment measures the rate of solvolysis of prenyl bromide and prenyl chloride in a polar protic solvent, such as ethanol. The reaction produces HBr or HCl, and the rate can be monitored by the change in pH or by using an indicator.

Materials:

  • Prenyl bromide

  • Prenyl chloride

  • Absolute ethanol

  • 0.1 M Sodium hydroxide solution

  • Phenolphthalein indicator

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Label two sets of test tubes, one for prenyl bromide and one for prenyl chloride.

  • To each test tube, add 5 mL of absolute ethanol.

  • Add 2 drops of phenolphthalein indicator to each test tube.

  • Add a single drop of 0.1 M NaOH to each test tube to make the solution slightly basic (pink).

  • Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for 5 minutes.

  • Simultaneously add 5 drops of prenyl bromide to one set of test tubes and 5 drops of prenyl chloride to the other set. Start the stopwatch immediately.

  • Record the time it takes for the pink color to disappear in each test tube. This indicates the consumption of the added base by the acid generated from the solvolysis reaction.

  • The shorter the time, the faster the reaction rate.

Experiment 2: Comparison under S_N2 Conditions (Finkelstein Reaction)

This experiment compares the rate of reaction of prenyl bromide and prenyl chloride with sodium iodide in acetone. Sodium bromide and sodium chloride have different solubilities in acetone, and the formation of a precipitate can be used to monitor the reaction progress.[5][6][7]

Materials:

  • Prenyl bromide

  • Prenyl chloride

  • 15% Sodium iodide in acetone solution

  • Test tubes

  • Stopwatch

Procedure:

  • Label two test tubes, one for prenyl bromide and one for prenyl chloride.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Simultaneously add 5 drops of prenyl bromide to one test tube and 5 drops of prenyl chloride to the other. Start the stopwatch immediately.

  • Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride).

  • Record the time at which a precipitate first becomes visible.

  • The reaction that forms a precipitate faster is the more reactive one under these S_N2 conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Solutions: - Prenyl Bromide in solvent - Prenyl Chloride in solvent - Nucleophile solution Setup Set up parallel reactions in a constant temperature bath Reagents->Setup Initiate Initiate reactions simultaneously by adding prenyl halides Setup->Initiate Monitor Monitor reaction progress: - Time for color change (SN1) - Time for precipitate formation (SN2) Initiate->Monitor Record Record reaction times Monitor->Record Compare Compare rates of reaction for Prenyl Bromide vs. Prenyl Chloride Record->Compare

Caption: General experimental workflow for comparing reactivity.

Conclusion for the Practicing Scientist

For drug development and other synthetic applications, the choice between prenyl bromide and prenyl chloride has clear implications. Prenyl bromide is the reagent of choice when higher reactivity is desired. This allows for the use of milder reaction conditions, which can be crucial when working with sensitive substrates or complex molecules with multiple functional groups. The faster reaction times offered by prenyl bromide can also lead to increased throughput in a research or production setting.

However, the lower reactivity of prenyl chloride can be advantageous in certain situations. For instance, if a reaction is too vigorous with prenyl bromide, leading to side products or decomposition, the less reactive chloride analogue may provide better control and selectivity. Additionally, cost and availability may be deciding factors in some contexts.

Ultimately, the decision rests on a careful consideration of the specific synthetic challenge at hand. By understanding the fundamental differences in reactivity and having access to comparative experimental protocols, researchers can make an informed choice to optimize their synthetic strategies and accelerate their discovery and development efforts.

References

A Comparative Guide to Prenylation Reagents: Alternatives to 3,3-Dimethylallyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of prenylated compounds, the choice of a prenylating agent is critical to the success of the reaction. 3,3-Dimethylallyl bromide (prenyl bromide) has traditionally been a common reagent for this purpose. However, its lability, potential toxicity, and the often harsh reaction conditions required have prompted the exploration of alternative reagents and methodologies. This guide provides an objective comparison of chemical and enzymatic alternatives to this compound, supported by experimental data, to aid in the selection of the most suitable approach for your research needs.

Chemical Alternatives to this compound

A variety of chemical reagents have been developed to overcome the limitations of prenyl bromide. These alternatives offer different levels of reactivity, stability, and substrate compatibility.

Comparison of Chemical Prenylating Agents

The following table summarizes the performance of several chemical alternatives in the prenylation of common substrates like phenols, flavonoids, and indoles.

Prenylating Agent/SystemSubstrateProduct(s)Yield (%)Reaction ConditionsReference(s)
This compound ResveratrolPrenylated Resveratrol-K2CO3, acetone, reflux[1]
3-Methyl-2-buten-1-ol / ZnCl₂ Flavonoids (Chrysin, Naringenin, etc.)C-Prenylated Flavonoids23-36Ethyl acetate[2]
2-Methyl-but-3-en-2-ol / Amberlyst 15 Phenols (Catechol, Hydroquinone)Prenylated Phenols46-58-[3]
Prenyl Alcohol / H₂SO₄ L-tryptophan ethyl esterN1-, C2-, C5-, C7-prenylated indoles6, 24, 8, 4Water, 23°C[4]
Isoprene / Ru₃(CO)₁₂ / PCy₃ α-Hydroxy Estersn-Prenylated Hydroxy EstersUp to 68Toluene, 130-150°C[5]
2-Methyl-2-butene / Pd(OAc)₂ Fmoc-D-Trp-OSuN-tert-Prenylated Indole33Cu(OAc)₂, AgTFA, Acetonitrile[6]

Enzymatic and Chemoenzymatic Alternatives

Enzymatic and chemoenzymatic methods offer a powerful alternative to traditional chemical synthesis, providing high regio- and stereoselectivity under mild reaction conditions. These methods typically employ prenyltransferases and a biological prenyl donor, dimethylallyl pyrophosphate (DMAPP).

Performance of Enzymatic Prenylation

The following table highlights the conversion rates achieved using enzymatic prenylation for different classes of substrates.

EnzymeSubstrate(s)Product(s)Conversion Rate (%)Reference(s)
7-Dimethylallyl Tryptophan Synthase (7-DMATS) Cyclo-L-Trp-GlyC7-Prenylated Dipeptide33.6[7]
Cyclo-L-Trp-L-LeuC7-Prenylated Dipeptide30.2[7]
Cyclo-L-Trp-L-TrpC7-Prenylated Dipeptide28.5[7]
Cyclo-L-Trp-L-PheC7-Prenylated Dipeptide11.8[7]
Prenyltransferase from Rasamsonia emersonii (RePT) L-Tryptophan, L-TyrosineMono-prenylated amino acids> 90[8]
Oxyresveratrol (Stilbene)Prenylated Stilbene54.5[8]
Resveratrol (Stilbene)Prenylated Stilbene36.7[8]
(+)-Catechin (Flavan-3-ol)Prenylated Flavan-3-ol> 10[8]

Experimental Protocols

Prenylation of Flavonoids using 3-Methyl-2-buten-1-ol and ZnCl₂

Materials:

  • Flavonoid (e.g., naringenin)

  • 3-Methyl-2-buten-1-ol

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethyl Acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the flavonoid in ethyl acetate in a round-bottom flask.

  • Add a molar excess of 3-methyl-2-buten-1-ol to the solution.

  • Add anhydrous ZnCl₂ (as a Lewis acid catalyst) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the prenylated flavonoid.[2]

Enzymatic Prenylation of Tryptophan-Containing Cyclic Dipeptides using 7-DMATS

Materials:

  • Tryptophan-containing cyclic dipeptide (e.g., Cyclo-L-Trp-Gly)

  • Dimethylallyl pyrophosphate (DMAPP)

  • Purified 7-Dimethylallyl Tryptophan Synthase (7-DMATS) enzyme

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Methanol

  • Ethyl Acetate

Procedure:

  • Prepare a reaction mixture containing the cyclic dipeptide substrate and DMAPP in Tris-HCl buffer with MgCl₂.

  • Initiate the reaction by adding the purified 7-DMATS enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 12 hours).

  • Stop the reaction by adding an equal volume of methanol.

  • Extract the product with ethyl acetate.

  • Evaporate the solvent and redissolve the residue in methanol for analysis and purification by High-Performance Liquid Chromatography (HPLC).[7]

Visualizing Prenylation and its Biological Context

General Workflow for Enzymatic Prenylation

The following diagram illustrates a typical workflow for an enzymatic prenylation reaction, from substrate preparation to product analysis.

G sub Substrate (e.g., Tryptophan derivative) incubation Incubation (37°C, 12h) sub->incubation dmapp Prenyl Donor (DMAPP) dmapp->incubation enzyme Prenyltransferase (e.g., 7-DMATS) enzyme->incubation buffer Reaction Buffer (Tris-HCl, MgCl₂) buffer->incubation quenching Reaction Quenching (Methanol) incubation->quenching extraction Product Extraction (Ethyl Acetate) quenching->extraction analysis Analysis & Purification (HPLC) extraction->analysis

Caption: Workflow for Enzymatic Prenylation.

The Role of Prenylation in the Ras Signaling Pathway

Protein prenylation is a critical post-translational modification for the function of many signaling proteins, including those in the Ras superfamily. The attachment of a farnesyl or geranylgeranyl group anchors these proteins to the cell membrane, a prerequisite for their participation in signaling cascades that regulate cell growth, differentiation, and survival.[9][10][11]

Ras_Pathway cluster_cytosol Cytosol cluster_er_golgi ER/Golgi cluster_membrane Plasma Membrane Pro-Ras Pro-Ras Farnesylated_Ras Farnesylated Ras Pro-Ras->Farnesylated_Ras Farnesylation FPP Farnesyl Diphosphate (FPP) FPP->Farnesylated_Ras FTase Farnesyl Transferase (FTase) FTase->Farnesylated_Ras Processing Proteolytic Cleavage & Carboxymethylation Farnesylated_Ras->Processing Mature_Ras_inactive Mature Ras-GDP (Inactive) Processing->Mature_Ras_inactive Membrane_Ras_inactive Membrane-Bound Ras-GDP Mature_Ras_inactive->Membrane_Ras_inactive Membrane_Ras_active Membrane-Bound Ras-GTP (Active) Membrane_Ras_inactive->Membrane_Ras_active Signal (e.g., Growth Factor) GEF GEF GEF->Membrane_Ras_active Raf Raf Membrane_Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: Ras Protein Prenylation and Signaling.

References

N-Bromosuccinimide (NBS): A Comparative Guide to its Efficacy as a Brominating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry. N-Bromosuccinimide (NBS) has long been a reagent of choice for its versatility and ease of handling. This guide provides an objective comparison of NBS with its primary alternatives—molecular bromine (Br₂), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and pyridinium tribromide—across key bromination reactions. The performance of each reagent is evaluated based on experimental data, with detailed protocols provided for reproducibility.

Benzylic Bromination: NBS vs. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

The benzylic position, being activated, is a common target for bromination. While NBS is traditionally used, DBDMH has emerged as a highly efficient alternative.

Data Presentation

A comparative study on the Lewis acid-catalyzed benzylic bromination of toluene highlights the performance differences between NBS and DBDMH.[1]

EntryBrominating AgentCatalyst (mol%)Yield of Benzyl Bromide (%)Yield of Ring Bromination Products (%)
1DBDMH (0.5 equiv)ZrCl₄ (10)860
2NBS (1.0 equiv)ZrCl₄ (10)390

Table 1: Comparison of DBDMH and NBS in the Benzylic Bromination of Toluene.[1]

Experimental Protocols

Protocol 1: Benzylic Bromination of Toluene using DBDMH

  • Materials: Toluene (0.5 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH; 0.25 mmol), Zirconium(IV) chloride (ZrCl₄; 0.05 mmol), Dichloromethane (CH₂Cl₂; 4 mL).

  • Procedure: To a suspension of ZrCl₄ in CH₂Cl₂, a solution of toluene and DBDMH in CH₂Cl₂ was added at room temperature. The mixture was stirred for 2 hours under ambient light. The reaction was then quenched with a saturated aqueous NaHCO₃ solution and extracted with diethyl ether. The yield of benzyl bromide was determined by GC analysis.[2]

Protocol 2: Benzylic Bromination of Toluene using NBS

  • Materials: Toluene (2 mmol), N-Bromosuccinimide (NBS; 2.1 mmol), Acetonitrile (MeCN; 4 mL).

  • Procedure: A solution of toluene and NBS in acetonitrile is pumped through a continuous-flow reactor equipped with a compact fluorescent lamp. The reaction is run at a specific flow rate and temperature to achieve optimal conversion and selectivity. The crude reaction mixture is then evaporated, redissolved in diethyl ether, and washed with water.[3]

Reaction Workflow

Benzylic_Bromination cluster_NBS NBS Pathway cluster_DBDMH DBDMH Pathway NBS_start Toluene + NBS NBS_intermediate Benzylic Radical NBS_start->NBS_intermediate Initiator (light/heat) NBS_product Benzyl Bromide NBS_intermediate->NBS_product Br₂ (from NBS + HBr) DBDMH_start Toluene + DBDMH DBDMH_intermediate Benzylic Radical DBDMH_start->DBDMH_intermediate ZrCl₄ catalyst DBDMH_product Benzyl Bromide DBDMH_intermediate->DBDMH_product Br₂ (from DBDMH + HBr)

Caption: Comparative workflow of benzylic bromination using NBS and DBDMH.

α-Bromination of Ketones: NBS vs. Pyridinium Tribromide

The α-position of carbonyl compounds is another key site for functionalization. Pyridinium tribromide is often favored for its mildness and solid nature, offering an advantage over liquid bromine.

Data Presentation

A study comparing the efficacy of different brominating agents for the α-bromination of 4-chloroacetophenone provides valuable quantitative data.[4][5]

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
1Pyridinium TribromideAcetic Acid90385
2N-Bromosuccinimide (NBS)Acetic Acid903Low
3Cupric BromideAcetic Acid903~60

Table 2: Comparison of Brominating Agents for the α-Bromination of 4-Chloroacetophenone.[4][5]

Experimental Protocols

Protocol 3: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide

  • Materials: 4-Chloroacetophenone (5.0 mmol), Pyridinium tribromide (5.5 mmol), Glacial acetic acid (20 mL).

  • Procedure: 4-Chloroacetophenone, pyridinium tribromide, and acetic acid were combined in a round-bottom flask fitted with a condenser. The mixture was stirred and heated at 90°C for 3 hours. After cooling, the reaction mixture was poured into water, and the precipitated product was collected by filtration, washed with water, and dried.[4]

Protocol 4: α-Bromination of Acetophenone using NBS

  • Materials: Acetophenone (10 mmol), N-Bromosuccinimide (NBS; 12 mmol), Acidic Al₂O₃ (10% w/w), Methanol (20 vol).

  • Procedure: To a round-bottom flask, acetophenone and acidic Al₂O₃ are added, followed by methanol. The mixture is heated to reflux with stirring. NBS is then added portion-wise. The reaction progress is monitored by TLC. After completion, the mixture is cooled, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.[6]

Reaction Mechanism

Alpha_Bromination cluster_NBS_ketone NBS Pathway cluster_PyBr3 Pyridinium Tribromide Pathway NBS_ketone_start Ketone + NBS NBS_enol Enol Intermediate NBS_ketone_start->NBS_enol Acid Catalyst NBS_ketone_product α-Bromo Ketone NBS_enol->NBS_ketone_product Electrophilic Attack on Br⁺ PyBr3_start Ketone + Py·HBr₃ PyBr3_enol Enol Intermediate PyBr3_start->PyBr3_enol Acid Catalyst PyBr3_product α-Bromo Ketone PyBr3_enol->PyBr3_product Reaction with Br₂

Caption: Mechanism of acid-catalyzed α-bromination of ketones with NBS and Pyridinium Tribromide.

Electrophilic Aromatic Bromination: NBS vs. Molecular Bromine (Br₂)

The direct bromination of aromatic rings is a fundamental electrophilic aromatic substitution reaction. NBS offers a milder and more selective alternative to the often harsh conditions required for bromination with molecular bromine.

Data Presentation

The bromination of anisole serves as a good example to compare the regioselectivity of NBS and Br₂.

EntryBrominating AgentCatalystSolventYield (para/ortho)
1NBS-Acetonitrile96% (exclusive para)
2Br₂FeBr₃-High (mixture of para and ortho)

Table 3: Comparison of NBS and Br₂ in the Electrophilic Bromination of Anisole.[2][7]

Experimental Protocols

Protocol 5: Electrophilic Aromatic Bromination of Anisole using NBS

  • Materials: Anisole (1.0 mmol), N-Bromosuccinimide (NBS; 1.0 mmol), Acetonitrile (2 mL).

  • Procedure: To a solution of anisole in acetonitrile at 0°C, NBS was added in one portion. The resulting mixture was stirred and allowed to warm to room temperature overnight. The reaction was quenched with water and extracted with dichloromethane. The combined organic layers were washed, dried, and concentrated to afford the product.[2]

Protocol 6: Electrophilic Aromatic Bromination of Acetophenone using Br₂

  • Materials: Acetophenone (0.42 mol), Anhydrous ether (50 cc), Anhydrous aluminum chloride (0.5 g), Bromine (0.42 mol).

  • Procedure: A solution of acetophenone in anhydrous ether is cooled in an ice bath. Anhydrous aluminum chloride is added, followed by the gradual addition of bromine with stirring. After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure. The resulting solid is purified by washing with a mixture of water and petroleum ether.[8]

Logical Relationship of Reagent Choice

Reagent_Choice cluster_reactions cluster_reagents start Desired Bromination allylic Allylic/Benzylic start->allylic alpha_carbonyl α-Carbonyl start->alpha_carbonyl aromatic Aromatic Ring start->aromatic NBS_reagent NBS allylic->NBS_reagent High Selectivity DBDMH_reagent DBDMH allylic->DBDMH_reagent High Yield alpha_carbonyl->NBS_reagent Alternative PyBr3_reagent Pyridinium Tribromide alpha_carbonyl->PyBr3_reagent High Yield, Mild aromatic->NBS_reagent High Regioselectivity Br2_reagent Br₂ aromatic->Br2_reagent Strong, Less Selective

Caption: Decision guide for selecting a brominating agent based on the desired transformation.

Safety and Handling: NBS vs. Molecular Bromine (Br₂)

A significant advantage of NBS over molecular bromine is its solid state, which makes it easier and safer to handle.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Physical State White crystalline solidDense, reddish-brown fuming liquid
Handling Easy to weigh and handleDifficult to handle, highly corrosive, and volatile
Hazards Irritant, may cause skin and eye irritationHighly toxic, causes severe burns, fatal if inhaled
Storage Store in a cool, dry, dark placeRequires specialized storage and handling procedures

Table 4: Safety and Handling Comparison of NBS and Br₂.[9][10][11][12]

Conclusion

N-Bromosuccinimide stands as a versatile and often superior alternative to traditional brominating agents like molecular bromine. Its solid nature enhances safety and ease of handling. In benzylic bromination, DBDMH can offer significantly higher yields under catalytic conditions. For the α-bromination of ketones, pyridinium tribromide demonstrates superior efficacy and milder reaction conditions compared to NBS. In electrophilic aromatic bromination, NBS provides excellent regioselectivity, particularly for activated rings. The choice of the optimal brominating agent will ultimately depend on the specific substrate, desired selectivity, and reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to Bases in O-Prenylation of Phenols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic addition of a prenyl group to a phenolic moiety can significantly enhance the therapeutic properties of a molecule. This guide provides an objective comparison of common bases used for the O-prenylation of phenols, a key reaction in the synthesis of many biologically active compounds. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most suitable base for specific research needs.

The O-prenylation of phenols, a Williamson ether synthesis, is a fundamental transformation in medicinal chemistry. The choice of base is critical and can significantly impact reaction efficiency, yield, and purity of the desired O-prenylated product. This guide compares the performance of three commonly used bases: Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), and Cesium Carbonate (Cs₂CO₃).

Performance Comparison of Bases for O-Prenylation

The selection of a base for O-prenylation is a trade-off between reactivity, handling requirements, and cost. The following table summarizes the key performance indicators for Potassium Carbonate, Sodium Hydride, and Cesium Carbonate in the O-prenylation of phenols with prenyl bromide.

BaseTypical Solvent(s)Typical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)Key Considerations
Potassium Carbonate (K₂CO₃) Acetone, DMF50 - 1105 - 2470 - 89Mild and cost-effective base. Requires higher temperatures and longer reaction times. Suitable for robust substrates. The use of DMF as a solvent can lead to higher yields compared to acetone.[1][2]
Sodium Hydride (NaH) THF, DMF0 - 251.5 - 580 - 96A strong, non-nucleophilic base that provides high yields and short reaction times.[1][2] It is moisture-sensitive and requires anhydrous reaction conditions. Hydrogen gas is evolved during the reaction.
Cesium Carbonate (Cs₂CO₃) Acetonitrile, DMF25 - 804 - 5> 90Highly efficient base, often providing superior yields and shorter reaction times compared to K₂CO₃.[3] Its higher solubility in organic solvents contributes to its effectiveness.[3]

Experimental Protocols

Detailed methodologies for the O-prenylation of phenol using each of the compared bases are provided below. These protocols are based on established literature procedures.

O-Prenylation of Phenol using Potassium Carbonate

This protocol describes a standard procedure for the O-prenylation of phenol using potassium carbonate as the base in acetone.

Materials:

  • Phenol

  • Prenyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Add prenyl bromide (1.1 eq.) to the mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • After completion of the reaction, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

O-Prenylation of Phenol using Sodium Hydride

This protocol outlines the procedure for O-prenylation of phenol using the strong base sodium hydride in an anhydrous aprotic solvent.

Materials:

  • Phenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Prenyl bromide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of phenol (1.0 eq.) in the same solvent dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add prenyl bromide (1.1 eq.) dropwise.

  • Let the reaction proceed at room temperature for 1.5 to 3 hours, monitoring by TLC.[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O-Prenylation of Phenol using Cesium Carbonate

This protocol details a highly efficient method for O-prenylation of phenol using cesium carbonate in acetonitrile.

Materials:

  • Phenol

  • Prenyl bromide

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile

  • Diethyl ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq.) in acetonitrile, add cesium carbonate (2.0 eq.).[3]

  • Add prenyl bromide (1.2 eq.) to the mixture.

  • Reflux the reaction mixture for 5 hours.[3]

  • After cooling to room temperature, remove the solvent in vacuo.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.[3]

  • Purify the residue by column chromatography on silica gel to obtain the pure prenyl phenyl ether.[3]

Reaction Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for the O-prenylation of phenols and the underlying reaction mechanism.

experimental_workflow start Start reactants Mix Phenol, Base, and Solvent start->reactants prenylation Add Prenyl Bromide and Heat (if required) reactants->prenylation workup Reaction Workup (Quenching, Extraction) prenylation->workup purification Purification (Chromatography) workup->purification product O-Prenylated Phenol purification->product

General experimental workflow for O-prenylation.

The O-prenylation of phenols proceeds via a Williamson ether synthesis, which is an Sₙ2 reaction. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the prenyl bromide, displacing the bromide ion.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Phenoxide_ion Ar-O⁻ Product Ar-O-CH₂-CH=C(CH₃)₂ Phenoxide_ion->Product Prenyl_Bromide Br-CH₂-CH=C(CH₃)₂ Bromide_ion Br⁻ Prenyl_Bromide->Bromide_ion

Mechanism of O-prenylation of phenols.

Conclusion

The choice of base for the O-prenylation of phenols is a critical parameter that influences the outcome of the synthesis. For routine applications with robust substrates where cost is a major consideration, Potassium Carbonate is a viable option, although it may require more forcing conditions. Sodium Hydride offers a significant increase in reactivity, leading to higher yields and shorter reaction times, but its handling requires more stringent safety precautions and anhydrous conditions. For reactions where high efficiency and mild conditions are paramount, Cesium Carbonate often proves to be the superior choice, consistently providing excellent yields in shorter reaction times, albeit at a higher cost. Researchers should carefully consider the specific requirements of their synthesis, including the nature of the substrate, desired yield, reaction time, and available resources, to make an informed decision on the most appropriate base for their O-prenylation reactions.

References

A Comparative Guide to the Spectroscopic Identification of Ortho- vs. Para-Prenylated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of phenol prenylation is a critical aspect in the synthesis of numerous biologically active compounds. The distinction between ortho- and para-prenylated isomers is paramount for structure elucidation and ensuring the desired pharmacological profile. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between these isomers, supported by experimental data and detailed protocols.

Spectroscopic Comparison: Key Differentiating Features

The substitution pattern of the prenyl group on the phenol ring induces distinct spectroscopic signatures that allow for unambiguous identification. The following sections and tables summarize the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

NMR spectroscopy is arguably the most powerful tool for distinguishing between ortho- and para-prenylated phenols. Differences in symmetry and the proximity of the prenyl group to the hydroxyl moiety lead to characteristic shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Table 1: Comparison of ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Ortho-Prenylphenol (2-prenylphenol) Para-Prenylphenol (4-prenylphenol) Key Differentiating Features
OH ~4.8 ppm (broad s)~4.6 ppm (broad s)The chemical shift of the hydroxyl proton can be influenced by intramolecular hydrogen bonding in the ortho isomer, though this is highly dependent on solvent and concentration.
Aromatic-H 6.7-7.2 ppm (complex multiplet)~6.75 ppm (d, J ≈ 8.5 Hz, 2H), ~7.15 ppm (d, J ≈ 8.5 Hz, 2H)The para isomer displays a highly symmetric AA'BB' system (two doublets), whereas the ortho isomer shows a more complex and less symmetric pattern for the four aromatic protons.
-CH₂- ~3.4 ppm (d, J ≈ 7.5 Hz, 2H)~3.3 ppm (d, J ≈ 7.5 Hz, 2H)The benzylic protons of the prenyl group.
=CH- ~5.3 ppm (t, J ≈ 7.5 Hz, 1H)~5.3 ppm (t, J ≈ 7.5 Hz, 1H)The vinylic proton of the prenyl group.
-CH₃ ~1.75 ppm (s, 3H), ~1.78 ppm (s, 3H)~1.73 ppm (s, 3H), ~1.75 ppm (s, 3H)The two methyl groups of the prenyl moiety.

Note: The exact chemical shifts can vary based on the solvent and concentration.

Table 2: Comparison of ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Ortho-Prenylphenol (2-prenylphenol) Para-Prenylphenol (4-prenylphenol) Key Differentiating Features
C-OH (C1) ~152 ppm~151 ppmThe carbon bearing the hydroxyl group.
C-Prenyl (C2/C4) ~127 ppm~130 ppmThe carbon attached to the prenyl group is significantly deshielded in the para isomer.
Aromatic-C ~115, 121, 128, 130 ppm~115 (2C), 130 (2C) ppmThe para isomer exhibits only two signals for the four aromatic carbons (other than C1 and C4) due to its C₂ symmetry, while the ortho isomer shows four distinct signals.
-CH₂- ~28 ppm~34 ppmThe benzylic carbon of the prenyl group.
=C< ~122 ppm~122 ppmThe quaternary vinylic carbon of the prenyl group.
=CH- ~133 ppm~133 ppmThe tertiary vinylic carbon of the prenyl group.
-CH₃ ~18, 26 ppm~18, 26 ppmThe two methyl carbons of the prenyl moiety.

Note: The exact chemical shifts can vary based on the solvent and concentration.

Definitive Identification with 2D NMR: For the ortho isomer, a Nuclear Overhauser Effect (NOE) correlation is expected between the methylene protons (-CH₂-) of the prenyl group and the aromatic proton at the C3 position, providing conclusive evidence of their spatial proximity. In contrast, for the para isomer, HMBC (Heteronuclear Multiple Bond Correlation) experiments will show a correlation between the methylene protons of the prenyl group and the aromatic carbons C3 and C5.

IR spectroscopy offers a rapid method to distinguish between the two isomers, primarily by examining the hydroxyl stretching region.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Ortho-Prenylphenol Para-Prenylphenol Key Differentiating Features
O-H Stretch ~3450 cm⁻¹ (broad)~3600 cm⁻¹ (sharp, free), ~3350 cm⁻¹ (broad, H-bonded)The ortho isomer often displays a broad O-H stretch at a lower frequency due to intramolecular hydrogen bonding with the π-system of the prenyl double bond. The para isomer will show a sharp "free" hydroxyl peak and a broader intermolecularly hydrogen-bonded peak that is concentration-dependent.
C-H Aromatic Out-of-Plane Bending ~750 cm⁻¹ (strong)~830 cm⁻¹ (strong)The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region.

The electronic transitions of the phenol chromophore are influenced by the position of the prenyl substituent.

Table 4: Comparison of UV-Vis Absorption Maxima (λ_max in nm)

Solvent Ortho-Prenylphenol Para-Prenylphenol Key Differentiating Features
Methanol ~275 nm~282 nmThe para isomer typically exhibits a slight bathochromic (red) shift compared to the ortho isomer due to more effective conjugation of the prenyl group with the phenolic system. Steric hindrance in the ortho isomer can disrupt planarity and reduce conjugation.

Electron ionization mass spectrometry (EI-MS) can reveal differences in fragmentation patterns due to the "ortho effect."

Table 5: Comparison of Key Mass Spectral Fragments (m/z)

Fragmentation Pathway Ortho-Prenylphenol Para-Prenylphenol Key Differentiating Features
Molecular Ion [M]⁺ 162162Both isomers will show the same molecular ion peak.
Loss of CH₃ ([M-15]⁺) PresentPresentCommon fragmentation of the prenyl group.
Loss of C₃H₇ ([M-43]⁺) PresentPresentLoss of an isopropyl radical.
Loss of C₄H₈ via McLafferty-type rearrangement More prominentLess prominentThe proximity of the hydroxyl group in the ortho isomer can facilitate a rearrangement involving hydrogen transfer from the hydroxyl group to the prenyl double bond, leading to the loss of isobutylene (56 Da). This "ortho effect" is a key diagnostic feature.
Retro-Diels-Alder (RDA) Possible after cyclizationLess likelyThe ortho isomer can undergo intramolecular cyclization to form a chromane ring, which can then fragment via an RDA mechanism.

Experimental Protocols

The following protocols describe general methods for the synthesis of ortho- and para-prenylated phenols.

This method typically yields a mixture of ortho and para isomers, which can then be separated by column chromatography.

Materials:

  • Phenol

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of prenyl bromide (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Achieving high selectivity for the ortho isomer often requires specific directing groups or catalysts. A common strategy involves the use of a base to form the phenoxide, which can then direct C-alkylation at the ortho position.[1]

Materials:

  • Phenol

  • Sodium hydride (NaH) or another suitable base

  • Prenyl bromide

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • Ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Add prenyl bromide (1.0 eq) dropwise and heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the ortho-prenylated phenol. Note that some para and O-alkylated products may also be formed.[1]

Visualizing the Identification Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of ortho- vs. para-prenylated phenols.

G Workflow for Isomer Identification cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis 1H_NMR ¹H NMR: Aromatic Region para_H Suggests para-isomer 1H_NMR->para_H Two doublets (AA'BB' system) ortho_H Suggests ortho-isomer 1H_NMR->ortho_H Complex multiplet 13C_NMR ¹³C NMR: Aromatic Signals 1H_NMR->13C_NMR 2D_NMR 2D NMR for Confirmation ortho_H->2D_NMR para_C Confirms para-isomer 13C_NMR->para_C Fewer signals (symmetry) ortho_C Confirms ortho-isomer 13C_NMR->ortho_C More signals (asymmetry) NOESY NOESY 2D_NMR->NOESY NOESY: Correlation between -CH₂ and aromatic H ortho_final ortho_final NOESY->ortho_final Definitive ortho IR IR Spectroscopy: O-H Stretch para_IR Suggests para-isomer IR->para_IR Sharp 'free' OH (~3600 cm⁻¹) ortho_IR Suggests ortho-isomer IR->ortho_IR Broad intramol. H-bond (~3450 cm⁻¹) MS Mass Spectrometry: Fragmentation ortho_MS Supports ortho-isomer MS->ortho_MS Prominent ortho-effect fragmentation Start Unknown Prenylated Phenol Start->1H_NMR Start->IR Start->MS

Caption: Spectroscopic workflow for isomer differentiation.

This guide provides a foundational framework for the spectroscopic identification of ortho- and para-prenylated phenols. For unequivocal structure determination, a combination of these techniques, particularly 1D and 2D NMR, is recommended.

References

A Comparative Guide: Dimethylallyl Pyrophosphate (DMAPP) vs. Prenyl Bromide in Biosynthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a prenyl group—a five-carbon isoprenoid unit—is a critical modification in the biosynthesis of numerous natural products and the post-translational modification of proteins. This process, known as prenylation, is fundamental to cellular function, influencing protein localization, interactions, and signaling. Researchers aiming to study or replicate these pathways primarily utilize two key reagents: Dimethylallyl pyrophosphate (DMAPP), the natural enzymatic substrate, and prenyl bromide, a synthetic chemical alkylating agent. This guide provides an objective comparison of their performance, applications, and limitations, supported by experimental data and protocols.

Overview and Physicochemical Properties

Dimethylallyl pyrophosphate (DMAPP) is the endogenous, water-soluble precursor for all isoprenoid compounds.[1][2] It is synthesized in cells via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways and serves as the primary prenyl donor in reactions catalyzed by prenyltransferase enzymes.[1][2][3]

Prenyl bromide (3-Methyl-2-butenyl bromide) is a synthetic, halogenated hydrocarbon.[4] Its reactivity stems from the bromide leaving group, making it a potent alkylating agent in organic synthesis.[4][5] Unlike DMAPP, it is not naturally found in biological systems and is typically used for non-enzymatic chemical synthesis.[5][6]

PropertyDimethylallyl Pyrophosphate (DMAPP)Prenyl Bromide
Formula C₅H₁₂O₇P₂C₅H₉Br
Molar Mass 246.09 g/mol [1]149.03 g/mol
Role in Biosynthesis Natural enzymatic substrate/prenyl donor[2][3]Synthetic alkylating agent[4]
Solubility Water-soluble (as a salt)[2]Soluble in organic solvents (e.g., acetone, CH₂Cl₂)[5][6]
Reactivity Enzymatically controlled; stable in aqueous solutionHigh chemical reactivity; electrophilic[4]
Primary Use In vitro & in vivo enzymatic assays, metabolic labeling[2][7]Chemical synthesis, non-enzymatic prenylation[5][6][8]

Comparative Performance in Biosynthetic Systems

The fundamental difference between DMAPP and prenyl bromide lies in their mechanism of action. DMAPP is specifically recognized and utilized by prenyltransferase enzymes, which catalyze the precise, regiospecific transfer of the dimethylallyl group to an acceptor molecule.[9] Prenyl bromide, conversely, acts as a general electrophile, alkylating nucleophilic sites non-enzymatically, which can lead to a lack of specificity.[5][6]

Enzymatic Reactions: The Domain of DMAPP

Prenyltransferases are a large class of enzymes that exhibit high specificity for DMAPP as the prenyl donor.[10] Kinetic studies consistently demonstrate this preference. For instance, aromatic prenyltransferases possess conserved active site residues (e.g., Arginine, Lysine) that specifically coordinate with the pyrophosphate moiety of DMAPP, facilitating the ionization required for catalysis.[11][10]

Quantitative Data from Enzymatic Assays:

The Michaelis-Menten constant (Kₘ) is a key indicator of substrate affinity. Lower Kₘ values signify higher affinity. Studies on various prenyltransferases highlight the high affinity for DMAPP.

EnzymeAcceptor SubstrateKₘ for DMAPP (μM)Reference
UbiX Prenyl-Flavin SynthaseReduced FMN9.8 ± 0.7[12]
CymD Tryptophan PrenyltransferaseL-Tryptophan< 2 (Maximal rate observed at 2 μM)[13]
PsPT2 Coumarin PrenyltransferaseUmbelliferone7.6 ± 0.8[9]

These low micromolar Kₘ values underscore the exquisite sensitivity and specificity of these enzymes for their natural substrate, DMAPP. Direct enzymatic assays using prenyl bromide as a substrate are generally not reported, as it is not a substrate and can act as an inhibitor or lead to non-specific alkylation of the enzyme itself.

Chemical Synthesis: The Role of Prenyl Bromide

In organic chemistry, where the goal is often the chemical synthesis of prenylated compounds without enzymes, prenyl bromide is the reagent of choice.[4][5] It is widely used to alkylate phenols, indoles, and other nucleophilic aromatic systems.[6][14] The reaction is typically performed in an organic solvent with a base to deprotonate the acceptor substrate, enhancing its nucleophilicity.[5][8]

However, these reactions often suffer from a lack of regioselectivity, yielding mixtures of C- and O-alkylated products, as well as multiple prenylated species.[5][6] For example, the prenylation of phenols using prenyl bromide can result in a mixture of products, requiring careful control of reaction conditions to favor a desired isomer.[6]

Logical and Methodological Comparison

The choice between DMAPP and prenyl bromide is dictated entirely by the experimental context: biological investigation versus chemical synthesis.

G cluster_context Experimental Context cluster_reagent Reagent Choice cluster_properties Key Properties & Outcomes Biological Investigation Biological Investigation DMAPP DMAPP (Dimethylallyl Pyrophosphate) Biological Investigation->DMAPP requires Chemical Synthesis Chemical Synthesis PrenylBromide Prenyl Bromide Chemical Synthesis->PrenylBromide utilizes Enzymatic Enzymatic Specificity High Regioselectivity Biologically Relevant DMAPP->Enzymatic enables Chemical Chemical Reactivity Potential for Low Selectivity Synthetic Utility PrenylBromide->Chemical results in

Caption: Logical flow from experimental context to reagent choice and outcome.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Prenylation Assay using DMAPP

This protocol is a generalized method for assessing the activity of a prenyltransferase enzyme in vitro.[7][15][16]

Objective: To determine if a purified enzyme can prenylate a specific acceptor substrate using DMAPP.

Materials:

  • Purified prenyltransferase enzyme

  • Acceptor substrate (e.g., a protein, a phenolic compound)

  • DMAPP stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Quenching solution (e.g., 1 M HCl or 100% Methanol)

  • LC-MS or HPLC for analysis

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction would include:

    • 35 µL Assay Buffer

    • 5 µL Acceptor Substrate (to a final concentration of e.g., 50 µM)

    • 5 µL Purified Enzyme (to a final concentration of e.g., 1-5 µM)

  • Initiation: To start the reaction, add 5 µL of DMAPP stock solution to a final concentration of 100 µM. Mix gently.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding 50 µL of quenching solution.

  • Extraction: Extract the products with an organic solvent (e.g., 100 µL ethyl acetate). Vortex, then centrifuge to separate the phases.

  • Analysis: Transfer the organic layer to a new tube, evaporate the solvent, and resuspend the residue in a suitable solvent (e.g., methanol) for analysis by LC-MS or HPLC to detect the formation of the prenylated product.

G start Start prep Prepare Reaction Mixture (Enzyme, Substrate, Buffer) start->prep init Initiate with DMAPP prep->init incubate Incubate at 37°C init->incubate quench Quench Reaction incubate->quench extract Extract Products quench->extract analyze Analyze via LC-MS/HPLC extract->analyze end End analyze->end

Caption: Workflow for a typical in vitro enzymatic prenylation assay.

Protocol 2: Chemical Prenylation of a Phenol using Prenyl Bromide

This protocol describes a general method for the non-enzymatic prenylation of a phenolic compound.[5][8]

Objective: To chemically synthesize a prenylated phenol.

Materials:

  • Phenolic starting material (e.g., 4-hydroxybenzaldehyde)

  • Prenyl bromide

  • Base (e.g., anhydrous K₂CO₃)

  • Solvent (e.g., anhydrous acetone)

  • Stir plate and appropriate glassware

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a round-bottom flask containing a stir bar, add the phenolic starting material (1 equivalent), anhydrous K₂CO₃ (2-3 equivalents), and anhydrous acetone.

  • Addition of Reagent: While stirring, add prenyl bromide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and stir for several hours (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the K₂CO₃ and wash the solid with acetone.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired prenylated product(s).

  • Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.

Conclusion

Dimethylallyl pyrophosphate (DMAPP) and prenyl bromide are not interchangeable alternatives but rather distinct tools for different scientific applications.

  • DMAPP is the indispensable reagent for studying and utilizing enzymatic prenylation. Its use ensures biological relevance, high specificity, and compatibility with aqueous, physiological conditions. It is the gold standard for researchers in biochemistry, molecular biology, and metabolic engineering.

  • Prenyl bromide is a powerful, reactive alkylating agent for chemical synthesis. It enables the construction of prenylated molecules without the need for enzymes but often requires extensive optimization to control regioselectivity and byproducts. It is a cornerstone reagent for synthetic organic chemists developing routes to natural products and their analogs.

For professionals in drug development, understanding this distinction is crucial. Probing biological systems and enzyme-inhibitor interactions requires DMAPP and its analogs, while scaling up the synthesis of a lead compound may rely on robust chemical methods employing reagents like prenyl bromide.

References

A Comparative Guide to the Efficacy of Lewis Acids in Prenylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of prenyl groups into aromatic scaffolds is a cornerstone of synthetic chemistry, particularly in the development of novel therapeutics. Prenylated compounds often exhibit enhanced biological activity, making the efficiency of prenylation reactions a critical factor in drug discovery pipelines. The choice of Lewis acid catalyst is paramount in determining the yield, selectivity, and overall success of these reactions. This guide provides an objective comparison of the performance of various Lewis acids in prenylation reactions, supported by experimental data and detailed protocols.

Performance Comparison of Lewis Acids

The efficacy of a Lewis acid in a prenylation reaction is influenced by several factors, including the nature of the aromatic substrate, the prenylating agent, and the reaction conditions. Below is a summary of quantitative data from a comparative study on the prenylation of 1,2,3-trimethoxybenzene with isoprene, showcasing the performance of different Lewis acids.

EntryLewis Acid (mol%)Time (h)Yield (%)
1Bi(OTf)₃ (10)385
2Sc(OTf)₃ (10)2470
3Yb(OTf)₃ (10)2465
4In(OTf)₃ (10)2440
5BF₃·OEt₂ (10)2420
6ZnCl₂ (10)24<5
7FeCl₃ (10)24<5
8AlCl₃ (10)24<5

Reaction Conditions: 1,2,3-trimethoxybenzene (1 mmol), isoprene (2 mmol), Lewis acid (10 mol%) in nitromethane (5 mL) at 40 °C.

As the data indicates, Bismuth(III) triflate (Bi(OTf)₃) demonstrates superior efficacy in this specific reaction, providing a high yield in a significantly shorter reaction time compared to other tested Lewis acids. Lanthanide triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), also show good activity, albeit requiring longer reaction times. Traditional Lewis acids like Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), and Aluminum chloride (AlCl₃) were found to be less effective under these conditions.

The stoichiometry of the Lewis acid can also dramatically influence the reaction's outcome. For instance, in the ortho-prenylation of phenols using BF₃·OEt₂, varying the equivalents of the Lewis acid can shift the selectivity between the mono-alkylated and cyclized products.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for prenylation reactions using some of the more effective Lewis acids.

Protocol 1: Bi(OTf)₃-Catalyzed Prenylation of an Aryl Ether

Materials:

  • 1,2,3-trimethoxybenzene

  • Isoprene

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Nitromethane (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,2,3-trimethoxybenzene (1 mmol) and anhydrous nitromethane (5 mL).

  • Add Bi(OTf)₃ (0.1 mmol, 10 mol%) to the solution and stir until it is fully dissolved.

  • Add isoprene (2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 40 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired prenylated aryl ether.

Protocol 2: BF₃·OEt₂-Mediated Prenylation of a Phenol

Materials:

  • Phenol derivative

  • Prenyl alcohol or prenyl bromide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol derivative (1 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.2 mmol) to the stirred solution.

  • Add the prenylating agent (prenyl alcohol or prenyl bromide, 1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the prenylated phenol.

Protocol 3: ZnCl₂-Catalyzed Prenylation of a Flavonoid

Materials:

  • Flavonoid (e.g., naringenin)

  • 3-methyl-2-buten-1-ol (prenyl alcohol)

  • Anhydrous Zinc chloride (ZnCl₂)

  • Ethyl acetate (anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the flavonoid (1 mmol) and anhydrous ethyl acetate (20 mL).

  • Add anhydrous ZnCl₂ (1.5 mmol) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of 3-methyl-2-buten-1-ol (1.2 mmol) in anhydrous ethyl acetate (5 mL) dropwise over 30 minutes.

  • Continue refluxing and monitor the reaction by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[1]

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Glassware reactants Add Aromatic Substrate & Solvent start->reactants lewis_acid Add Lewis Acid reactants->lewis_acid prenylating_agent Add Prenylating Agent lewis_acid->prenylating_agent stir_heat Stir & Heat prenylating_agent->stir_heat monitor Monitor by TLC stir_heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Prenylated Product chromatography->product

Caption: General experimental workflow for Lewis acid-catalyzed prenylation.

reaction_mechanism node1 Aromatic Substrate (Ar-H) + Prenylating Agent node3 Activated Electrophile Prenyl Cation or Complex node1:f2->node3 forms node1:f0->node3 attacks node2 Lewis Acid (LA) node2->node1:f2 activates node4 Wheland Intermediate node3->node4 forms node5 Prenylated Product (Ar-Prenyl) + Regenerated Lewis Acid & Proton node4->node5:f0 deprotonates to

Caption: Simplified mechanism of Friedel-Crafts prenylation.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylallyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 3,3-Dimethylallyl bromide are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage this hazardous chemical responsibly. Adherence to these protocols is essential to mitigate risks and maintain compliance with regulatory standards.

Immediate Safety and Handling Protocols

This compound is a flammable liquid that can cause severe skin burns, and eye damage, and is very toxic to aquatic life.[1] Therefore, strict safety measures are mandatory during its handling and disposal.

Personal Protective Equipment (PPE): Before beginning any procedure involving this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a faceshield.[2]

  • Hand Protection: Chemical-resistant gloves (handle with gloves).[1]

  • Body Protection: A flame-retardant and antistatic protective lab coat or clothing.[1][3]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a respirator with a type ABEK (EN14387) filter is required.[2][3]

Handling Precautions:

  • Work under a chemical fume hood to avoid inhalation of vapors.[3]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Ground and bond containers when transferring the material.[1]

  • Keep the container tightly closed when not in use.[1]

Operational Disposal Plan

Disposal of this compound must be treated as hazardous waste management. It is illegal and dangerous to dispose of this chemical down the drain or in regular trash.[4][5]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in a dedicated, compatible container. A good practice is to use the original container or one made of the same material.[5][6]

Step 2: Container Selection and Labeling

  • Use a container that is in good condition, compatible with alkyl halides, and has a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Indicate the associated hazards, such as "Flammable Liquid" and "Corrosive".

Step 3: Temporary Waste Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • This area should be away from heat sources, ignition sources, and incompatible materials like strong oxidizing agents and bases.[7]

  • Store at a cool temperature, ideally between 2-8°C, as recommended for the pure chemical.[2]

Step 4: Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][8]

  • Provide them with accurate information about the waste, including its composition and volume.[4]

  • Ensure all required paperwork is completed to comply with local, state, and federal regulations.[5]

Empty Container Disposal:

  • Even empty containers that once held this compound are considered hazardous as they may contain residue.[4]

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • After proper cleaning, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Emergency Procedures
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1]

  • Spill: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, Chemizorb®) and place it in a sealed container for disposal.[3] For large spills, contact your institution's emergency response team. Do not let the product enter drains.[3]

Data Summary: this compound

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
CAS Number 870-63-3[1]
Molecular Formula C₅H₉Br[9]
Molecular Weight 149.03 g/mol [9]
Appearance Liquid[2]
Density 1.29 g/mL at 20 °C[2]
Boiling Point 82-83 °C at 150 mmHg[2]
Flash Point 40 °C (104 °F) - closed cup[2]
Storage Temperature 2-8°C[2]
GHS Hazard Class Flammable Liquid 3, Skin Corrosion 1B, Aquatic Acute 1, Aquatic Chronic 1[2]

Disposal Workflow Visualization

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Path start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood select_container Select Compatible, Labeled Waste Container fume_hood->select_container spill Spill Occurs fume_hood->spill Potential Hazard collect_waste Collect Waste (Do Not Mix) select_container->collect_waste store_waste Store Securely in Designated Cool, Ventilated Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs documentation Complete Disposal Paperwork contact_ehs->documentation end End: Waste Transferred for Proper Disposal documentation->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes emergency_contact Notify EHS/ Emergency Response contain_spill->emergency_contact emergency_contact->collect_waste After Cleanup

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.